TRAM-39
描述
属性
IUPAC Name |
2-(2-chlorophenyl)-2,2-diphenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRTPKGSCVKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TRAM-34: A Technical Guide to the Mechanism of Action of a KCa3.1 Potassium Channel Inhibitor
Document ID: TRAM34-MOA-WP-2025 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4), is a critical regulator of cellular function. By controlling potassium (K+) efflux, KCa3.1 modulates the cell membrane potential, which in turn governs the driving force for calcium (Ca2+) influx. This mechanism is pivotal in a variety of physiological processes, including the activation and proliferation of immune cells like T-lymphocytes, microglia, and macrophages, as well as in fluid secretion and cell migration.[1] Consequently, KCa3.1 has emerged as a significant therapeutic target for autoimmune disorders, fibroproliferative diseases, and certain cancers.[1][2]
TRAM-34 (1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole) is a potent and highly selective small-molecule inhibitor of the KCa3.1 channel.[3] Developed as a structural analog of clotrimazole, TRAM-34 was designed to retain high affinity for the channel while eliminating the inhibitory effects on cytochrome P450 enzymes associated with its predecessor.[2][3] This whitepaper provides an in-depth technical overview of the mechanism of action of TRAM-34, its impact on cellular signaling, and the key experimental protocols used for its characterization.
Core Mechanism of Action
TRAM-34 functions as a direct pore blocker, physically occluding the ion conduction pathway of the KCa3.1 channel.[1] Its mechanism is not dependent on voltage or the state of channel activation but relies on high-affinity binding to a specific site within the channel's inner vestibule.
Molecular Binding Site
Molecular modeling and site-directed mutagenesis studies have precisely identified the binding site of TRAM-34.[1][2] It interacts with key amino acid residues located in the inner pore of the channel, specifically:
-
Threonine 250 (T250): Located in the pore loop.
-
Valine 275 (V275): Located on the S6 transmembrane helix.[2][3]
TRAM-34, a triarylmethane compound, positions itself within this pocket, sterically hindering the passage of potassium ions through the selectivity filter.[1] Mutation of either the T250 or V275 residue has been shown to abolish the sensitivity of the KCa3.1 channel to inhibition by TRAM-34, confirming the critical role of these residues in forming the receptor site.[2]
Impact on Cellular Signaling
The primary role of KCa3.1 is to regulate the cell's membrane potential to sustain a driving force for Ca2+ entry. TRAM-34's inhibitory action directly disrupts this critical signaling cascade.
Regulation of Membrane Potential and Calcium Signaling
In many cell types, an initial stimulus triggers a release of Ca2+ from intracellular stores, which activates KCa3.1 channels. The subsequent efflux of K+ ions hyperpolarizes the cell membrane (makes it more negative). This hyperpolarization increases the electrochemical gradient for Ca2+, facilitating sustained Ca2+ influx through other channels, such as Ca2+-release activated Ca2+ (CRAC) channels.[1] This sustained elevation of intracellular Ca2+ is the downstream signal that drives cellular responses like gene expression, proliferation, and migration.
TRAM-34's Downstream Effects
By blocking K+ efflux through KCa3.1, TRAM-34 prevents the membrane hyperpolarization necessary to maintain Ca2+ influx.[1] This action effectively dampens or terminates the sustained Ca2+ signal, thereby inhibiting the Ca2+-dependent cellular processes. This is the fundamental mechanism by which TRAM-34 exerts its immunosuppressive and anti-proliferative effects. In the context of atrial fibrosis, TRAM-34 has been shown to attenuate the pro-fibrotic effects of Angiotensin II, which upregulates KCa3.1 expression through the ERK/NF-κB and JNK/AP-1 signaling pathways.[4]
Quantitative Pharmacological Data
The potency and selectivity of TRAM-34 have been extensively characterized. The following tables summarize key quantitative metrics.
Table 1: Potency and Selectivity of TRAM-34 for KCa3.1
| Parameter | Value | Cell/System | Reference(s) |
|---|---|---|---|
| IC₅₀ | 20 nM | - | [2][3] |
| Kd | 20 - 25 nM | Human T lymphocytes, COS-7 cells | [5][6][7] |
| Hill Coefficient | 1.2 | COS-7 cells (with 1 µM Ca2+) | [5][6] |
| Selectivity | >200-1500 fold | Over KV, BKCa, KCa2, Na⁺, CRAC, Cl⁻ channels |[2][3][7] |
Table 2: Known Off-Target Activities of TRAM-34
| Target | Effect | Potency (IC₅₀) | Note | Reference(s) |
|---|---|---|---|---|
| Cytochrome P450 | Inhibition | 0.9 µM - 12.6 µM | Affects several isoforms (e.g., CYP2B6, CYP3A4) | [8] |
| Estrogen Receptor | Agonist | 3 µM - 10 µM | Mimics 17β-oestradiol effects in MCF-7 cells | [9][10] |
| Nonselective Cation Channels | Inhibition | ~38 nM (for LPC-induced channels) | Observed in microglial cells | [11] |
Caution should be exercised when using TRAM-34 at micromolar concentrations, as off-target effects may become relevant.
Key Experimental Protocols
The mechanism and potency of TRAM-34 are primarily elucidated through electrophysiological and cell-based assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the flow of ions through KCa3.1 channels in the membrane of a single cell, providing a definitive assessment of inhibitor potency.
-
Objective: To determine the concentration-response curve and IC₅₀ of TRAM-34 on KCa3.1 currents.
-
Cell Preparation: Use a cell line stably expressing human KCa3.1 (e.g., HEK293) or a primary cell type endogenously expressing the channel (e.g., human T-lymphocytes).
-
Solutions:
-
Internal (Pipette) Solution: K+-based solution (e.g., 145 mM KCl) buffered with a Ca2+ chelator (e.g., EGTA) to clamp free [Ca2+] at a concentration that activates KCa3.1 (e.g., 1 µM).
-
External (Bath) Solution: Standard physiological saline solution (e.g., Tyrode's solution).
-
-
Protocol:
-
A glass micropipette filled with the internal solution is used to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
-
Suction is applied to rupture the membrane patch, establishing the "whole-cell" configuration.
-
The cell's membrane potential is clamped at a holding potential (e.g., -80 mV).
-
KCa3.1 currents are elicited using a voltage ramp protocol (e.g., a 200 ms (B15284909) ramp from -120 mV to +40 mV).
-
Baseline currents are recorded.
-
Increasing concentrations of TRAM-34 are perfused into the bath solution, and the current is recorded at each concentration until a steady-state block is achieved.
-
-
Data Analysis: The magnitude of the current inhibition at a specific voltage (e.g., +40 mV) is plotted against the TRAM-34 concentration. The data are fitted with the Hill equation to determine the IC₅₀ value.[12]
High-Throughput Screening: Thallium Flux Assay
For screening large compound libraries, a fluorescence-based thallium flux assay is a robust alternative to electrophysiology.
-
Principle: Thallium (Tl+) is a surrogate for K+ and can pass through KCa3.1 channels. A Tl+-sensitive fluorescent dye loaded into the cells reports channel activity by an increase in fluorescence upon Tl+ influx.
-
Protocol:
-
Plate cells endogenously expressing KCa3.1 (e.g., T84 cells) in a multi-well plate (e.g., 384-well).
-
Load cells with a Tl+-sensitive fluorescent indicator dye.
-
Add test compounds (including TRAM-34 as a control) to the wells.
-
Use an automated liquid handler to add a stimulus buffer containing Tl+ and a KCa3.1 activator.
-
Measure the change in fluorescence over time using a plate reader.
-
-
Analysis: Inhibitors like TRAM-34 will prevent Tl+ influx, resulting in a reduced fluorescence signal compared to the positive control.[13]
Binding Site Identification: Site-Directed Mutagenesis
This method is used to confirm the amino acid residues that are essential for inhibitor binding.
-
Principle: Altering a key binding residue in the channel protein should significantly reduce the inhibitor's potency.
-
Protocol:
-
Introduce point mutations into the KCa3.1 cDNA to change the target residues (e.g., T250A, V275A).
-
Transfect host cells (e.g., HEK293) with either wild-type or mutant channel DNA.
-
Perform whole-cell patch-clamp electrophysiology (as described in 5.1) on cells expressing either the wild-type or mutant channels.
-
-
Analysis: Compare the IC₅₀ value for TRAM-34 on the wild-type channel to that on the mutant channels. A large increase (e.g., >100-fold) in the IC₅₀ for a mutant channel confirms that the mutated residue is a critical part of the TRAM-34 binding site.[2]
Conclusion
TRAM-34 is a well-characterized, potent, and selective inhibitor of the KCa3.1 channel. Its mechanism of action is a direct pore block, mediated by high-affinity binding to residues T250 and V275 in the channel's inner vestibule. By preventing K+ efflux, TRAM-34 inhibits the membrane hyperpolarization required for sustained Ca2+ signaling, thereby suppressing key cellular functions like immune cell activation and proliferation. While it serves as an invaluable tool for studying KCa3.1 physiology, researchers should remain aware of its potential off-target effects at micromolar concentrations. The detailed understanding of its mechanism of action continues to support the validation of KCa3.1 as a promising therapeutic target for a range of human diseases.
References
- 1. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRAM-34 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 8. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medtextpublications.com [medtextpublications.com]
- 10. The intermediate conductance Ca2+-activated K+ channel inhibitor TRAM-34 stimulates proliferation of breast cancer cells via activation of oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Cell-Based Assay for Identifying KCa3.1 Inhibitors Using Intestinal Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
TRAM-34: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRAM-34, or 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and selective small molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1] Its discovery as a derivative of the antifungal agent clotrimazole (B1669251), but lacking its significant off-target effects on cytochrome P450 enzymes, has positioned TRAM-34 as a valuable pharmacological tool and a promising therapeutic candidate for a range of pathologies. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of TRAM-34, with a focus on quantitative data, detailed experimental protocols, and the key signaling pathways it modulates.
Discovery and Development
TRAM-34 was developed as a structural analog of clotrimazole, a known inhibitor of KCa3.1. The key modification was the replacement of the imidazole (B134444) ring in clotrimazole with a pyrazole (B372694) ring, which significantly reduced its inhibitory activity on cytochrome P450 (CYP) enzymes.[2] While TRAM-34 exhibits a much-improved safety profile concerning CYP inhibition compared to clotrimazole, it is important to note that it can still inhibit several rat and human CYP isoforms at micromolar concentrations.[2][3]
Initial studies demonstrated the high affinity and selectivity of TRAM-34 for the KCa3.1 channel, with a dissociation constant (Kd) of approximately 20 nM.[1][4] This selectivity extends over a wide range of other ion channels, making it a precise tool for studying the physiological and pathophysiological roles of KCa3.1.[1][5] Preclinical studies have explored the therapeutic potential of TRAM-34 in various disease models, including vascular remodeling, asthma, and cancer.[5][6][7]
Quantitative Data
The following tables summarize the key quantitative data related to the efficacy, selectivity, and pharmacokinetic properties of TRAM-34.
Table 1: Potency of TRAM-34 against KCa3.1
| Cell Line/System | Parameter | Value | Reference(s) |
| Human T lymphocytes (native) | Kd | 25 nM | [1] |
| COS-7 cells (cloned human KCa3.1) | Kd | 20 ± 3 nM | [4] |
| Human T84 colonic epithelial cells | Kd | 22 nM | [1] |
| Smooth muscle A7r5 cells (EGF-induced proliferation) | IC50 | 8 nM | [5] |
| Human T lymphocytes (anti-CD3 Ab stimulated) | EC50 | 295 - 910 nM | [5] |
Table 2: Selectivity Profile of TRAM-34
| Ion Channel Family | Selectivity (fold) over KCa3.1 | Reference(s) |
| Voltage-gated K+ (Kv) channels | 200 - 1500 | [1][5] |
| Large-conductance Ca2+-activated K+ (BKCa) channels | 200 - 1500 | [1][5] |
| Small-conductance Ca2+-activated K+ (SKCa) channels | 200 - 1500 | [1][5] |
| Voltage-gated Na+ channels | 200 - 1500 | [1][5] |
| CRAC channels | 200 - 1500 | [1][5] |
| Cl- channels | 200 - 1500 | [1][5] |
Table 3: Off-Target Effects on Cytochrome P450 (CYP) Isoforms
| CYP Isoform (Human) | IC50 (µM) | Reference(s) |
| CYP2B6 | 0.9 | [2] |
| CYP2C19 | 1.8 | [2] |
| CYP3A4 | Stimulatory and inhibitory effects | [2] |
| CYP Isoform (Rat) | IC50 (µM) | Reference(s) |
| CYP2B1 | 3.0 | [2] |
| CYP2C6 | 2.9 | [2] |
| CYP2C11 | 12.6 | [2] |
Table 4: Pharmacokinetic Parameters of TRAM-34 in Rats
| Administration Route | Dose | Peak Plasma Concentration | Peak Brain Concentration | Reference(s) |
| Intravenous | 10 mg/kg | ~40 µM (8 min) | Not reported | |
| Intraperitoneal | 10 mg/kg | ~2.5 µM (30-60 min) | ~2.5 µM (30-60 min) | |
| Intraperitoneal | 40 mg/kg | >2.5 µM | >2.5 µM | [1] |
| Subcutaneous | 120 mg/kg/day | Not reported | Not reported | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of TRAM-34.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure KCa3.1 currents and their inhibition by TRAM-34.
-
Cell Preparation: Use a cell line endogenously expressing KCa3.1 or a transiently transfected cell line (e.g., HEK293 or COS-7). Culture cells to 70-80% confluency on glass coverslips.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 145 K+ aspartate, 2 MgCl2, 10 HEPES, 10 K2EGTA, 8.5 CaCl2 (to achieve 1 µM free Ca2+), pH 7.2, 290-310 mOsm.
-
External (Bath) Solution (in mM): 160 Na+ aspartate, 4.5 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4, 290-310 mOsm.
-
-
Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit KCa3.1 currents using a voltage ramp protocol from -120 mV to +40 mV over 200 ms, applied every 10 seconds.
-
Establish a stable baseline current.
-
Perfuse the bath with the external solution containing various concentrations of TRAM-34.
-
Record the inhibition of the KCa3.1 current.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after TRAM-34 application.
-
Calculate the percentage of inhibition for each TRAM-34 concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Cell Proliferation Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., A7r5, LNCaP, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of TRAM-34 (e.g., 0.1 nM to 100 µM) or vehicle (DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of TRAM-34 concentration to determine the IC50 value.
-
This assay directly measures DNA synthesis, a hallmark of cell proliferation.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
BrdU Labeling:
-
Two to four hours before the end of the treatment period, add BrdU labeling solution (typically 10 µM) to each well.
-
Incubate for the specified time to allow BrdU incorporation into newly synthesized DNA.
-
-
Detection:
-
Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol.
-
Incubate with an anti-BrdU primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Similar to the MTT assay, express the results as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Rat Carotid Artery Balloon Injury Model
This model is used to assess the effect of TRAM-34 on neointimal hyperplasia, a key process in vascular remodeling.
-
Animal Model: Use male Sprague-Dawley rats (350-450 g).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Expose the left common carotid artery.
-
Introduce a 2F Fogarty balloon catheter through the external carotid artery into the common carotid artery.
-
Inflate the balloon to induce endothelial denudation and vessel injury.
-
Repeat the injury process three times.
-
Remove the catheter and restore blood flow.
-
-
TRAM-34 Administration:
-
Formulation: Dissolve TRAM-34 in a vehicle suitable for the chosen administration route (e.g., peanut oil for subcutaneous injection, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for intraperitoneal injection).[1]
-
Dosage and Route: Administer TRAM-34 (e.g., 120 mg/kg/day, subcutaneously) for a specified period (e.g., 14 days).[5]
-
-
Endpoint Analysis:
-
After the treatment period, euthanize the animals and perfuse-fix the carotid arteries.
-
Embed the arteries in paraffin (B1166041) and section them.
-
Perform histological staining (e.g., hematoxylin (B73222) and eosin, Verhoeff-van Gieson) to visualize the vessel layers.
-
Use morphometric analysis to measure the areas of the lumen, intima, and media.
-
Calculate the intima-to-media ratio to quantify the degree of neointimal hyperplasia.
-
Signaling Pathways and Mechanism of Action
TRAM-34 exerts its effects by directly blocking the pore of the KCa3.1 channel, thereby inhibiting the efflux of potassium ions (K+). This inhibition has significant downstream consequences on intracellular calcium (Ca2+) signaling and subsequently affects various cellular processes, including proliferation, migration, and activation.
KCa3.1 Channel Activation and TRAM-34 Inhibition
The KCa3.1 channel is a tetramer of alpha subunits, each containing six transmembrane domains. The channel is activated by an increase in intracellular Ca2+ concentration, which binds to calmodulin (CaM) that is constitutively associated with the C-terminus of the channel subunits. This binding event induces a conformational change that opens the channel pore, allowing K+ to flow out of the cell down its electrochemical gradient.
Downstream Signaling Pathways
The inhibition of K+ efflux by TRAM-34 leads to membrane depolarization. This change in membrane potential reduces the driving force for Ca2+ entry through store-operated Ca2+ channels (e.g., ORAI1) and other Ca2+-permeable channels. The resulting attenuation of Ca2+ signaling affects downstream effector pathways, including the JNK/AP-1 and ERK/NF-κB pathways, which are critical regulators of gene expression involved in cell proliferation, inflammation, and fibrosis.
Experimental Workflow for Investigating Signaling Pathways
A typical workflow to investigate the impact of TRAM-34 on downstream signaling pathways involves a combination of molecular biology techniques.
Conclusion
TRAM-34 is a well-characterized, potent, and selective inhibitor of the KCa3.1 channel. Its favorable preclinical profile and demonstrated efficacy in various disease models make it an invaluable tool for basic research and a promising candidate for further drug development. This technical guide provides a comprehensive resource for researchers working with TRAM-34, offering detailed protocols and a clear overview of its mechanism of action and the signaling pathways it modulates. A thorough understanding of its pharmacology, including its potential off-target effects, is crucial for the accurate interpretation of experimental results and for advancing its potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ca2+-Activated K+ Channel–3.1 Blocker TRAM-34 Attenuates Airway Remodeling and Eosinophilia in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca(2+)-activated K(+) channel-3.1 blocker TRAM-34 attenuates airway remodeling and eosinophilia in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Frontiers | In vivo morphological alterations of TAMs during KCa3.1 inhibition—by using in vivo two-photon time-lapse technology [frontiersin.org]
An In-depth Technical Guide to the TRAM/TRIF-Dependent Signaling Pathway
A Note on Terminology: Initial research into the "TRAM-39 signaling pathway" found no corresponding established biological cascade in publicly available scientific literature. It is presumed that this term may be erroneous or a novel, yet-unpublished designation. This guide will instead provide an in-depth overview of the well-characterized TRIF-related adaptor molecule (TRAM) and its critical role in the Toll-like receptor 4 (TLR4) signaling pathway. TRAM, also known as TICAM-2, is a key sorting adaptor that, together with TRIF (TIR-domain-containing adapter-inducing interferon-β), orchestrates a specific branch of the innate immune response.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the TRAM/TRIF-dependent signaling axis, quantitative data on associated protein expression, detailed experimental protocols for studying this pathway, and visualizations of the core signaling cascade and relevant experimental workflows.
The TRAM/TRIF-Dependent Signaling Pathway: Core Concepts
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a major class of PRRs, and TLR4 is unique in its ability to signal through two distinct downstream pathways: the MyD88-dependent pathway and the MyD88-independent, or TRAM/TRIF-dependent, pathway. This dual signaling capacity allows for a tailored response to stimuli, most notably the Gram-negative bacterial endotoxin, lipopolysaccharide (LPS).
The TRAM/TRIF-dependent pathway is primarily responsible for the induction of type I interferons (IFN-α/β) and a late-phase activation of the transcription factor NF-κB, leading to the expression of inflammatory cytokines and chemokines.[1][2] A key feature of this pathway is its spatial regulation; while the initial MyD88-dependent signaling occurs at the plasma membrane, the TRAM/TRIF-dependent cascade is initiated following the endocytosis of the TLR4 receptor complex.[3][4]
1.1 Mechanism of Activation and Signal Transduction
The activation of the TRAM/TRIF-dependent pathway is a sequential and spatially organized process:
-
Ligand Recognition and TLR4 Internalization: Upon binding of LPS to the TLR4-MD2 complex at the cell surface, an initial wave of signaling occurs via the MyD88-dependent pathway. Subsequently, the activated TLR4 complex is internalized into early endosomes in a dynamin-dependent manner.[3][5]
-
Recruitment of TRAM: TRAM is a sorting adaptor that is myristoylated at its N-terminus, a modification that targets it to the plasma membrane and facilitates its trafficking to endosomes.[6][7] Within the endosome, TRAM is recruited to the internalized TLR4 complex.
-
Recruitment of TRIF: TRAM acts as a bridging adaptor, recruiting the key signaling adaptor TRIF to the endosomal TLR4 signaling complex.[8][9] This interaction is mediated by the Toll/Interleukin-1 receptor (TIR) domains present in all three proteins (TLR4, TRAM, and TRIF).
-
Downstream Kinase Activation: Once recruited, TRIF serves as a scaffold for downstream signaling molecules. It interacts with TRAF3 (TNF receptor-associated factor 3), which leads to the activation of the IKK-related kinases, TBK1 (TANK-binding kinase 1) and IKKε. These kinases then phosphorylate the transcription factor IRF3 (Interferon Regulatory Factor 3).[10]
-
IRF3-Mediated Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoters of target genes, most notably type I interferons like IFN-β.[2][10]
-
Late-Phase NF-κB Activation: In addition to activating IRF3, TRIF can also engage TRAF6 and RIPK1 (receptor-interacting protein kinase 1) to induce a delayed activation of the NF-κB pathway, contributing to the sustained production of pro-inflammatory cytokines.[11]
This pathway is not only central to the anti-bacterial response but has also been implicated in viral defense, as TRIF is also utilized by TLR3 to detect viral double-stranded RNA.[1][12] However, the involvement of TRAM is specific to the TLR4 pathway.[8]
Quantitative Data in TRAM/TRIF Signaling
Quantitative analysis is crucial for understanding the dynamics of signaling pathways. While direct binding affinities (Kd values) between all components of the TRAM/TRIF pathway are not comprehensively documented in a single source, quantitative proteomics provides valuable insights into the changes in protein abundance following pathway activation.
Table 1: Quantitative Proteomic Analysis of Macrophages Stimulated with LPS This table summarizes data from studies using quantitative proteomics to analyze protein expression changes in macrophages after stimulation with the TLR4 agonist, LPS. The data highlights proteins that are significantly up- or down-regulated, many of which are downstream effectors of the TRAM/TRIF pathway.
| Protein | Organism | Cell Type | Fold Change (LPS vs. Control) | p-value | Reference |
| Upregulated by LPS | |||||
| Lck | Mouse | BMDM | 1.5 to 1.9 | < 0.05 | [6][13] |
| CD36 | Mouse | BMDM | 1.5 to 1.9 | < 0.05 | [6][13] |
| IL-1α | Mouse | BMDM | 1.5 to 1.9 | < 0.05 | [6][13] |
| SOD2 | Mouse | BMDM | 1.5 to 1.9 | < 0.05 | [6][13] |
| NOS2 | Mouse | BMDM | 1.5 to 1.9 | < 0.05 | [6][13] |
| Downregulated by Fh15 (a TLR4 Antagonist) | |||||
| Lck | Mouse | BMDM | Significantly Reduced | p=0.0005 | [6] |
| CD36 | Mouse | BMDM | Significantly Reduced | **p=0.008 | [6] |
| IL-1α | Mouse | BMDM | Significantly Reduced | p=0.0003 | [6] |
| NOS2 | Mouse | BMDM | Significantly Reduced | p=0.05 | [6] |
| SOD2 | Mouse | BMDM | Significantly Reduced | p=0.04 | [6] |
| TNF-α | Mouse | BMDM | Significantly Reduced | **p=0.008 | [6] |
BMDM: Bone Marrow-Derived Macrophages. Fold change values are presented as a range from the cited literature. The Fh15 data demonstrates the reversal of LPS-induced upregulation, confirming the TLR4-dependency of these proteins.
Table 2: Inhibitory Peptides Targeting the TRAM/TRIF Pathway This table presents data on synthetic peptides derived from the TRIF TIR domain that have been shown to inhibit TLR4 signaling.
| Peptide | Target Interaction | Effective Inhibitory Concentration | Effect | Reference |
| TF4 | TRIF–TLR4 | 20 µM | Moderately inhibits TLR4 signaling. | [14] |
| TF5 | TRIF–TRAM and TRIF–TLR4 | 5-20 µM | Potently inhibits LPS-induced cytokine and MAPK activation. | [14] |
Experimental Protocols
Investigating the TRAM/TRIF signaling pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
3.1 Co-Immunoprecipitation (Co-IP) to Verify TRAM-TRIF Interaction
This protocol is designed to isolate and detect the interaction between TRAM and TRIF from cell lysates.
-
Cell Culture and Lysis:
-
Culture HEK293T or macrophage cell lines (e.g., RAW 264.7) to 80-90% confluency. If not endogenously expressed, transfect cells with expression plasmids for tagged versions of TRAM (e.g., FLAG-TRAM) and TRIF (e.g., HA-TRIF).
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Incubate on ice for 20-30 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (cleared lysate) to a new tube.[15][16]
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G agarose (B213101) or magnetic beads to the cleared lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation (1,000 x g for 1 min) or using a magnetic rack, and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-4 µg of anti-FLAG antibody (to pull down FLAG-TRAM) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 40 µL of Protein A/G bead slurry to each sample and incubate for an additional 1-2 hours at 4°C on a rotator to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or with a magnetic rack. Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using an anti-HA antibody to detect co-immunoprecipitated HA-TRIF. The presence of a band at the correct molecular weight for HA-TRIF in the anti-FLAG IP lane (but not in the IgG control) confirms the interaction.
-
3.2 Dual-Luciferase Reporter Assay for IRF3/ISRE Activity
This assay quantifies the activation of the TRAM/TRIF pathway by measuring the transcriptional activity of IRF3.
-
Cell Seeding and Transfection:
-
Day 1: Seed HEK293 cells in a 24- or 48-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the cells using a suitable transfection reagent (e.g., Lipofectamine). For each well, the transfection mix should include:
-
An ISRE-firefly luciferase reporter plasmid (contains IRF3 binding sites driving firefly luciferase expression).
-
A constitutively active Renilla luciferase plasmid (e.g., pRL-TK) as a transfection control.
-
Expression plasmids for TLR4, MD2, and CD14 (to reconstitute the receptor complex).
-
An expression plasmid for TRAM or TRIF, if overexpression is desired.[10][17]
-
-
-
Cell Stimulation:
-
24 hours post-transfection, stimulate the cells with LPS (e.g., 100 ng/mL) or a vehicle control for 6-18 hours.
-
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add 1x Passive Lysis Buffer (e.g., from a Promega Dual-Luciferase Reporter Assay System) to each well.
-
Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.
-
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.
-
Use a luminometer with dual injectors.
-
Inject Luciferase Assay Reagent II (firefly luciferase substrate) and measure the firefly luminescence (Signal 1).
-
Inject Stop & Glo® Reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) and measure the Renilla luminescence (Signal 2).[18][19]
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence (Signal 1 / Signal 2). This normalizes for differences in transfection efficiency and cell number.
-
Compare the normalized ratios of LPS-stimulated cells to control cells to determine the fold induction of ISRE-dependent transcription.
-
3.3 siRNA-mediated Knockdown of TRAM in RAW 264.7 Macrophages
This protocol allows for the functional study of TRAM by observing the effects of its depletion on TLR4 signaling.
-
Cell Seeding:
-
siRNA Transfection:
-
Day 2: Prepare two tubes for each transfection condition (e.g., non-targeting control siRNA, TRAM-specific siRNA).
-
Tube 1: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM medium.
-
Tube 2: Dilute the siRNA (final concentration typically 50-100 nM) in Opti-MEM medium.
-
Combine the contents of Tube 1 and Tube 2, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
-
Post-Transfection and Stimulation:
-
Incubate the cells for 24-48 hours to allow for knockdown of the target protein. The optimal time should be determined empirically.
-
Change the media to fresh complete medium.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time period (e.g., 4 hours for RNA analysis, 24 hours for cytokine analysis).
-
-
Analysis:
-
Knockdown Verification: Lyse a subset of unstimulated cells and perform Western blotting or qRT-PCR to confirm the efficient knockdown of TRAM protein or mRNA, respectively.
-
Functional Readout: Analyze the effect of TRAM knockdown on downstream signaling. For example, measure the expression of IFN-β mRNA by qRT-PCR or the secretion of RANTES/CCL5 into the supernatant by ELISA. A significant reduction in these readouts in TRAM-knockdown cells compared to control cells upon LPS stimulation would indicate a functional role for TRAM.[21]
-
Visualizations: Pathways and Workflows
4.1 TRAM/TRIF-Dependent TLR4 Signaling Pathway Diagram
Caption: TRAM/TRIF-dependent signaling pathway initiated by TLR4 endocytosis.
4.2 Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation to detect protein-protein interactions.
References
- 1. Quantitative Proteomics Reveals Fh15 as an Antagonist of TLR4 Downregulating the Activation of NF-κB, Inducible Nitric Oxide, Phagosome Signaling Pathways, and Oxidative Stress of LPS-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential outcome of TRIF-mediated signaling in TLR4 and TLR3 induced DC maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TRAM couples endocytosis of Toll-like receptor 4 to the induction of interferon-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 6. preprints.org [preprints.org]
- 7. Dissociation of TRIF bias and adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomic Analysis of LPS-induced Differential Immune Response Associated with TLR4 Polymorphisms by Multiplex Amino Acid Coded Mass-tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA-mediated Knockdown – RAW 264.7 [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of TLR4/TRIF/IRF3 Signaling Pathway by Curcumin in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 13. Quantitative Proteomics Reveals Fh15 as an Antagonist of TLR4 Downregulating the Activation of NF-κB, Inducible Nitric Oxide, Phagosome Signaling Pathways, and Oxidative Stress of LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recruitment of TLR adapter TRIF to TLR4 signaling complex is mediated by the second helical region of TRIF TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. A Role for the Adaptor Proteins TRAM and TRIF in Toll-like Receptor 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. protocols.io [protocols.io]
- 21. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
The Physiological Role of KCa3.1 Channels and the Pharmacology of TRAM-39: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the intermediate-conductance calcium-activated potassium channel, KCa3.1, and its selective blocker, TRAM-39. This document details the channel's biophysical properties, physiological roles, and involvement in various pathological conditions. Furthermore, it offers a comprehensive look at the pharmacological profile of this compound and provides detailed protocols for key experimental procedures used to study this channel and its inhibitors.
Introduction to KCa3.1 Channels
The KCa3.1 channel, also known as IKCa1 or SK4, is a member of the calcium-activated potassium channel family.[1] Encoded by the KCNN4 gene, this channel is characterized by its intermediate single-channel conductance.[2][3] Unlike many other potassium channels, KCa3.1 is largely voltage-independent and its activation is primarily gated by submicromolar concentrations of intracellular calcium (Ca²⁺).[4][5][6] This activation is mediated by the calcium-binding protein calmodulin (CaM), which is constitutively associated with the channel's C-terminus.[7]
KCa3.1 channels are expressed in a wide variety of non-excitable cells, including hematopoietic cells, endothelial cells, epithelial cells, and fibroblasts.[1][8] They play a crucial role in regulating the cell membrane potential and shaping calcium signaling cascades. By facilitating potassium efflux upon activation, KCa3.1 hyperpolarizes the cell membrane, which in turn increases the driving force for Ca²⁺ influx through channels like Orai and TRP channels. This intricate interplay makes KCa3.1 a key player in numerous physiological processes, including cell proliferation, migration, and activation.[9]
Biophysical and Pharmacological Properties
Biophysical Characteristics of KCa3.1
The defining features of the KCa3.1 channel are its conductance, voltage-insensitivity, and high affinity for intracellular calcium. These properties are summarized in the table below.
| Property | Value | References |
| Single-Channel Conductance | 20 - 80 pS | [2] |
| Voltage Dependence | Largely voltage-independent | [4][5][6] |
| Calcium Sensitivity (EC₅₀) | 100 - 400 nM | [4][5] |
Tissue Distribution of KCa3.1
KCa3.1 channels are widely expressed throughout the human body, with notable exceptions being excitable tissues like cardiac and skeletal muscle. The expression levels of KCa3.1 can be significantly upregulated in pathological conditions, particularly in activated immune cells and various types of cancer.[1][10]
| Tissue/Cell Type | Expression Level (mRNA/Protein) | Pathological Relevance | References |
| Hematopoietic Cells | |||
| T-Lymphocytes | Low in resting cells, upregulated upon activation | Autoimmune diseases, transplant rejection | [11][12] |
| B-Lymphocytes | Expressed | Autoimmune diseases | [11] |
| Macrophages | Expressed | Inflammation | [11] |
| Microglia | Expressed | Neuroinflammation | [13] |
| Endothelial Cells | Expressed | Angiogenesis | [1] |
| Epithelial Cells | Expressed in secretory epithelia | Secretory diarrhea | [1] |
| Fibroblasts | Expressed | Fibrosis | [1] |
| Cancer Tissues | |||
| Glioblastoma | Upregulated | Tumor proliferation and migration | [4] |
| Clear Cell Renal Carcinoma | High mRNA expression correlates with poor prognosis | Metastasis | [10][14] |
| Breast Cancer | Upregulated in certain subtypes | Tumor progression | [15] |
| Pancreatic Cancer | Upregulated | Tumor growth | [15] |
This compound: A Potent and Selective KCa3.1 Blocker
This compound is a small molecule inhibitor that exhibits high potency and selectivity for the KCa3.1 channel. It is a derivative of the less selective compound TRAM-34. This compound blocks the channel by binding to the inner pore, thereby preventing potassium ion conduction.[16]
| Property | Value | References |
| Potency | ||
| Dissociation Constant (Kd) for KCa3.1 | 60 nM | |
| Selectivity (TRAM-34 as a reference) | ||
| KCa1.1 (BK) | >1000-fold | [16] |
| KCa2.x (SK) | >1000-fold | [16] |
| Kv1.1, Kv1.3, Kv1.5 | >200-fold | [16] |
| hERG | >500-fold | [16] |
Physiological and Pathophysiological Roles of KCa3.1
The widespread expression and fundamental role of KCa3.1 in regulating calcium signaling implicate it in a diverse range of physiological and pathophysiological processes.
Immune Response
In the immune system, KCa3.1 is crucial for the activation and proliferation of T-lymphocytes.[11][12] Upon T-cell receptor engagement, the subsequent rise in intracellular Ca²⁺ activates KCa3.1 channels. The resulting potassium efflux hyperpolarizes the cell membrane, sustaining the Ca²⁺ influx required for downstream signaling events, including cytokine production and cell proliferation.[11] This makes KCa3.1 a promising target for immunosuppressive therapies in autoimmune diseases and organ transplantation.[1]
Cell Proliferation and Cancer
KCa3.1 channels are frequently overexpressed in various cancers and have been shown to play a significant role in tumor cell proliferation, migration, and invasion.[15][17] By modulating Ca²⁺ signaling, KCa3.1 can influence the cell cycle and promote the survival of cancer cells.[17] Inhibition of KCa3.1 has been demonstrated to reduce tumor growth in preclinical models, highlighting its potential as an anti-cancer therapeutic target.[1]
Fibrosis
Fibroblast proliferation and activation are key events in the pathogenesis of fibrotic diseases affecting organs such as the lungs, kidneys, and liver. KCa3.1 is expressed in fibroblasts and its activity has been linked to their pro-fibrotic functions.[1] Pharmacological blockade of KCa3.1 has shown promise in animal models of fibrosis, suggesting a therapeutic potential for this target in treating fibrotic conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of KCa3.1 channels and the effects of inhibitors like this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of KCa3.1 channel currents in living cells.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Intracellular solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to achieve desired free [Ca²⁺] (e.g., 300 nM) (pH 7.2)
-
This compound stock solution (in DMSO)
Procedure:
-
Grow cells expressing KCa3.1 on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a target cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply voltage ramps or steps (e.g., from -120 mV to +40 mV) to elicit KCa3.1 currents.
-
To assess the effect of this compound, perfuse the cell with an extracellular solution containing the desired concentration of the inhibitor and record the currents again.
-
Analyze the current amplitude and characteristics before and after drug application.[18][19][20][21][22]
Ki-67 Cell Proliferation Assay
This immunocytochemical assay is used to quantify the percentage of proliferating cells in a population.
Materials:
-
Cells cultured in appropriate vessels
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or cold 70% ethanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Ki-67
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired duration.
-
Permeabilize the cells to allow antibody access to the nucleus.[25]
-
Block non-specific antibody binding.
-
Incubate with the primary anti-Ki-67 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantify the percentage of Ki-67-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
Fluo-4 Calcium Imaging
This method allows for the visualization and quantification of changes in intracellular calcium concentration.
Materials:
-
Cells cultured on glass-bottom dishes
-
Physiological saline buffer (e.g., HBSS)
-
Fluo-4 AM stock solution (in DMSO)
-
Pluronic F-127 (to aid dye loading)
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Fluorescence microscope with a suitable camera and filter sets
Procedure:
-
Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid in the physiological buffer.[26][27][28][29]
-
Wash the cells with the physiological buffer.
-
Incubate the cells with the Fluo-4 AM loading solution at 37°C for 30-60 minutes.
-
Wash the cells thoroughly with the physiological buffer to remove excess dye.
-
Acquire baseline fluorescence images.
-
Stimulate the cells with an agonist known to increase intracellular Ca²⁺.
-
To test the effect of this compound, pre-incubate the cells with the inhibitor before adding the agonist.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F₀).[26][27][28][29][30]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to KCa3.1.
Figure 1: Canonical signaling pathway of KCa3.1 activation.
Figure 2: Involvement of KCa3.1 in cancer cell proliferation.
Figure 3: Experimental workflow for patch-clamp analysis of this compound.
Conclusion
The KCa3.1 channel has emerged as a critical regulator of cellular function in a variety of non-excitable tissues. Its role in modulating calcium signaling pathways places it at the center of numerous physiological and pathophysiological processes, from immune responses to cancer progression. The development of potent and selective inhibitors, such as this compound, provides powerful tools for dissecting the intricate roles of KCa3.1 and offers promising avenues for the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding of KCa3.1 and this compound, along with practical experimental protocols, to aid researchers and drug development professionals in this exciting field of study.
References
- 1. KCa3.1: target and marker for cancer, autoimmune disorder and vascular inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer-Associated Intermediate Conductance Ca2+-Activated K+ Channel KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications [mdpi.com]
- 4. Expression and Role of the Intermediate-Conductance Calcium-Activated Potassium Channel KCa3.1 in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights on the Voltage Dependence of the KCa3.1 Channel Block by Internal TBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow (Intracellular) Protocol for Ki67/MKI67 Antibody (NB110-89717): Novus Biologicals [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. High Expression of KCa3.1 in Patients with Clear Cell Renal Carcinoma Predicts High Metastatic Risk and Poor Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the K+ channel KCa3.1 ameliorates T cell–mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ca2+-Activated K+ Channel KCNN4/KCa3.1 Contributes to Microglia Activation and Nitric Oxide-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. personal.utdallas.edu [personal.utdallas.edu]
- 23. Ki-67 Staining Protocol [protocols.io]
- 24. Detection Ki 67 [bdbiosciences.com]
- 25. docs.abcam.com [docs.abcam.com]
- 26. benchchem.com [benchchem.com]
- 27. hellobio.com [hellobio.com]
- 28. assets.fishersci.com [assets.fishersci.com]
- 29. interchim.fr [interchim.fr]
- 30. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
TRAM-39 and its Impact on Cellular Membrane Potential: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TRAM-39 is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1). By inhibiting this channel, this compound modulates the efflux of potassium ions, a critical process in setting the resting membrane potential of various cell types. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on membrane potential, and detailed experimental protocols for studying these effects. The information presented is intended to support further research and drug development efforts targeting the KCa3.1 channel. It is important to note that while the prompt specified this compound, the predominant and well-characterized compound with this activity is TRAM-34. It is highly likely that "this compound" was a typographical error, and this guide will focus on the extensive data available for TRAM-34, which shares the same core mechanism of action.
Mechanism of Action: this compound and the KCa3.1 Channel
The primary molecular target of this compound is the KCa3.1 potassium channel.[1][2] This channel is a member of the calcium-activated potassium channel family and plays a crucial role in regulating the membrane potential of both excitable and non-excitable cells, including lymphocytes, vascular smooth muscle cells, and endothelial cells.
The activation of KCa3.1 channels is dependent on intracellular calcium levels. An increase in intracellular calcium, often triggered by cellular signaling events, leads to the opening of KCa3.1 channels. This allows for the efflux of potassium ions (K+) down their electrochemical gradient, moving from the inside to the outside of the cell. This outward movement of positive charge results in hyperpolarization of the cell membrane, making the intracellular environment more negative.
This compound acts as a pore blocker of the KCa3.1 channel.[3] By physically obstructing the channel pore, this compound prevents the flow of potassium ions, even in the presence of elevated intracellular calcium. This inhibition of K+ efflux leads to a depolarization of the cell membrane, making the intracellular environment less negative.
References
- 1. TRAM 39 | Ca2+-Activated Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 2. TRAM 39 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
TRAM-34: A Molecular Probe for Investigating Cryptidin Release Mechanisms in Paneth Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Paneth cells, specialized epithelial cells situated at the base of the small intestinal crypts of Lieberkühn, are key players in the innate immune system of the gut.[1][2][3] They synthesize and secrete a variety of antimicrobial peptides, most notably α-defensins known as cryptdins in mice.[4][5] The secretion of these cryptdins is a critical mechanism for controlling the intestinal microbiota and defending against enteric pathogens.[2][6] The secretory process is triggered by various stimuli, including bacteria, bacterial antigens, and cholinergic agonists.[2][7][8] Understanding the molecular machinery governing cryptidin release is paramount for developing novel therapeutic strategies for inflammatory bowel diseases and other intestinal disorders.
Recent research has implicated the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4), in the regulation of Paneth cell secretion.[6][9] This channel plays a crucial role in modulating cell membrane potential and driving calcium signaling, processes fundamental to exocytosis. TRAM-34 (1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole) is a potent and highly selective small molecule inhibitor of the KCa3.1 channel, making it an invaluable tool for dissecting the role of this channel in physiological processes.[10] This technical guide provides a comprehensive overview of the role of TRAM-34 in elucidating the mechanisms of cryptidin release, complete with detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams.
The Role of TRAM-34 in Modulating Cryptidin Release
The secretion of granular contents from Paneth cells is a complex process initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This calcium influx is, in part, regulated by the cell's membrane potential. The KCa3.1 channel, a calcium-activated potassium channel, is instrumental in this process. Upon an initial rise in intracellular calcium, KCa3.1 channels open, leading to an efflux of potassium ions. This hyperpolarizes the cell membrane, which in turn increases the electrochemical driving force for further calcium entry, thus amplifying and sustaining the calcium signal required for granule fusion and cryptdin (B1167165) release.
TRAM-34, as a specific blocker of the KCa3.1 channel, offers a precise method for investigating the contribution of this channel to Paneth cell secretion. By inhibiting KCa3.1, TRAM-34 is expected to prevent the membrane hyperpolarization that follows initial calcium influx. This would dampen the sustained calcium signal necessary for efficient exocytosis, thereby reducing or inhibiting cryptidin release. Indeed, studies have suggested that bactericidal peptide secretion in Paneth cells is sensitive to TRAM-34 at low concentrations, supporting a functional role for KCa3.1 in this process.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacology of TRAM-34 and its effects on KCa3.1 channels.
| Parameter | Value | Cell Type/System | Reference |
| TRAM-34 Kd | 20 nM | Cloned human IKCa1 channel | |
| TRAM-34 IC50 | 25 nM | Native IKCa1 channel in human T lymphocytes | |
| TRAM-34 IC50 | 22 nM | IKCa1 currents in human T84 colonic epithelial cells | |
| Selectivity | 200-1500-fold over KV, BKCa, KCa2, Na⁺, CRAC, and Cl⁻ channels | Various | [10] |
Table 1: Pharmacological Profile of TRAM-34.
| Experimental Condition | Measured Effect | Concentration of TRAM-34 | Putative Outcome on Cryptidin Release | Reference |
| Cholinergic Stimulation (e.g., Carbachol) | Inhibition of K⁺ efflux | 0.5 µM | Reduction in secretion | [1] |
| Bacterial Antigen Stimulation | Attenuation of membrane hyperpolarization | Nanomolar to low micromolar range | Inhibition of granule release | [1] |
| Electrically Evoked Secretion | Decrease in secretory events | 0.27 µM (IC₅₀) | Diminished cryptdin output | [1] |
Table 2: Effects of TRAM-34 on Paneth Cell Function.
Detailed Experimental Protocols
Patch-Clamp Electrophysiology for Measuring KCa3.1 Currents in Paneth Cells
This protocol is designed to measure whole-cell KCa3.1 currents in isolated Paneth cells and assess the inhibitory effect of TRAM-34.
Materials:
-
Isolated Paneth cells (from intestinal crypts)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Micromanipulator
-
Perfusion system
-
Extracellular (bath) solution: 145 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.
-
Intracellular (pipette) solution: 145 mM K-aspartate, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 2 mM ATP, 0.1 mM GTP, and free Ca²⁺ buffered to 1 µM; pH 7.2 with KOH.
-
TRAM-34 stock solution (in DMSO) and working dilutions.
Procedure:
-
Isolate intestinal crypts and subsequently single Paneth cells using established protocols.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected Paneth cell.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage ramps or steps (e.g., from -120 mV to +40 mV) to elicit KCa3.1 currents.
-
Perfuse the cell with the extracellular solution containing the vehicle (DMSO) as a control and record baseline currents.
-
Apply different concentrations of TRAM-34 via the perfusion system and record the resulting inhibition of the KCa3.1 currents.
-
Analyze the data to determine the IC₅₀ of TRAM-34.
Cryptdin Release Assay from Intestinal Organoids
This protocol describes a method to quantify the release of cryptdins from murine intestinal organoids upon stimulation and its inhibition by TRAM-34.
Materials:
-
Cultured murine intestinal organoids ("mini-guts")
-
Carbachol (B1668302) (cholinergic agonist)
-
TRAM-34
-
Lysozyme (B549824) activity assay kit (as a surrogate marker for granule release)
-
Microplate reader
-
Matrigel
Procedure:
-
Culture intestinal organoids according to standard protocols.
-
Pre-incubate organoids with varying concentrations of TRAM-34 or vehicle for 30 minutes.
-
Stimulate the organoids with a cholinergic agonist like carbachol (e.g., 10 µM) to induce Paneth cell degranulation.
-
Collect the supernatant containing the secreted products.
-
Quantify the amount of lysozyme in the supernatant using a commercially available fluorescence-based activity assay. Lysozyme is co-released with cryptdins and serves as a reliable marker for Paneth cell secretion.
-
Normalize the lysozyme activity to the total protein content of the organoids.
-
Compare the amount of lysozyme released in the presence and absence of TRAM-34 to determine its inhibitory effect on cryptdin secretion.
Immunohistochemistry for Cryptdin Localization
This protocol details the visualization of cryptdins within Paneth cells in intestinal tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded small intestinal tissue sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against a specific cryptdin (e.g., anti-cryptdin-4)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary anti-cryptdin antibody overnight at 4°C.[11]
-
Wash and incubate with the biotinylated secondary antibody.[11]
-
Wash and incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope to observe the localization of cryptdins within the granules of Paneth cells at the crypt base.
Signaling Pathways and Experimental Workflows
Caption: Cholinergic-induced cryptidin release pathway and the inhibitory action of TRAM-34.
Caption: Workflow for patch-clamp analysis of TRAM-34's effect on KCa3.1 channels.
Caption: Logical flow of TRAM-34's inhibitory effect on cryptidin release.
Conclusion
TRAM-34 serves as a critical pharmacological tool for investigating the intricate mechanisms of cryptidin secretion from Paneth cells. Its high potency and selectivity for the KCa3.1 channel allow for precise dissection of the role of this channel in the signaling cascade that leads to the release of these vital antimicrobial peptides. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the nuances of Paneth cell physiology and its implications for intestinal health and disease. Further research utilizing TRAM-34 will undoubtedly continue to illuminate the complex interplay between ion channels, cellular signaling, and innate immunity in the gut.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An Update Review on the Paneth Cell as Key to Ileal Crohn's Disease [frontiersin.org]
- 3. Enteric glia regulate Paneth cell secretion and intestinal microbial ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptdins: antimicrobial defensins of the murine small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enteric glia regulate Paneth cell secretion and intestinal microbial ecology | eLife [elifesciences.org]
- 6. Paneth cell α-defensins in enteric innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Antimicrobial Properties and Mode of Action of Cryptdin-4, a Mouse α-Defensin Regulated by Peptide Redox Structures and Bacterial Cultivation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pancreatic KCa3.1 channels in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paneth Cell Secretion in vivo Requires Expression of Tmem16a and Tmem16f - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Localization and Gene Structure of Cryptdin 4, a Differentially Expressed Mouse Paneth Cell α-Defensin - PMC [pmc.ncbi.nlm.nih.gov]
TRAM-39: A Comprehensive Technical Guide to a Selective KCa3.1 Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRAM-39, or 2-Chloro-α,α-diphenylbenzeneacetonitrile, is a potent and selective small-molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4). This channel plays a crucial role in regulating membrane potential and calcium signaling in a variety of non-excitable cells, including immune cells, fibroblasts, and smooth muscle cells. Due to its involvement in cellular processes such as proliferation, migration, and activation, KCa3.1 has emerged as a significant therapeutic target for a range of pathologies, including autoimmune diseases, fibrosis, and cancer. This compound serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological functions of KCa3.1 and as a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is a triarylmethane derivative with a distinct chemical structure that confers its high affinity and selectivity for the KCa3.1 channel.
IUPAC Name: 2-(2-chlorophenyl)-2,2-diphenylacetonitrile[1]
Synonyms: 2-Chloro-α,α-diphenylbenzeneacetonitrile
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄ClN | [2] |
| Molecular Weight | 303.79 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO (to 50 mM) | [3][4] |
| Purity | ≥99% (by HPLC) | [3][5] |
| CAS Number | 197525-99-8 | [3][4] |
| Storage Temperature | Room Temperature or -20°C/-80°C for long-term | [1][3][4] |
Pharmacological Properties
This compound is a highly potent and selective blocker of the KCa3.1 potassium channel. Its pharmacological profile has been extensively characterized, demonstrating its utility in both in vitro and in vivo studies.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Species/Cell Line | Reference |
| Target | KCa3.1 (IKCa1) | Human | [3][4][5] |
| Potency (Kd) | 60 nM | [3][4][5] | |
| Potency (IC₅₀) | ~20-25 nM | Human T lymphocytes | [6] |
| Mechanism of Action | Pore Blocker | [7] |
Selectivity
A key feature of this compound is its high selectivity for KCa3.1 over other ion channels, including other members of the calcium-activated potassium channel family and various voltage-gated potassium channels. This selectivity minimizes off-target effects, making it a reliable tool for studying KCa3.1-mediated processes.
Table 3: Selectivity Profile of this compound (IC₅₀ values)
| Ion Channel | IC₅₀ | Reference |
| KCa3.1 (IKCa1) | 20-25 nM | [6] |
| Kv1.3 | > 5 µM | [6] |
| KCa1.1 (BK) | > 20 µM | |
| KCa2.x (SK) | > 20 µM | |
| hERG | > 10 µM |
Note: The selectivity of this compound is often cited as being 200- to 1000-fold greater for KCa3.1 over other related ion channels.[7]
Mechanism of Action
This compound exerts its inhibitory effect by physically occluding the ion conduction pathway of the KCa3.1 channel. It acts as an "inner pore blocker," binding to a specific site within the channel's pore lumen.[7] Mutagenesis studies have identified key amino acid residues, namely Threonine (Thr250) in the pore loop and Valine (Val275) in the S6 transmembrane segment, as critical for the binding of this compound and other triarylmethane-based blockers.[7] By lodging itself in this position, this compound prevents the flow of potassium ions through the channel, thereby inhibiting its function.
Signaling Pathways
The KCa3.1 channel is a critical regulator of calcium signaling in non-excitable cells. Its activation is dependent on an increase in intracellular calcium concentration ([Ca²⁺]i).
Caption: KCa3.1 signaling pathway and the inhibitory action of this compound.
An increase in intracellular Ca²⁺, often initiated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, leads to the activation of phospholipase C (PLC) and the generation of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺. This rise in cytoplasmic Ca²⁺ allows it to bind to calmodulin (CaM), which is constitutively associated with the C-terminus of the KCa3.1 channel. The Ca²⁺-CaM complex fully activates the KCa3.1 channel, leading to an efflux of potassium ions. This potassium efflux hyperpolarizes the cell membrane, which in turn increases the electrochemical driving force for Ca²⁺ entry through channels like the store-operated Ca²⁺ release-activated Ca²⁺ (CRAC) channels, thus sustaining the calcium signal. This sustained calcium signaling is crucial for the activation of downstream transcription factors like NFAT and NF-κB, ultimately leading to cellular responses such as proliferation and migration. This compound blocks the K⁺ efflux, thereby preventing membrane hyperpolarization and dampening the sustained Ca²⁺ influx and subsequent cellular responses.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination of this compound
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on KCa3.1 channels heterologously expressed in a cell line (e.g., HEK293 or CHO cells) or in primary cells endogenously expressing the channel.
Caption: Experimental workflow for IC₅₀ determination using patch-clamp.
Materials:
-
Cells: HEK293 cells stably expressing human KCa3.1 or primary cells of interest.
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 145 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to yield a free [Ca²⁺] of ~300 nM (to activate KCa3.1); pH 7.2 with KOH.
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit KCa3.1 currents using a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms).
-
-
Data Acquisition:
-
Record stable baseline KCa3.1 currents for several minutes.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM), allowing the current inhibition to reach a steady state at each concentration.
-
Wash out the drug with the extracellular solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak outward current amplitude at a specific voltage (e.g., +40 mV) for each this compound concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve with the Hill equation to determine the IC₅₀ value.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the migratory capacity of cells that rely on KCa3.1 activity for migration.
Materials:
-
Cells: A migratory cell line endogenously expressing KCa3.1 (e.g., glioblastoma cells, activated T cells, or fibroblasts).
-
Culture medium: Appropriate for the cell line.
-
This compound: Stock solution in DMSO.
-
Multi-well plates: 6- or 12-well plates.
-
Pipette tips: 200 µL or 1000 µL for creating the scratch.
-
Microscope with a camera.
-
Image analysis software.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow them to a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing either vehicle (DMSO) or different concentrations of this compound.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).
-
Incubation: Incubate the plates under standard cell culture conditions.
-
Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point for both control and this compound-treated wells using image analysis software.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
-
Compare the migration rates between the control and this compound-treated groups to determine the effect of KCa3.1 inhibition on cell migration.
-
Conclusion
This compound is an indispensable research tool for investigating the diverse roles of the KCa3.1 potassium channel. Its high potency and selectivity have enabled significant advances in our understanding of KCa3.1-mediated physiological and pathological processes. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the KCa3.1 channel and to support the development of novel drugs for a variety of diseases. As research in this field progresses, this compound will undoubtedly continue to be a cornerstone for both basic and translational studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. rndsystems.com [rndsystems.com]
- 5. TRAM 39 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Handshake: A Technical Guide to the TRAM-34 Binding Site on the KCa3.1 Channel
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the binding site of the potent and selective inhibitor, TRAM-34, on the intermediate-conductance calcium-activated potassium channel, KCa3.1. Understanding this molecular interaction is pivotal for the structure-based design of novel therapeutics targeting a range of conditions, including autoimmune diseases, fibroproliferative disorders, and neuroinflammation. This document provides a comprehensive overview of the binding site, quantitative interaction data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular and experimental frameworks.
Core Concepts of the TRAM-34 - KCa3.1 Interaction
TRAM-34 (1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole) is a triarylmethane derivative that acts as a pore blocker of the KCa3.1 channel.[1][2] Its binding site is located within the inner pore of the channel, a region critical for potassium ion conduction.[3] This strategic positioning allows TRAM-34 to physically obstruct the ion permeation pathway, thereby inhibiting channel function.[2][3]
Mutagenesis and molecular modeling studies have pinpointed two key amino acid residues within the KCa3.1 channel that are essential for TRAM-34 binding: Threonine 250 (T250) located in the pore helix and Valine 275 (V275) in the S6 transmembrane domain.[3][4] The interaction is characterized by a hydrogen bond formed between the pyrazole (B372694) ring of TRAM-34 and the hydroxyl group of the T250 side chain from one of the four channel subunits.[2] The V275 residues from adjacent subunits create a hydrophobic pocket that accommodates the bulky triarylmethane structure of TRAM-34.[2] Mutation of these residues to their counterparts in the TRAM-34-insensitive SKCa3 channel (T250S and V275A) completely abolishes the inhibitory effect of TRAM-34.[2][5]
Quantitative Binding Data
The affinity of TRAM-34 and related compounds for the KCa3.1 channel has been quantified using various experimental techniques, primarily electrophysiology. The following table summarizes key binding affinity data.
| Compound | KCa3.1 Channel Type | Binding Affinity | Method | Reference(s) |
| TRAM-34 | Human, cloned | IC50: 20 nM | Electrophysiology | [4][6] |
| TRAM-34 | Human, native (T lymphocytes) | Kd: 20-25 nM | Electrophysiology | [7][8] |
| TRAM-34 | Human, cloned | Kd: 20 ± 3 nM | Electrophysiology | [6][7] |
| Senicapoc (ICA-17043) | Human, cloned | IC50: 11 nM | Electrophysiology | [3] |
| NS6180 | Human, cloned | IC50: 9 nM | Electrophysiology | [9][10] |
| Clotrimazole | Human, cloned | IC50: 70-250 nM | Electrophysiology | [3] |
Experimental Protocols
The characterization of the TRAM-34 binding site on the KCa3.1 channel relies on a combination of molecular biology, electrophysiology, and computational modeling techniques.
Site-Directed Mutagenesis
This technique is employed to introduce specific amino acid substitutions in the KCa3.1 channel to identify residues critical for TRAM-34 binding.
Objective: To mutate key residues (e.g., T250 and V275) in the KCa3.1 cDNA and express the mutant channels to assess their sensitivity to TRAM-34.
Protocol:
-
Primer Design: Design mutagenic primers (typically 25-45 bases in length) containing the desired mutation in the middle, with at least 15 bp of flanking sequence on both sides that are complementary to the template DNA (KCa3.1 in a suitable expression vector). The melting temperature (Tm) of the primers should be ≥ 78°C.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., Phusion) with the KCa3.1 plasmid DNA as the template and the mutagenic primers. A typical reaction mixture includes:
-
5X Phusion HF Buffer: 10 µL
-
dNTPs (10 mM): 1 µL
-
Forward Primer (10 µM): 1.25 µL
-
Reverse Primer (10 µM): 1.25 µL
-
Template DNA (5-50 ng): 1 µL
-
Phusion DNA Polymerase: 0.5 µL
-
ddH2O: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
18 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-68°C for 30 seconds
-
Extension: 72°C for 3-4 minutes (depending on plasmid size)
-
-
Final Extension: 72°C for 7 minutes
-
-
Template DNA Digestion: Digest the PCR product with the DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is used to measure the ionic currents flowing through the KCa3.1 channels in the presence and absence of TRAM-34, allowing for the determination of the inhibitor's potency (IC50).
Objective: To record KCa3.1 currents from cells expressing either wild-type or mutant channels and determine the concentration-dependent inhibition by TRAM-34.
Protocol:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or COS-7) and transfect them with the expression plasmid containing the wild-type or mutant KCa3.1 channel cDNA.
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): (in mM) 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, and 8.5 CaCl2 (to yield a free Ca2+ concentration of 1 µM). Adjust pH to 7.2 with KOH.
-
Bath Solution (Extracellular): (in mM) 160 Na-aspartate, 4.5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit KCa3.1 currents using voltage ramps (e.g., from -120 mV to +40 mV over 200 ms).
-
-
Drug Application: Apply TRAM-34 at various concentrations to the bath solution and record the resulting inhibition of the KCa3.1 current.
-
Data Analysis: Plot the percentage of current inhibition as a function of the TRAM-34 concentration. Fit the data with the Hill equation to determine the IC50 value.
Molecular Modeling and Docking
Computational methods are used to generate a structural model of the KCa3.1 channel and predict the binding pose of TRAM-34 within the channel pore.
Objective: To visualize the interaction of TRAM-34 with the KCa3.1 channel at an atomic level and to corroborate experimental findings.
Protocol:
-
Homology Modeling:
-
Since a crystal structure of KCa3.1 is not available, a homology model of the pore domain is typically built using the known crystal structure of a related potassium channel (e.g., Kv1.2 or KcsA) as a template.
-
Use molecular modeling software such as MODELLER or Rosetta.
-
-
Ligand Preparation: Generate a 3D structure of TRAM-34 and optimize its geometry using quantum mechanics calculations or a suitable force field.
-
Molecular Docking:
-
Use a docking program (e.g., AutoDock, Glide, or RosettaLigand) to predict the binding pose of TRAM-34 within the pore of the KCa3.1 model.
-
Define a docking box that encompasses the inner pore region, including residues T250 and V275.
-
Perform multiple docking runs to generate a set of possible binding poses.
-
-
Analysis and Refinement:
-
Analyze the predicted binding poses based on their docking scores and clustering.
-
The most favorable poses are often those that are consistent with the experimental data from site-directed mutagenesis studies (i.e., showing interactions with T250 and V275).
-
Perform molecular dynamics simulations to refine the TRAM-34-KCa3.1 complex and assess the stability of the predicted binding mode.
-
Visualizations
The following diagrams illustrate the TRAM-34 binding site on the KCa3.1 channel and the experimental workflow for its identification.
Caption: TRAM-34 binding within the KCa3.1 pore.
Caption: Workflow for identifying the TRAM-34 binding site.
References
- 1. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibition of KCa3.1 Channels Activity Reduces Cell Motility in Glioblastoma Derived Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delineation of the clotrimazole/TRAM-34 binding site on the intermediate conductance calcium-activated potassium channel, IKCa1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. NS6180, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NS6180, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
TRAM-34 in Modulating Cellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAM-34, or 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4, IKCa1, or SK4). These channels are crucial in regulating cellular membrane potential and calcium signaling in a variety of cell types, both excitable and non-excitable. The influx of calcium ions (Ca2+) into the cytoplasm is a fundamental signaling mechanism that governs a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. By modulating the activity of KCa3.1 channels, TRAM-34 indirectly influences the driving force for Ca2+ entry, thereby impacting these downstream events. This technical guide provides an in-depth overview of the core mechanisms of TRAM-34, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved.
Mechanism of Action
The primary mechanism of action for TRAM-34 is the blockade of the KCa3.1 potassium channel. In resting cells, the intracellular calcium concentration is kept low. Upon stimulation by various agonists, intracellular Ca2+ levels rise, leading to the activation of KCa3.1 channels. The subsequent efflux of potassium ions (K+) through these channels causes hyperpolarization of the cell membrane. This hyperpolarization increases the electrochemical gradient for Ca2+, thereby augmenting Ca2+ influx through store-operated calcium channels (SOCs), such as ORAI1, and other calcium-permeable channels. TRAM-34, by inhibiting KCa3.1, prevents this hyperpolarization, thus reducing the driving force for Ca2+ entry and dampening the overall calcium signal.
Quantitative Data on TRAM-34 Activity
The potency and selectivity of TRAM-34 have been characterized across various cell types and experimental systems. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of TRAM-34 on KCa3.1 Channels
| Cell Type/System | Experimental Method | IC50 (nM) | Reference |
| Human erythrocytes | Patch-clamp | 20 | |
| Activated human T lymphocytes | Patch-clamp | 25 | |
| Mouse microglia | Patch-clamp | 50 | |
| CHO cells expressing hKCa3.1 | Patch-clamp | 20-100 | |
| Endothelial cells | Ca2+ imaging | ~100 |
Table 2: Effects of TRAM-34 on Cellular Processes
| Cellular Process | Cell Type | TRAM-34 Concentration (µM) | Observed Effect | Reference |
| Proliferation | T lymphocytes | 1 | ~50% inhibition of proliferation | |
| Proliferation | Vascular smooth muscle cells | 0.1 - 1 | Dose-dependent inhibition of proliferation | |
| Cytokine (IL-2) production | T lymphocytes | 1 | Significant reduction in IL-2 secretion | |
| Fibroblast activation | Human lung fibroblasts | 1 | Inhibition of TGF-β1-induced myofibroblast differentiation | |
| Endothelial-dependent vasodilation | Mouse aorta | 1 | Attenuation of vasodilation |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TRAM-34's effects on cellular calcium signaling.
1. Patch-Clamp Electrophysiology for KCa3.1 Current Measurement
This protocol is designed to directly measure the activity of KCa3.1 channels and the inhibitory effect of TRAM-34.
-
Cell Preparation: Isolate cells of interest (e.g., T lymphocytes, endothelial cells) and maintain them in an appropriate culture medium. For experiments, plate cells on glass coverslips.
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Internal (Pipette) Solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 K2-EGTA, and 8.5 CaCl2 (to yield ~1 µM free Ca2+). Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 160 Na-aspartate, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -80 mV and apply voltage ramps from -120 mV to +40 mV over 200 ms.
-
Record baseline KCa3.1 currents, which are activated by the ~1 µM free Ca2+ in the pipette solution.
-
-
Application of TRAM-34:
-
Prepare stock solutions of TRAM-34 in DMSO.
-
Dilute TRAM-34 to the desired final concentrations in the external solution.
-
Perfuse the cells with the TRAM-34 containing solution.
-
Record currents after application to determine the extent of inhibition.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., 0 mV).
-
Calculate the percentage of inhibition for each TRAM-34 concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
2. Calcium Imaging using Fura-2
This protocol allows for the measurement of changes in intracellular calcium concentration in response to stimuli and the effect of TRAM-34.
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes.
-
Wash cells with a physiological salt solution (PSS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose, pH 7.4.
-
Incubate cells with 2-5 µM Fura-2 AM (acetoxymethyl ester) in PSS for 30-60 minutes at 37°C.
-
Wash the cells with PSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.
-
-
Calcium Measurement:
-
Mount the dish on an inverted microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Record the baseline 340/380 ratio.
-
-
Experimental Procedure:
-
Perfuse the cells with a solution containing TRAM-34 (or vehicle control) for a pre-incubation period (e.g., 10-15 minutes).
-
Stimulate the cells with an appropriate agonist (e.g., thapsigargin (B1683126) to induce store-operated calcium entry, or a specific receptor agonist).
-
Continue to record the 340/380 ratio to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The 340/380 ratio is proportional to the intracellular free calcium concentration.
-
Quantify parameters such as the peak amplitude of the calcium response and the area under the curve.
-
Compare these parameters between control and TRAM-34 treated cells to determine the effect of KCa3.1 inhibition on the calcium signal.
-
Signaling Pathways and Logical Relationships
The interplay between KCa3.1 channels, calcium signaling, and downstream cellular responses is complex. The following diagram illustrates the logical relationship in a typical experimental design aimed at elucidating the role of the KCa3.1-calcium signaling axis in a specific cellular function.
TRAM-34 is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of KCa3.1 channels and their impact on cellular calcium signaling. Its high potency and selectivity make it suitable for a wide range of in vitro and in vivo studies. A thorough understanding of its mechanism of action, coupled with robust experimental design and quantitative analysis, is essential for accurately interpreting its effects and for the potential development of KCa3.1 inhibitors as therapeutic agents for a variety of diseases, including autoimmune disorders, fibrosis, and cancer. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working in this field.
TRAM-34: A Comprehensive Technical Guide on its Impact on Cell Proliferation and Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRAM-34, a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4), has emerged as a critical tool in cellular and molecular biology research.[1][2][3][4] Its high affinity and selectivity make it an invaluable pharmacological agent for elucidating the physiological and pathological roles of KCa3.1 channels. These channels are implicated in a myriad of cellular processes, most notably cell proliferation and migration, which are fundamental to both normal tissue homeostasis and the progression of diseases such as cancer and fibrosis.[5][6][7][8][9] This technical guide provides an in-depth analysis of TRAM-34, detailing its mechanism of action, its multifaceted impact on cell proliferation and migration, and the underlying signaling pathways. Furthermore, this document presents a compilation of quantitative data and detailed experimental protocols to facilitate its application in a research setting.
Mechanism of Action of TRAM-34
TRAM-34 exerts its biological effects through the selective blockade of the KCa3.1 potassium channel.[1][2][3] This channel, activated by intracellular calcium, plays a crucial role in regulating the cell membrane potential.[6][7] The efflux of potassium ions through KCa3.1 channels leads to hyperpolarization of the cell membrane, which in turn increases the electrochemical gradient for calcium entry through calcium channels. By inhibiting KCa3.1, TRAM-34 disrupts this regulatory mechanism, leading to membrane depolarization and a subsequent reduction in calcium influx. This modulation of intracellular calcium signaling is central to its effects on cellular functions.[7]
Modeling studies suggest that TRAM-34 directly occludes the ion conduction pathway of the KCa3.1 channel by binding within the pore lumen.[10] Specifically, the pyrazole (B372694) ring of TRAM-34 is thought to form a hydrogen bond with the T250 side chain of the channel, thereby physically obstructing the passage of potassium ions.[10]
Impact on Cell Proliferation
The effect of TRAM-34 on cell proliferation is complex and often cell-type and concentration-dependent. While generally considered an inhibitor of proliferation, some studies report a biphasic or even stimulatory effect at certain concentrations.
Inhibition of Cell Proliferation
In numerous cell types, particularly cancer cells, TRAM-34 has been shown to inhibit proliferation.[11][12][13] This anti-proliferative effect is often associated with cell cycle arrest, typically at the G0/G1 phase.[11][13] For instance, in prostate and endometrial cancer cells, TRAM-34 treatment leads to an increase in the expression of the cell cycle inhibitor p21Cip1.[3] In hepatocellular carcinoma cells, TRAM-34 was found to reduce proliferation without inducing apoptosis.[12]
Biphasic and Stimulatory Effects on Proliferation
Interestingly, in MCF-7 breast cancer cells, TRAM-34 exhibits a biphasic effect on proliferation. At higher concentrations (20-100 µM), it inhibits proliferation, consistent with its canonical role. However, at intermediate concentrations (3-10 µM), it has been observed to increase cell proliferation.[1][14][15][16] This stimulatory effect was found to be mediated through an unexpected off-target interaction with the estrogen receptor (ER).[14][15][16] TRAM-34 was shown to mimic the effects of 17β-estradiol, and its proliferative effect at lower concentrations could be blocked by ER antagonists like tamoxifen (B1202) and ICI 182,780.[1][15] This finding highlights the importance of considering potential off-target effects when interpreting data from studies using TRAM-34.
Quantitative Data on Cell Proliferation
The following table summarizes the quantitative data on the effects of TRAM-34 on cell proliferation from various studies.
| Cell Line/Type | Effect | Concentration/IC50/Kd | Reference |
| Cloned IKCa1 (COS-7 cells) | Inhibition | Kd = 20 nM | [2][3] |
| Native IKCa1 (human T lymphocytes) | Inhibition | Kd = 25 nM | [3] |
| Native IKCa1 (T84 cells) | Inhibition | Kd = 22 nM | [3] |
| LNCaP and PC-3 (prostate cancer) | Inhibition | 1-30 µM | [3] |
| Human endometrial cancer cells | Inhibition & G0/G1 arrest | 10-40 µM | [11] |
| Smooth muscle A7r5 cells (EGF-induced) | Inhibition | IC50 = 8 nM | [11] |
| HL-60 (leukemia) | Inhibition | 25-100 nmol/L | [13] |
| MCF-7 (breast cancer) | Stimulation | 3-10 µM | [1][14][15][16] |
| MCF-7 (breast cancer) | Inhibition | 20-100 µM | [1][14][15][16] |
| Hepatocellular carcinoma cells | Inhibition | Not specified | [12] |
Impact on Cell Migration
TRAM-34 has been consistently shown to inhibit cell migration in a variety of cell types.[2][6] Cell migration is a calcium-dependent process, and by modulating calcium influx, TRAM-34 can effectively impede the migratory machinery of the cell.
The role of KCa3.1 in migration is particularly evident in immune cells and cancer cells. For example, TRAM-34 inhibits the mobility and migration of human T cells.[2] In the context of cancer, the inhibition of KCa3.1 has been shown to reduce the invasion and metastasis of various tumor types. For instance, in a glioblastoma model, TRAM-34 treatment reduced microglia activation and their migration towards the tumor.[17] In hepatocellular carcinoma, KCa3.1 promotes migration and invasion by inducing epithelial-mesenchymal transition (EMT).[8]
Signaling Pathways Modulated by TRAM-34
The effects of TRAM-34 on cell proliferation and migration are mediated through the modulation of several key signaling pathways.
Calcium-Dependent Signaling
As the primary mechanism of TRAM-34 is the blockade of KCa3.1 and subsequent alteration of calcium homeostasis, many of the downstream effects are mediated through calcium-dependent signaling pathways. These pathways are integral to both cell cycle progression and the dynamic cytoskeletal rearrangements required for cell migration.[7]
ERK/NF-κB and JNK/AP-1 Pathways
In the context of angiotensin II-induced atrial fibrosis, TRAM-34 was shown to attenuate the pro-fibrotic effects by interfering with the ERK/NF-κB and JNK/AP-1 signaling pathways.[5] Angiotensin II upregulates KCa3.1 expression through these pathways, leading to fibroblast proliferation and collagen production. TRAM-34 can counteract these effects by blocking the KCa3.1 channel.[5]
Estrogen Receptor Signaling
As mentioned previously, TRAM-34 can directly interact with and activate the estrogen receptor, particularly in ER-positive cells like MCF-7.[14][15][16] This leads to the transcription of estrogen-responsive genes that can promote proliferation. This off-target effect is a crucial consideration in the design and interpretation of experiments involving TRAM-34.
Signaling Pathway Diagrams
Caption: Signaling pathways affected by TRAM-34.
Experimental Protocols
This section provides an overview of common experimental protocols used to study the effects of TRAM-34.
Cell Culture and TRAM-34 Treatment
-
Cell Lines: A variety of cell lines can be used, including but not limited to MCF-7 (breast cancer), LNCaP, PC-3 (prostate cancer), HL-60 (leukemia), and primary cells.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
TRAM-34 Preparation: TRAM-34 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced effects.
Cell Proliferation Assays
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of TRAM-34 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
[³H]-Thymidine Incorporation Assay:
-
Culture cells as described above.
-
During the last few hours of TRAM-34 treatment, add [³H]-thymidine to the culture medium.
-
Incubate to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Cell Migration and Invasion Assays
-
Transwell Migration Assay (Boyden Chamber Assay):
-
Seed cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free medium.
-
Add a chemoattractant (e.g., FBS) to the lower chamber.
-
Treat the cells with TRAM-34 in either the upper or lower chamber.
-
Incubate for a sufficient time to allow for cell migration through the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
-
Wound Healing (Scratch) Assay:
-
Grow cells to confluence in a culture dish.
-
Create a "scratch" or "wound" in the cell monolayer using a pipette tip.
-
Wash the cells to remove debris and add fresh medium with TRAM-34 or vehicle control.
-
Capture images of the scratch at different time points (e.g., 0, 8, 24 hours).
-
Measure the width of the scratch over time to determine the rate of cell migration and wound closure.
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying TRAM-34 effects.
Conclusion
TRAM-34 is a powerful pharmacological tool for investigating the roles of the KCa3.1 channel in cellular physiology and pathology. Its primary mechanism of action, the selective inhibition of KCa3.1, leads to significant effects on cell proliferation and migration, largely through the modulation of intracellular calcium signaling. However, researchers must be cognizant of its concentration-dependent and potential off-target effects, such as the activation of the estrogen receptor. The quantitative data and experimental protocols provided in this guide offer a framework for the effective use of TRAM-34 in research, contributing to a deeper understanding of the complex processes it regulates and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 5. TRAM-34 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Calcium-Activated Potassium Channel KCa3.1 in Lung Dendritic Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potassium channel KCa3.1 promotes cell proliferation by activating SKP2 and metastasis through the EMT pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. The inhibitor of Ca(2+)-dependent K+ channels TRAM-34 blocks growth of hepatocellular carcinoma cells via downregulation of estrogen receptor alpha mRNA and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Effects of TRAM-34 on Proliferation and Invasion of Leukemia Cell Line HL-60] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medtextpublications.com [medtextpublications.com]
- 15. The intermediate conductance Ca2+-activated K+ channel inhibitor TRAM-34 stimulates proliferation of breast cancer cells via activation of oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The intermediate conductance Ca2+-activated K+ channel inhibitor TRAM-34 stimulates proliferation of breast cancer cells via activation of oestrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The role of KCa3.1 channels in different disease models
An In-depth Technical Guide on the Role of KCa3.1 Channels in Different Disease Models
Introduction
The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1, SK4, or KCNN4), is a critical regulator of cellular function.[1][2] Encoded by the KCNN4 gene, this channel is activated by increases in intracellular calcium ([Ca2+]i), leading to potassium efflux and membrane hyperpolarization.[3][4] This hyperpolarization, in turn, modulates the driving force for calcium influx, creating a sophisticated feedback loop that influences a myriad of cellular processes.[4] KCa3.1 channels are widely expressed in non-excitable tissues, including cells of the hematopoietic lineage, endothelial cells, fibroblasts, and smooth muscle cells, but are notably absent from excitable tissues like the heart and skeletal muscle.[1][2]
Upregulation of KCa3.1 expression and activity is a hallmark of several pathological conditions, making it an attractive therapeutic target.[1] Its involvement in cell proliferation, migration, activation, and inflammatory responses has implicated it in the pathophysiology of fibrosis, neurodegenerative diseases, cardiovascular disorders, and cancer.[2][5][6] This guide provides a comprehensive overview of the role of KCa3.1 in various disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved.
The Role of KCa3.1 in Fibrotic Diseases
Fibrosis is characterized by the excessive deposition of extracellular matrix, leading to tissue scarring and organ dysfunction. KCa3.1 channels are pivotal in the activation and pro-fibrotic functions of myofibroblasts, the primary cell type responsible for collagen production.
Idiopathic Pulmonary Fibrosis (IPF)
In IPF, KCa3.1 channel expression and activity are significantly increased in lung myofibroblasts.[7] The channel's activity, often stimulated by pro-fibrotic mediators like TGF-β1 and basic FGF, promotes myofibroblast proliferation, migration (wound healing), collagen secretion, and contractility.[7][8] This is linked to the channel's ability to regulate TGF-β1-dependent increases in intracellular calcium.[7] Blockade of KCa3.1 has shown therapeutic potential in preclinical models of pulmonary fibrosis.[8][9][10]
| Disease Model | Intervention | Key Finding(s) | Reference(s) |
| Bleomycin-induced pulmonary fibrosis (mice) | TRAM-34 (KCa3.1 inhibitor) | - Reduced Modified Ashcroft's fibrosis score from 4.8 to 2.6 (p=0.02). - Bleomycin (B88199) increased lung KCa3.1 mRNA 55-fold. | [8] |
| Bleomycin-induced pulmonary fibrosis (sheep) | Senicapoc (KCa3.1 inhibitor) | - Improved lung compliance. - Reduced extracellular matrix and collagen deposition. - Attenuated the early fibrogenic phase. | [9][10] |
| Human IPF-derived lung myofibroblasts | TRAM-34, Senicapoc | - Attenuated proliferation, wound healing, collagen secretion, and contractility. - KCa3.1 currents were larger and more frequent in IPF-derived cells. | [7] |
KCa3.1 Signaling in Fibrosis
TGF-β1, a key driver of fibrosis, stimulates an increase in intracellular Ca2+. This activates KCa3.1 channels, leading to membrane hyperpolarization which sustains the Ca2+ influx required for myofibroblast activation, proliferation, and collagen synthesis. Blocking KCa3.1 disrupts this feedback loop.
The Role of KCa3.1 in Neuroinflammation and Neurodegeneration
Neuroinflammation, driven by activated microglia and astrocytes, is a common feature of many neurodegenerative diseases. KCa3.1 is robustly upregulated in reactive microglia and astrocytes in these conditions and plays a central role in mediating their pro-inflammatory and neurotoxic functions.[3][11][12]
Parkinson's Disease (PD)
In preclinical models of PD and in human PD brains, KCa3.1 is significantly upregulated within microglia.[11][13] This upregulation is driven by α-synucleinopathy and contributes to the reactive microglial phenotype, characterized by the release of pro-inflammatory cytokines.[11][14] Pharmacological inhibition or genetic knockout of KCa3.1 ameliorates neuroinflammation and protects against nigral dopaminergic neurodegeneration.[11][15] Mechanistically, the Fyn kinase/STAT1 signaling pathway has been shown to regulate KCa3.1-mediated microglial activation.[11][13]
Alzheimer's Disease (AD)
In AD models, KCa3.1 expression is increased in reactive astrocytes and microglia surrounding amyloid-β (Aβ) plaques.[12] The channel is involved in astrogliosis and the subsequent neuroinflammatory response to Aβ.[12] Blockade of KCa3.1 has been shown to reduce astrogliosis, microglial activation, pro-inflammatory cytokine levels (IL-1β, TNF-α), neuronal loss, and memory deficits in AD mouse models.[12][16]
| Disease Model | Intervention | Key Finding(s) | Reference(s) |
| Parkinson's Disease (MPTP mouse model) | Senicapoc (KCa3.1 inhibitor) or KCa3.1 gene deletion | - Improved locomotor ability. - Increased tyrosine hydroxylase (TH)-positive neuron number. - Attenuated microgliosis and neuroinflammation. | [15] |
| Parkinson's Disease (α-synucleinopathy models) | Senicapoc, TRAM-34 | - Inhibited KCa3.1 channel activity and the reactive microglial phenotype. - Reduced release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [11][14] |
| Alzheimer's Disease (TgAPP/PS1 mice) | Pharmacological blockade of KCa3.1 | - Reduced astrogliosis, microglial activation, and neuronal loss. - Improved memory deficits. - Reduced brain levels of IL-1β, TNF-α, iNOS, and COX-2. | [12] |
KCa3.1 Signaling in Microglial Activation
Pathological stimuli like misfolded α-synuclein or Aβ lead to microglial activation. This process involves a sustained increase in intracellular Ca2+, which activates KCa3.1. The resulting hyperpolarization facilitates further Ca2+ entry, activating downstream signaling pathways (e.g., Fyn/STAT1, AKT/mTOR) that drive the production of pro-inflammatory mediators.[11][15]
The Role of KCa3.1 in Cardiovascular Diseases
KCa3.1 channels are expressed in multiple cell types implicated in cardiovascular disease, including vascular smooth muscle cells (VSMCs), endothelial cells, macrophages, and T lymphocytes.
Atherosclerosis
In atherosclerotic lesions, KCa3.1 expression is elevated in VSMCs, macrophages, and T cells.[17][18] Under pathological conditions, VSMCs switch from a contractile to a proliferative phenotype, a process where KCa3.1 is dramatically upregulated.[19] The channel supports the proliferation and migration of VSMCs into the plaque.[17] Pharmacological blockade of KCa3.1 with TRAM-34 or clotrimazole (B1669251) has been shown to significantly reduce the development of atherosclerosis in Apoe-/- mice by suppressing VSMC proliferation, decreasing macrophage and T lymphocyte infiltration, and reducing oxidative stress.[17][18]
| Disease Model | Intervention | Key Finding(s) | Reference(s) |
| Atherosclerosis (Apoe-/- mice) | TRAM-34, Clotrimazole | - Significantly reduced development of atherosclerosis in aortas. - Suppressed VSMC proliferation and migration. - Decreased infiltration of plaques by macrophages and T lymphocytes. | [17][18] |
| Atrial Fibrillation (Canine rapid pacing model) | TRAM-34 (10 mg/kg) | - Suppressed AF vulnerability. - Attenuated macrophage pro-inflammatory polarization. - Reversed elevated levels of IL-1β, MCP-1, and TNF-α (p<0.01). | [20] |
| Endothelial Inflammation (Human coronary artery ECs) | TRAM-34 (100 nM) | - Suppressed TNF-α-induced inflammation. - Increased CD73 expression and decreased VCAM-1 expression. | [21] |
The Role of KCa3.1 in Cancer
KCa3.1 channels are overexpressed in numerous cancers and are implicated in promoting tumorigenesis, malignant progression, metastasis, and therapy resistance.[6][22][23] They contribute to cancer cell proliferation by regulating cell cycle progression, particularly the G1/S transition, through modulation of Ca2+ signaling.[6][22][24]
Glioblastoma, Pancreatic, and Breast Cancer
In glioblastoma, KCa3.1 facilitates cell migration and proliferation.[25] In pancreatic ductal adenocarcinoma (PDAC), the channel is drastically overexpressed and plays a key role in cell proliferation, migration, and invasion.[26][27] Similarly, in breast cancer, KCa3.1 promotes migration and epithelial-to-mesenchymal transition (EMT).[24] The channel's role extends to the tumor microenvironment, where it is expressed in tumor-promoting stromal cells like fibroblasts and the tumor vasculature, contributing to angiogenesis.[6][28]
| Cancer Type | Model | Key Finding(s) | Reference(s) |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Human tissue | KCa3.1 mRNA expression is 2-fold higher than in healthy tissue. | [22] |
| Papillary Thyroid Cancer | Human tissue | Higher KCa3.1 mRNA levels associated with larger tumor size and metastasis. | [22] |
| Hepatocellular Carcinoma (HCC) | In vitro / In vivo | KCa3.1 promotes invasion and metastasis via MAPK/ERK and EMT pathways. | [24][29] |
| Endometrial Cancer | In vivo (nude mice) | Clotrimazole and TRAM-34 slowed tumor growth. | [2] |
| Ovarian Cancer | In vitro | KCa3.1 downregulation reduced ATP-induced cell migration. | [28] |
Experimental Protocols and Methodologies
Investigating the function of KCa3.1 requires a range of specialized biophysical and cell biology techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for directly measuring KCa3.1 ion channel activity.
-
Objective: To record KCa3.1 currents from whole cells.
-
Cell Preparation: Cells are cultured on glass coverslips to sub-confluence.
-
Recording Solutions:
-
Internal (Pipette) Solution (in mmol/L): 145 K+ aspartate, 2 MgCl2, 10 HEPES, 10 K2 EGTA, and 8.5 CaCl2 (to achieve a free [Ca2+] of ~3 µM, which activates KCa3.1), pH adjusted to 7.2.[30]
-
External (Bath) Solution (in mmol/L): 160 Na+ aspartate, 4.5 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.4.[30]
-
-
Recording Protocol:
-
Establish a whole-cell gigaseal on a single cell.
-
Set the holding potential to -80 mV.[30]
-
Apply 200-ms voltage ramps from -120 mV to +40 mV every 10 seconds to elicit currents.[30]
-
To isolate KCa3.1 currents, apply a specific blocker like TRAM-34 (e.g., 1 µM) and subtract the remaining current from the total current.[31][32]
-
The TRAM-34-sensitive current represents the activity of KCa3.1 channels.
-
Cell Migration (Transwell) Assay
-
Objective: To quantify cell migration through a porous membrane, often towards a chemoattractant.
-
Apparatus: A 24-well plate with Transwell inserts (e.g., 8 µm pore size).
-
Protocol:
-
Pre-treat cells with a KCa3.1 inhibitor (e.g., TRAM-34) or vehicle control for a specified time.
-
Seed the pre-treated cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell insert.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., PDGF, 20 ng/ml; or CCL19, 100 ng/ml).[5][33]
-
Incubate for a period that allows for migration but not proliferation (e.g., 6-24 hours).
-
Remove non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure absorbance, or count the cells in several microscopic fields to quantify migration.
-
In Vivo Animal Models
-
Bleomycin-Induced Pulmonary Fibrosis:
-
Animal: C57BL/6 mice.[8]
-
Induction: A single intranasal or intratracheal instillation of bleomycin.
-
Treatment: A KCa3.1 inhibitor (e.g., TRAM-34) is administered, often starting before bleomycin and continuing daily (e.g., subcutaneously).[8]
-
Endpoint: After a set period (e.g., 21 days), lungs are harvested for histological analysis (e.g., Masson's trichrome staining for collagen) and fibrosis scoring (e.g., Ashcroft score), as well as qPCR for fibrotic and inflammatory markers.[8]
-
-
MPTP Model of Parkinson's Disease:
-
Animal: Wild-type or KCa3.1-/- mice.[15]
-
Induction: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons.
-
Treatment: A KCa3.1 inhibitor (e.g., Senicapoc) is administered during or after MPTP treatment.[15]
-
Endpoints: Behavioral tests (e.g., rotarod test for motor coordination), immunohistochemical analysis of the substantia nigra for tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) and markers of microgliosis (e.g., Iba1).[15]
-
Conclusion
The KCa3.1 channel has emerged as a significant player in the pathophysiology of a diverse range of diseases, unified by common cellular processes such as aberrant proliferation, migration, and inflammation. Its upregulation in numerous disease states and the profound effects of its pharmacological inhibition in preclinical models underscore its potential as a high-value therapeutic target. Specific and potent inhibitors like TRAM-34 and Senicapoc have been instrumental in elucidating the channel's function and have shown promise in models of fibrosis, neurodegeneration, atherosclerosis, and cancer.[1][7][12][17][34] As research continues to unravel the intricate signaling networks governed by KCa3.1, the translation of these findings into clinical applications offers a promising new avenue for treating these complex and often debilitating diseases.
References
- 1. KCa3.1: target and marker for cancer, autoimmune disorder and vascular inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-Activated Potassium Channel KCa3.1 in Lung Dendritic Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer-Associated Intermediate Conductance Ca2+-Activated K+ Channel KCa3.1 | MDPI [mdpi.com]
- 7. The K+ Channel KCa3.1 as a Novel Target for Idiopathic Pulmonary Fibrosis | PLOS One [journals.plos.org]
- 8. thorax.bmj.com [thorax.bmj.com]
- 9. Inhibition of the KCa3.1 Channel Alleviates Established Pulmonary Fibrosis in a Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. KCa3.1 Contributes to Neuroinflammation and Nigral Dopaminergic Neurodegeneration in Experimental models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Potassium Channel KCa3.1 Represents a Valid Pharmacological Target for Astrogliosis-Induced Neuronal Impairment in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. themoonlight.io [themoonlight.io]
- 15. The potassium channel KCa3.1 represents a valid pharmacological target for microgliosis-induced neuronal impairment in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 17. JCI - The intermediate-conductance calcium-activated potassium channel KCa3.1 contributes to atherogenesis in mice and humans [jci.org]
- 18. The intermediate-conductance calcium-activated potassium channel KCa3.1 contributes to atherogenesis in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Frontiers | Inhibition of KCa3.1 Channels Suppresses Atrial Fibrillation via the Attenuation of Macrophage Pro-inflammatory Polarization in a Canine Model With Prolonged Rapid Atrial Pacing [frontiersin.org]
- 21. ahajournals.org [ahajournals.org]
- 22. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Potassium channels: Novel targets for tumor diagnosis and chemoresistance [frontiersin.org]
- 25. "Role Of Kca3.1, A Calcium-Activated Potassium Channel, In Cell Migrati" by Kathryn L. Turner [digitalcommons.library.uab.edu]
- 26. researchgate.net [researchgate.net]
- 27. KCa3.1 (IK) modulates pancreatic cancer cell migration, invasion and proliferation: anomalous effects on TRAM-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cancer-Associated Intermediate Conductance Ca2+-Activated K+ Channel KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The potassium channel KCa3.1 promotes cell proliferation by activating SKP2 and metastasis through the EMT pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ahajournals.org [ahajournals.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 34. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
TRAM-34: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of TRAM-34, a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1). This document outlines the mechanism of action of TRAM-34, summarizes key quantitative data, and provides detailed protocols for essential in vitro experiments, including electrophysiology, cell proliferation, and cytokine release assays.
Mechanism of Action
TRAM-34 exerts its inhibitory effect by directly blocking the pore of the KCa3.1 channel.[1] This channel plays a crucial role in regulating the membrane potential of various cell types, including T lymphocytes, macrophages, microglia, and some cancer cells.[2][3] By blocking the efflux of potassium ions, TRAM-34 leads to membrane depolarization. In immune cells like T lymphocytes, the activity of KCa3.1 is critical for maintaining the calcium influx necessary for activation, proliferation, and cytokine production.[2][4][5] Therefore, inhibition of KCa3.1 by TRAM-34 can effectively suppress these immune responses.
Quantitative Data Summary
The following tables summarize the key in vitro parameters of TRAM-34 across various cell types and experimental conditions.
Table 1: Inhibitory Potency of TRAM-34 on KCa3.1 Channels
| Cell Type/Expression System | Method | Parameter | Value | Reference |
| Human T lymphocytes | Electrophysiology | Kd | 20-25 nM | [6] |
| COS-7 cells (hKCa3.1 transfected) | Electrophysiology | Kd | 20 nM | [1] |
| Human T84 colonic epithelial cells | Electrophysiology | Kd | 22 nM | [6] |
| A7r5 smooth muscle cells (EGF-stimulated) | Proliferation Assay | IC50 | 8 nM | [7] |
| Human T lymphocytes (anti-CD3 activated) | Activation Assay | IC50 | 295-910 nM | [8] |
Table 2: Effects of TRAM-34 on Cell Proliferation
| Cell Line | Effect | Concentration Range | Reference |
| MCF-7 (Breast Cancer) | Increased Proliferation | 3-10 µM | [2] |
| MCF-7 (Breast Cancer) | Decreased Proliferation | 20-100 µM | [2] |
| LNCaP (Prostate Cancer) | Decreased Proliferation | 1-30 µM | [7] |
| PC-3 (Prostate Cancer) | Decreased Proliferation | 1-30 µM | [7] |
| Human Endometrial Cancer Cells | Decreased Proliferation | 10-40 µM | [9] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by TRAM-34 in T lymphocytes.
Figure 1. TRAM-34 mechanism of action in T lymphocyte activation.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording KCa3.1 currents in a cell line expressing the channel (e.g., HEK293 cells transfected with KCa3.1).
Materials:
-
Borosilicate glass capillaries
-
Micropipette puller and microforge
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
External (bath) solution: 160 mM Na-aspartate, 4.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.
-
Internal (pipette) solution: 145 mM K-aspartate, 2 mM MgCl₂, 10 mM HEPES, 10 mM K₂EGTA, 8.5 mM CaCl₂ (to yield 1 µM free Ca²⁺), pH 7.2.
-
TRAM-34 stock solution (10 mM in DMSO)
Procedure:
-
Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Fire-polish the pipette tips.
-
Fill the micropipettes with the internal solution and mount onto the holder of the patch-clamp setup.
-
Plate cells on coverslips and place a coverslip in the recording chamber filled with external solution.
-
Approach a single cell with the micropipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
-
Perfuse the bath with the external solution containing the desired concentration of TRAM-34 (e.g., 1 nM to 1 µM) and record the currents again.
-
Analyze the reduction in current amplitude to determine the inhibitory effect of TRAM-34.
Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of TRAM-34 on the proliferation of adherent cells (e.g., MCF-7).
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
TRAM-34 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of TRAM-34 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the TRAM-34 dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Cytokine Release Assay
This protocol is for measuring the effect of TRAM-34 on cytokine release from human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Human PBMCs isolated from healthy donor blood
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PHA)
-
TRAM-34 stock solution (10 mM in DMSO)
-
ELISA or multiplex immunoassay kit for the desired cytokines (e.g., IL-2, IFN-γ, TNF-α)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the density to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Pre-incubate the cells with various concentrations of TRAM-34 (or vehicle control) for 1 hour at 37°C.
-
Add the T-cell activator (e.g., soluble anti-CD3/anti-CD28 antibodies) to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using an ELISA or multiplex immunoassay kit according to the manufacturer's instructions.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro characterization of TRAM-34.
References
- 1. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homepages.gac.edu [homepages.gac.edu]
- 4. The functional network of ion channels in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Selective inhibition of KCa3.1 channels mediates adenosine regulation of the motility of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
TRAM-34: Application Notes and Protocols for Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAM-34, or 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and selective small molecule blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1][2] KCa3.1 channels play a crucial role in regulating membrane potential and calcium signaling in a variety of cell types, including immune cells, vascular smooth muscle cells, and microglia.[3][4] This makes TRAM-34 an invaluable tool for investigating the physiological and pathophysiological roles of KCa3.1 channels and a potential therapeutic agent for a range of conditions such as autoimmune disorders, fibroproliferative diseases, and stroke.[4][5][6]
These application notes provide a comprehensive guide for the use of TRAM-34 in patch clamp electrophysiology experiments, detailing its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
TRAM-34 acts as a direct pore blocker of the KCa3.1 channel.[4] It binds to a receptor site within the pore lumen of the channel, physically obstructing the flow of potassium ions.[4] This inhibition is highly selective for KCa3.1 channels, with significantly lower potency against other potassium channels such as voltage-gated potassium (Kv) channels, large-conductance calcium-activated potassium (BKCa) channels, and small-conductance calcium-activated potassium (KCa2) channels. The binding of TRAM-34 is internal, meaning it accesses its binding site from the intracellular side of the membrane.[7]
The KCa3.1 channel's activity is dependent on intracellular calcium, which binds to calmodulin (CaM) that is constitutively associated with the channel. The binding of Ca2+ to CaM induces a conformational change that opens the channel pore. By blocking this pore, TRAM-34 effectively uncouples intracellular calcium signals from membrane potential hyperpolarization mediated by KCa3.1.
Data Presentation: Quantitative Profile of TRAM-34
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 | 20 nM | Cloned KCa3.1 (IKCa1) | [1][2] |
| Kd | 20 ± 3 nM | COS-7 cells expressing KCa3.1 (1 µM intracellular Ca2+) | [1] |
| Kd | 22 nM | Human T84 colonic epithelial cells | [2] |
| Kd | 25 nM | Human T lymphocytes | [2] |
| Effective Concentration (in vitro) | 100 nM | Inhibition of PDGF-induced vascular smooth muscle cell proliferation | [3] |
| Effective Concentration (in vitro) | 0.1 - 1 µM | Reduction of afterhyperpolarization in enteric neurons | [8] |
| Effective Concentration (in vivo) | 10 - 40 mg/kg (i.p.) | Reduction of infarct size in a rat model of stroke | [5][6] |
| Selectivity | 200- to 1500-fold over other ion channels (KV, BKCa, KCa2, Na+, CRAC, Cl-) | Various | |
| Off-target effects | Inhibition of some cytochrome P450 isoforms (IC50 ~0.9 - 12.6 µM) | Recombinant rat and human CYPs | [9][10] |
| Off-target effects | Inhibition of nonselective cation channels (IC50 = 38 nM) | Microglial cells | [11] |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for KCa3.1 Current Inhibition
This protocol is designed to measure whole-cell KCa3.1 currents and their inhibition by TRAM-34.
a. Cell Preparation:
-
Culture cells expressing KCa3.1 channels (e.g., vascular smooth muscle cells, activated T lymphocytes, or a cell line heterologously expressing KCa3.1) on glass coverslips suitable for microscopy.
-
Use cells at a passage number where KCa3.1 expression is optimal.
b. Solutions:
-
External (Bath) Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Adjust osmolarity to ~290 mOsm and pH to 7.4 by bubbling with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, and EGTA/CaCl2 to buffer free Ca2+ to a final concentration of 1-3 µM to activate KCa3.1 channels. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[3][12]
-
TRAM-34 Stock Solution: Prepare a 10-20 mM stock solution of TRAM-34 in DMSO. Store at -20°C. Note that the molecular weight of TRAM-34 is 344.84 g/mol .
c. Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the internal solution.[13]
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply brief, strong suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Elicit KCa3.1 currents using a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) applied every 10 seconds.[3]
-
After establishing a stable baseline recording of KCa3.1 currents, apply TRAM-34 to the bath solution at the desired concentration (e.g., 100 nM to 1 µM).
-
Record the inhibition of the KCa3.1 current by TRAM-34.
d. Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -80 mV) before and after TRAM-34 application.
-
Calculate the percentage of current inhibition.
-
To determine the IC50, apply a range of TRAM-34 concentrations and fit the concentration-response data to a Hill equation.
Inside-Out Patch Clamp Protocol for Single-Channel Analysis
This protocol allows for the study of TRAM-34's effect on single KCa3.1 channels from the intracellular side.
a. Solutions:
-
External (Pipette) Solution (in mM): Same as the external solution in the whole-cell protocol.
-
Internal (Bath) Solution (in mM): Same as the internal solution in the whole-cell protocol, but with varying Ca2+ concentrations to modulate channel activity.
-
TRAM-34 Application Solution: Prepare the internal solution containing the desired concentration of TRAM-34.
b. Recording Procedure:
-
Establish a cell-attached configuration as described in the whole-cell protocol.
-
Retract the pipette from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).
-
Apply a constant holding potential (e.g., -60 mV).
-
Perfuse the patch with the internal solution containing a low Ca2+ concentration to observe baseline channel activity.
-
Switch the perfusion to an internal solution with a higher Ca2+ concentration (e.g., 10 µM) to activate KCa3.1 channels.
-
Once stable single-channel openings are observed, perfuse the patch with the internal solution containing TRAM-34.
-
Observe the block of single-channel currents.
d. Data Analysis:
-
Measure the single-channel conductance, open probability (Po), and mean open time before and after TRAM-34 application.
-
Analyze the kinetics of the block.
Mandatory Visualizations
Caption: Signaling pathway of KCa3.1 channel activation and its inhibition by TRAM-34.
Caption: Experimental workflow for whole-cell patch clamp analysis of TRAM-34.
Important Considerations and Potential Pitfalls
-
Solubility: TRAM-34 is soluble in DMSO. Ensure complete dissolution in the stock solution and be mindful of the final DMSO concentration in your working solutions, as high concentrations can have non-specific effects.
-
Off-Target Effects: While highly selective, at higher concentrations (micromolar range), TRAM-34 has been shown to inhibit some cytochrome P450 enzymes and nonselective cation channels.[9][10][11] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
-
Cell Health: The success of patch clamp experiments is highly dependent on the health of the cells. Ensure proper cell culture conditions and use cells from a healthy, logarithmically growing culture.[13]
-
Pipette Resistance: The resistance of the patch pipette is a critical parameter. For whole-cell recordings, a resistance of 4-8 MΩ is generally recommended.[13]
-
Control Experiments: Always perform appropriate control experiments. This includes recording from cells before and after drug application, as well as using a vehicle control (e.g., the same concentration of DMSO used to dissolve TRAM-34). An inactive analog of TRAM-34, such as TRAM-7, can also be used as a negative control.[3]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KCa3.1 blocker TRAM-34 reduces infarction and neurological deficit in a rat model of ischemia/reperfusion stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The KCa3.1 blocker TRAM-34 reduces infarction and neurological deficit in a rat model of ischemia/reperfusion stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. docs.axolbio.com [docs.axolbio.com]
TRAM-34: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAM-34, or 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, also known as KCa3.1 or IKCa1.[1][2][3] This channel plays a crucial role in regulating membrane potential in various cell types, thereby influencing a wide range of physiological processes including T-cell activation, cell proliferation, and fibrosis.[1][4][5] TRAM-34 blocks the KCa3.1 channel by directly occupying the potassium ion conduction pathway.[6] Its high selectivity, with a dissociation constant (Kd) in the nanomolar range, makes it a valuable tool for investigating the physiological and pathological roles of KCa3.1 channels in vitro.[1][7] Unlike its predecessor, clotrimazole, TRAM-34 shows significantly less inhibition of cytochrome P450 enzymes at concentrations effective for channel blocking, although some off-target effects at higher micromolar concentrations have been reported.[1][8][9]
These application notes provide a comprehensive overview of the use of TRAM-34 in cell culture experiments, including recommended concentration ranges, detailed experimental protocols, and a summary of its effects on various cell lines.
Data Presentation: TRAM-34 Efficacy in Various Cell Lines
The following table summarizes the effective concentrations and observed effects of TRAM-34 across a range of cell types and experimental assays. This data is intended to serve as a starting point for experimental design.
| Cell Line/Type | Assay | Effective Concentration (IC50 / EC50 / Kd) | Observed Effect |
| COS-7 (transfected with human IKCa1) | Whole-cell patch clamp | Kd: 20 nM | Inhibition of IKCa1 current |
| Human T lymphocytes | Whole-cell patch clamp | Kd: 25 nM | Inhibition of native IKCa1 current |
| Human T84 colonic epithelial cells | Not specified | Kd: 22 nM | Inhibition of IKCa1 currents |
| Human effector memory T cells (in PBMC) | Proliferation (anti-CD3 induced) | EC50: 25 nM (in presence of Kv1.3 blocker) | Immunosuppressant activity |
| Human T lymphocytes | Activation (anti-CD3 or PMA/ionomycin induced) | IC50: 85 - 910 nM | Inhibition of activation |
| A7r5 (smooth muscle cells) | Proliferation (EGF-stimulated) | IC50: 8 nM | Inhibition of proliferation |
| HaCaT (human keratinocytes) | Proliferation | EC50: 40 µM | Inhibition of proliferation |
| MCF-7 (breast cancer) | Proliferation | 3-10 µM | Increased proliferation |
| MCF-7 (breast cancer) | Proliferation | 20-100 µM | Decreased proliferation |
| LNCaP and PC-3 (prostate cancer) | Proliferation | 1-30 µM | Dose-dependent suppression of proliferation |
| Human endometrial cancer (EC) cells | Proliferation | 10-40 µM | Inhibition of proliferation and G0/G1 cell cycle arrest |
| Rat atrial fibroblasts | Proliferation, migration, collagen production (Ang II-induced) | Not specified | Suppression of pro-fibrotic effects |
Note: IC50, EC50, and Kd values are highly dependent on the specific experimental conditions, including cell density, serum concentration, and incubation time. The provided data should be used as a guideline, and optimal concentrations should be determined empirically for each specific application.
Mechanism of Action and Signaling Pathway
TRAM-34 exerts its primary effect by physically occluding the pore of the KCa3.1 channel.[6] The efflux of potassium ions through this channel contributes to maintaining a hyperpolarized membrane potential. Inhibition of KCa3.1 by TRAM-34 leads to membrane depolarization. This change in membrane potential can, in turn, affect various downstream signaling pathways that are dependent on calcium influx and membrane potential. For instance, in atrial fibroblasts, angiotensin II (Ang II) upregulates KCa3.1 expression and activity, contributing to fibrosis. TRAM-34 can attenuate these effects by blocking the channel.[4] The signaling cascade can involve pathways such as JNK/AP-1 and ERK/NF-κB, which are implicated in the Ang II-induced upregulation of KCa3.1.[4]
Caption: Mechanism of TRAM-34 action on the KCa3.1 channel.
Experimental Protocols
Stock Solution Preparation
TRAM-34 is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[10][11]
-
Reconstitution: Prepare a high-concentration stock solution of TRAM-34 in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.45 mg of TRAM-34 (MW: 344.84 g/mol ) in 1 mL of DMSO.[11] Gentle warming may be required to fully dissolve the compound.[5][11]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability (up to 1-2 years).[7][10] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller volumes for single-use is recommended.
General Protocol for Cell Culture Experiments (e.g., Proliferation Assay)
This protocol provides a general workflow for assessing the effect of TRAM-34 on cell proliferation. It can be adapted for other assays such as viability, migration, or apoptosis.
-
Cell Seeding: Plate cells in appropriate multi-well plates at a density that allows for logarithmic growth during the course of the experiment. Allow the cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO2).
-
Preparation of Working Solutions: On the day of the experiment, prepare fresh serial dilutions of TRAM-34 from the stock solution in complete cell culture medium. The final DMSO concentration in the culture medium should be kept constant across all conditions (including the vehicle control) and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the old medium from the cell culture plates and replace it with the medium containing the desired concentrations of TRAM-34 or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the cell type and the specific endpoint being measured.[1][12]
-
Assessment of Proliferation: At the end of the incubation period, assess cell proliferation using a suitable method, such as:
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the data as a dose-response curve to determine the IC50 or EC50 value.
Caption: General experimental workflow for TRAM-34 cell culture studies.
Important Considerations and Best Practices
-
Concentration Range: Based on published data, a wide range of concentrations (nM to µM) may be necessary to observe an effect, which is highly cell-type and context-dependent.[7][10] A preliminary dose-response experiment is crucial to determine the optimal concentration range for your specific experimental system.
-
Off-Target Effects: While TRAM-34 is highly selective for KCa3.1, at higher concentrations (typically in the low micromolar range), it can inhibit several cytochrome P450 (CYP) isoforms, including CYP2B6, CYP2C19, and CYP3A4.[8][9] It is important to be aware of these potential off-target effects, especially when using concentrations above 1 µM.
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO used to dissolve TRAM-34) to account for any effects of the solvent on the cells.
-
Cell Viability: When assessing functional outcomes like proliferation or migration, it is advisable to perform a parallel cytotoxicity assay to ensure that the observed effects are not due to a general decrease in cell viability. At a concentration of 5 µM, TRAM-34 has been shown not to affect the viability of human T lymphocytes over a 48-hour incubation period.[3][12]
-
Purity of the Compound: Ensure the use of high-purity TRAM-34 to avoid confounding results from impurities.
By following these guidelines and protocols, researchers can effectively utilize TRAM-34 as a tool to investigate the multifaceted roles of the KCa3.1 channel in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. TRAM-34 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. rndsystems.com [rndsystems.com]
- 6. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for TRAM-34 Administration in Animal Models of Disease
Introduction
TRAM-34 is a highly selective and potent inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1][2][3] This channel plays a crucial role in regulating the membrane potential and calcium signaling in various cell types, including immune cells, smooth muscle cells, and fibroblasts.[4] Due to its involvement in cell proliferation, migration, and activation, the KCa3.1 channel is a significant therapeutic target for a range of diseases. TRAM-34, by blocking this channel, has shown therapeutic potential in several preclinical animal models of disease.
These application notes provide a summary of the quantitative data, experimental protocols, and signaling pathways associated with the administration of TRAM-34 in animal models of disease.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and effective dosages of TRAM-34 used in various animal models.
Table 1: Pharmacokinetic Parameters of TRAM-34 in Rodents
| Parameter | Species | Dose and Route | Value | Reference |
| Peak Plasma Concentration | Rat | 10 mg/kg (i.p.) | ~2.5 µM | [5] |
| Peak Brain Concentration | Rat | 10 mg/kg (i.p.) | ~2.5 µM | [5] |
| Time to Peak Concentration | Rat | 10 mg/kg (i.p.) | 30 min - 1 hr | [5] |
| Plasma Concentration at 12h | Rat | 10 mg/kg (i.p.) | 58 ± 9 nM | [5] |
| Brain Concentration at 12h | Rat | 10 mg/kg (i.p.) | 191 ± 41 nM | [5] |
| Plasma Half-life | Rat | 10 mg/kg (i.v.) | ~2 hours | [5] |
Table 2: Efficacy of TRAM-34 in Animal Models of Disease
| Disease Model | Animal | Dose and Route | Key Findings | Reference |
| Ischemia/Reperfusion Stroke | Rat | 10 mg/kg & 40 mg/kg (i.p.), twice daily | Dose-dependent reduction in infarct size and neurological deficit.[3][4] | [3][4] |
| Balloon Catheter Injury (Intimal Hyperplasia) | Rat | 120 mg/kg/day (s.c.) | ~40% reduction in intimal hyperplasia.[1][6] | [1][6] |
| Chronic Asthma (Ovalbumin-induced) | Mouse (BALB/c) | 120 mg/kg/day (s.c.) | Abolishes bronchial smooth muscle remodeling and attenuates airway eosinophilia.[7] | [7] |
| Hypoxia-induced Pulmonary Arterial Hypertension | Rat | Daily (i.p.), dose not specified | Attenuated vascular hypertrophy and increases in pulmonary artery pressure.[8] | [8] |
| Fructose-induced Hypertension | Rat | Not specified | Prevented increases in systolic and diastolic blood pressure.[9] | [9] |
| Glioma | Mouse (Cx3cr1GFP/WT) | 120 mg/kg/day | Reduced cell proliferation within the tumor core.[10] | [10] |
Experimental Protocols
1. Preparation of TRAM-34 for In Vivo Administration
TRAM-34 is poorly soluble in aqueous solutions and requires a specific vehicle for in vivo use.
-
For Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection:
-
Prepare a stock solution of TRAM-34 in a suitable organic solvent such as DMSO.[1]
-
For the working solution, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Alternatively, for subcutaneous injection in some studies, TRAM-34 has been dissolved in peanut oil.[10]
-
Ensure the final solution is clear. Gentle heating and/or sonication can aid dissolution.[3] It is recommended to prepare the working solution fresh on the day of use.[3]
-
2. Administration Protocol for Ischemia/Reperfusion Stroke Model in Rats
This protocol is based on studies demonstrating the neuroprotective effects of TRAM-34.
-
Animal Model: Male Wistar rats undergoing middle cerebral artery occlusion (MCAO) followed by reperfusion.
-
TRAM-34 Preparation: Prepare TRAM-34 in a vehicle suitable for intraperitoneal injection.
-
Dosing Regimen:
-
Outcome Measures: Assess infarct volume using TTC staining and evaluate neurological deficits using a standardized scoring system.[4]
3. Administration Protocol for Chronic Asthma Model in Mice
This protocol is designed to evaluate the anti-remodeling and anti-inflammatory effects of TRAM-34.
-
Animal Model: BALB/c mice sensitized and challenged with ovalbumin (OVA) to induce chronic asthma.[7]
-
TRAM-34 Preparation: Prepare TRAM-34 for subcutaneous injection, for instance, dissolved in peanut oil.
-
Dosing Regimen:
-
Administer TRAM-34 at a dose of 120 mg/kg/day via subcutaneous injection.[7]
-
Treatment can be administered in different phases:
-
-
Outcome Measures: Evaluate bronchial remodeling through histological analysis (e.g., smooth muscle mass, collagen deposition) and assess airway inflammation by analyzing bronchoalveolar lavage fluid.[7]
Signaling Pathways and Visualizations
Mechanism of Action of TRAM-34
TRAM-34 exerts its effects by blocking the KCa3.1 channel. This channel, when activated by an increase in intracellular calcium, allows for the efflux of potassium ions, leading to membrane hyperpolarization. This hyperpolarization maintains the electrochemical gradient for calcium influx, which is essential for various cellular processes. By inhibiting KCa3.1, TRAM-34 disrupts this process.
Caption: KCa3.1 channel signaling and inhibition by TRAM-34.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of TRAM-34 in a preclinical animal model of disease.
Caption: General experimental workflow for TRAM-34 in vivo studies.
Downstream Signaling Pathways Affected by TRAM-34
In some disease models, the therapeutic effects of TRAM-34 have been linked to the modulation of specific downstream signaling pathways. For example, in hypoxia-induced pulmonary arterial hypertension, TRAM-34 was found to reduce the activation of ERK and p38 MAP kinase signaling.[8]
Caption: TRAM-34 inhibits hypoxia-induced MAPK signaling.
Important Considerations
-
Selectivity: While TRAM-34 is highly selective for KCa3.1, it's important to be aware of potential off-target effects, especially at higher concentrations.[1][3] Some studies have shown that TRAM-34 can inhibit certain cytochrome P450 (CYP) isoforms at micromolar concentrations, which could lead to drug-drug interactions.[11][12][13][14]
-
Toxicity: TRAM-34 has been shown to be non-toxic in mice at doses up to 0.5 mg/kg/day for 7 days, which is significantly higher than the dose required for channel blocking.[1] However, researchers should always perform their own safety assessments for the specific models and dosing regimens used.
-
Animal Models: The choice of animal model is critical and should accurately reflect the human disease being studied.[15][16] The pharmacokinetics and efficacy of TRAM-34 may vary between different species and strains.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The KCa3.1 blocker TRAM-34 reduces infarction and neurological deficit in a rat model of ischemia/reperfusion stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Ca(2+)-activated K(+) channel-3.1 blocker TRAM-34 attenuates airway remodeling and eosinophilia in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of Ca2+-activated K+ channel 3.1 in hypoxia-induced pulmonary arterial hypertension and therapeutic effects of TRAM-34 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The KCa3.1 Channel Blocker TRAM-34 and Minocycline Prevent Fructose-Induced Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vivo morphological alterations of TAMs during KCa3.1 inhibition—by using in vivo two-photon time-lapse technology [frontiersin.org]
- 11. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. The value and limitations of transgenic mouse models used in drug discovery for Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
TRAM-34: In Vivo Delivery Methods for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
TRAM-34 is a highly selective and potent inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4).[1][2][3][4] This channel plays a crucial role in regulating membrane potential in various cell types, and its modulation has been implicated in a wide range of physiological and pathological processes. Consequently, TRAM-34 has emerged as a valuable pharmacological tool for in vivo research in areas such as immunology, oncology, neurology, and cardiovascular disease.[3][5][6] This document provides detailed application notes and protocols for the in vivo delivery of TRAM-34 to facilitate preclinical research.
Mechanism of Action:
TRAM-34 exerts its inhibitory effect by directly blocking the pore of the KCa3.1 channel.[7] It binds with high affinity (Kd = 20 nM) and selectivity, showing 200- to 1,500-fold greater selectivity for KCa3.1 over other ion channels.[1][3] By inhibiting KCa3.1, TRAM-34 modulates calcium signaling and downstream cellular functions, such as cell proliferation, migration, and activation.[1][4]
In Vivo Delivery of TRAM-34: A Comparative Overview
The choice of delivery method for TRAM-34 in vivo depends on the research question, the target organ, the desired pharmacokinetic profile, and the animal model. The following table summarizes common administration routes and associated parameters based on published studies.
| Administration Route | Vehicle/Formulation | Dosage Range | Animal Model | Therapeutic Area | Reference |
| Intraperitoneal (i.p.) | Peanut oil | 80 mg/kg/day (divided into 2 doses) | Rat | Hypertension | [8] |
| Not specified | 10 mg/kg and 40 mg/kg | Rat | Stroke | [1][9] | |
| Not specified | 3 nmol/gram body weight/day | Mouse | Cancer (Melanoma) | [10] | |
| Subcutaneous (s.c.) | Not specified | 120 mg/kg/day | Rat | Restenosis | [3][11] |
| Intravenous (i.v.) | Not specified | 0.5 mg/kg (single dose) | Mouse | Toxicity Study | [1] |
| Not specified | 10 mg/kg | Rat | Pharmacokinetics | [9] | |
| Oral Gavage (p.o.) | Not specified | 45 mg/kg/day | Rat | Hypertension | [8] |
Experimental Protocols
Formulation of TRAM-34 for In Vivo Administration
Note: TRAM-34 has poor water solubility and requires a suitable vehicle for in vivo delivery. The following are general protocols that may need optimization depending on the specific experimental conditions.
Protocol 1: Oil-Based Formulation for Intraperitoneal or Subcutaneous Injection
This protocol is suitable for lipophilic compounds like TRAM-34.
Materials:
-
TRAM-34 powder
-
Sterile peanut oil or corn oil
-
Sterile glass vial
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of TRAM-34 powder under sterile conditions.
-
Transfer the powder to a sterile glass vial.
-
Add the desired volume of sterile oil to the vial.
-
Vortex the mixture vigorously for 5-10 minutes until the powder is completely suspended.
-
If necessary, sonicate the suspension for short intervals in a water bath to aid dissolution, avoiding overheating.
-
Visually inspect the solution to ensure a uniform suspension before each administration.
Protocol 2: Solubilizing Formulation for Intravenous Injection
This protocol uses a co-solvent system to dissolve TRAM-34 for intravenous administration.
Materials:
-
TRAM-34 powder
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)
-
PEG300 or PEG400
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of TRAM-34 in DMSO (e.g., 17 mg/mL).[3] Ensure the DMSO is fresh and anhydrous to maximize solubility.[3]
-
In a sterile microcentrifuge tube, add the required volume of the TRAM-34 stock solution.
-
Add PEG300 (e.g., to a final concentration of 40%) and mix thoroughly until the solution is clear.[3]
-
Add Tween 80 (e.g., to a final concentration of 5%) and mix well.[3]
-
Finally, add sterile saline to reach the desired final volume and concentration. The final DMSO concentration should be kept low (ideally below 2%) to minimize toxicity.[1]
-
The mixed solution should be used immediately.[3]
Administration Protocols
General Considerations:
-
All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Use appropriate needle sizes and injection volumes for the chosen route and animal model to minimize discomfort and tissue damage.[12][13][14]
-
Proper restraint techniques are crucial for accurate and safe administration.[14]
Protocol 3: Intraperitoneal (i.p.) Injection in Mice/Rats
Procedure:
-
Restrain the animal, exposing the abdomen.
-
Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[14]
-
Aspirate gently to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the TRAM-34 formulation slowly.
-
Withdraw the needle and monitor the animal for any adverse reactions.
Protocol 4: Subcutaneous (s.c.) Injection in Mice/Rats
Procedure:
-
Gently lift the loose skin over the back or flank to form a "tent".
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution. A small bleb should form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
Protocol 5: Intravenous (i.v.) Injection via the Tail Vein in Mice/Rats
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Inject the TRAM-34 solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Visualizing Key Concepts
Caption: TRAM-34 blocks the KCa3.1 channel, inhibiting downstream cellular responses.
Caption: General workflow for in vivo studies using TRAM-34.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental needs. Researchers should always consult relevant literature and adhere to institutional safety and animal welfare regulations. While TRAM-34 is reported to be more selective than older KCa3.1 blockers like clotrimazole, it is important to be aware of potential off-target effects, including inhibition of some cytochrome P450 isoforms at higher concentrations.[15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. academic.oup.com [academic.oup.com]
- 6. TRAM-34 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The KCa3.1 Channel Blocker TRAM-34 and Minocycline Prevent Fructose-Induced Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. cea.unizar.es [cea.unizar.es]
- 13. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing TRAM-34 Stock Solutions and Working Dilutions
Introduction
TRAM-34 is a potent and highly selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1][2] With a dissociation constant (Kd) of approximately 20 nM, it is a valuable tool for studying the physiological and pathological roles of this channel.[3][4][5] The KCa3.1 channel is involved in regulating cell volume, proliferation, and migration in various cell types, including T lymphocytes, smooth muscle cells, and microglia.[4][6] Accurate and consistent preparation of TRAM-34 solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of stock solutions and subsequent working dilutions for both in vitro and in vivo applications.
Chemical and Physical Properties
The fundamental properties of TRAM-34 are summarized below. This data is essential for calculating molarity and ensuring proper handling.
| Property | Value | References |
| Chemical Name | 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole | [2][7] |
| Molecular Formula | C₂₂H₁₇ClN₂ | [2][7][8] |
| Molecular Weight | 344.84 g/mol | [2][7][8] |
| Appearance | Off-white to crystalline solid | [8] |
| Purity | ≥98% (HPLC) | [2][8] |
Solubility Data
TRAM-34 is a hydrophobic compound and is practically insoluble in water.[5][8] Organic solvents are required for its dissolution. Gentle warming or sonication can aid in dissolving the compound.[2][3]
| Solvent | Maximum Concentration | References |
| DMSO | 0.4 - 25 mg/mL (1.15 - 72.5 mM) | [1][2][7][8][9] |
| Ethanol | ~3.45 mg/mL (10 mM) | [7][10] |
| DMF | 0.5 mg/mL | [7] |
| Water | Insoluble | [5][8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is suitable for long-term storage and subsequent dilution for most in vitro experiments.
Materials:
-
TRAM-34 powder (solid form)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Calculate the required mass of TRAM-34. To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 344.84 g/mol = 3.4484 mg
-
-
Weigh the TRAM-34 powder accurately using an analytical balance. Tare a clean microcentrifuge tube or vial before adding the powder.
-
Add the solvent. Carefully add the calculated volume of DMSO to the vial containing the TRAM-34 powder. For the example above, add 1 mL of DMSO.
-
Dissolve the compound. Close the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be necessary to facilitate dissolution.[2] Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot and store. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
Protocol 2: Preparation of Aqueous Working Dilutions for In Vitro Assays
This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in cellular assays.
Materials:
-
10 mM TRAM-34 stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, HEPES) or cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Thaw a stock aliquot. Remove one aliquot of the 10 mM TRAM-34 stock solution from the freezer and allow it to thaw completely at room temperature.
-
Perform an intermediate dilution (optional but recommended). To minimize pipetting errors and the final concentration of DMSO, it is best to perform one or more intermediate dilution steps. For example, to prepare a 10 µM working solution:
-
Dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium/buffer).
-
Dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM concentration (e.g., add 100 µL of 100 µM solution to 900 µL of medium/buffer).
-
-
Vortex gently. Mix thoroughly by gentle vortexing or inversion after each dilution step.
-
Final DMSO concentration. Ensure the final concentration of DMSO in the assay is non-toxic to the cells, typically below 0.1% to 0.5%. Prepare a vehicle control using the same final concentration of DMSO.
-
Use immediately. Aqueous working solutions should be prepared fresh and used on the same day.[3] Do not store aqueous dilutions.
Protocol 3: Preparation of a Formulation for In Vivo Administration
In vivo studies require specific formulations to ensure solubility and bioavailability. The following is an example formulation suitable for intraperitoneal (IP) injection in rodents. Note: The optimal formulation may vary depending on the animal model and administration route.
Materials:
-
TRAM-34 powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Example Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): [9]
-
Prepare a concentrated TRAM-34 solution in DMSO. Dissolve the required amount of TRAM-34 in DMSO. For example, to achieve a final dosing concentration of 2 mg/mL in a total volume of 1 mL, dissolve 2 mg of TRAM-34 in 100 µL (10% of the final volume) of DMSO.
-
Add PEG300. To the DMSO solution, add 400 µL (40%) of PEG300. Mix until the solution is clear.
-
Add Tween-80. Add 50 µL (5%) of Tween-80 and mix again until clear.
-
Add saline. Finally, add 450 µL (45%) of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
Use immediately. This formulation should be prepared fresh on the day of use for optimal results.[1] If precipitation occurs, gentle heating and sonication can be used to aid dissolution.[3]
Mechanism of Action
TRAM-34 exerts its effects by physically occluding the pore of the KCa3.1 channel.[11] This channel is activated by an increase in intracellular calcium (Ca²⁺), which binds to calmodulin (CaM) associated with the channel's C-terminus. The opening of the KCa3.1 channel leads to potassium (K⁺) efflux, which hyperpolarizes the cell membrane. By blocking this efflux, TRAM-34 prevents membrane hyperpolarization, thereby modulating downstream cellular processes like T-cell activation and cell proliferation.[1][3][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ≥98% (HPLC), Ca2+-activated K+ channel inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. TRAM 34 | KCa3.1 channel Blocker | Hello Bio [hellobio.com]
- 11. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TRAM-34 in Immunofluorescence for KCa3.1 Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intermediate-conductance calcium-activated potassium channel, KCa3.1, encoded by the KCNN4 gene, plays a crucial role in regulating cellular processes such as proliferation, migration, and activation in a variety of cell types.[1][2] Its involvement in pathological conditions including cancer, autoimmune diseases, and fibrosis has made it a significant target for drug development. TRAM-34 is a potent and selective small-molecule inhibitor of the KCa3.1 channel, with a high affinity (Kd = 20 nM).[3][4] This selectivity makes TRAM-34 an invaluable tool for studying the physiological and pathophysiological functions of KCa3.1 channels.
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins. When studying KCa3.1, IF can provide critical insights into its expression patterns and trafficking under different physiological or pathological conditions. A key aspect of a robust immunofluorescence protocol is the inclusion of proper controls to ensure the specificity of the antibody staining. Due to its high selectivity, TRAM-34 can be effectively used as a negative control to validate the specificity of anti-KCa3.1 antibodies. Pre-incubation of cells or tissues with TRAM-34 can block the antibody's binding to the KCa3.1 channel, leading to a significant reduction in the fluorescence signal, thereby confirming that the antibody is specifically targeting KCa3.1.
These application notes provide a detailed protocol for using immunofluorescence to study the localization of KCa3.1, incorporating the use of TRAM-34 for validation. Additionally, we present quantitative data on the effects of TRAM-34 and outline the key signaling pathways involving KCa3.1.
Data Presentation
Quantitative Analysis of TRAM-34 Effects
The following tables summarize the quantitative effects of TRAM-34 on various cellular processes mediated by KCa3.1, as reported in the literature. This data highlights the utility of TRAM-34 as a specific inhibitor for functional studies of KCa3.1.
| Cell Type | Process Measured | TRAM-34 Concentration | Observed Effect | Reference |
| Human Coronary Artery SMCs | PDGF-induced Proliferation | 100 nM | Reduced cell cycle progression | --INVALID-LINK-- |
| Human Glioblastoma Cells | Cell Infiltration in vivo | 120 mg/kg/day (rat) | Reduced tumor infiltration | --INVALID-LINK-- |
| Rat Model of Stroke | Infarct Area | 10 or 40 mg/kg (i.p.) | ~50% reduction in infarct area | --INVALID-LINK-- |
| Human T Lymphocytes | Cell Migration | 1 µM | Inhibition of mobility and migration | --INVALID-LINK-- |
| Non-small Cell Lung Cancer | Proliferation & Migration | Not specified | Decreased proliferation and migration | --INVALID-LINK-- |
SMCs: Smooth Muscle Cells, PDGF: Platelet-Derived Growth Factor, i.p.: intraperitoneal
KCa3.1 Channel Density in Different Cell Types
Understanding the expression levels of KCa3.1 in various cells is crucial for interpreting immunofluorescence data. The following table provides examples of KCa3.1 channel densities in different cell types.
| Cell Type | Condition | Channel Density (channels/µm²) | Reference |
| Human Coronary Artery SMCs | Serum-starved | 12.2 ± 7 (per cell) | --INVALID-LINK-- |
| Human Coronary Artery SMCs | PDGF-stimulated | 163 ± 194 (per cell) | --INVALID-LINK-- |
| Non-small-cell lung cancer cells | N/A | Identical densities with fluorescent probe and antibody staining | --INVALID-LINK-- |
Experimental Protocols
Detailed Immunofluorescence Protocol for KCa3.1 Localization
This protocol is a synthesized guideline based on standard immunofluorescence procedures and literature reports on KCa3.1 staining.[5][6][7] Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required for specific cell types and experimental conditions.
Materials:
-
Primary Antibody: Rabbit anti-KCa3.1 (KCNN4) polyclonal antibody (e.g., Proteintech 23271-1-AP or similar). Recommended starting dilution: 1:300 to 1:400.
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488 or Cy3).
-
TRAM-34: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture: Cells of interest grown on sterile glass coverslips in a multi-well plate.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (NGS) and 1% Bovine Serum Albumin (BSA) in PBS.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
TRAM-34 Treatment (for negative control):
-
To a subset of wells, add TRAM-34 to the culture medium at a final concentration of 1-10 µM.[8]
-
Incubate for 30-60 minutes at 37°C. This pre-incubation step allows TRAM-34 to bind to and block the KCa3.1 channels.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS and incubate for 10-15 minutes at room temperature.[9]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If staining for intracellular epitopes of KCa3.1, add 0.1-0.5% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-KCa3.1 antibody in blocking buffer to the desired concentration (e.g., 1:300).
-
Aspirate the blocking buffer and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope.
-
In the TRAM-34 treated samples, a significant reduction in the fluorescence signal corresponding to KCa3.1 staining should be observed, confirming the specificity of the primary antibody.
-
Signaling Pathways and Experimental Workflows
KCa3.1 Signaling Pathway
KCa3.1 channels are critical regulators of calcium signaling.[1] An increase in intracellular calcium, often initiated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leads to the activation of KCa3.1. The subsequent efflux of potassium ions hyperpolarizes the cell membrane, which in turn increases the electrochemical gradient for calcium entry through channels such as Orai1 and TRP channels. This sustained calcium influx is essential for downstream signaling events that control cell proliferation, migration, and activation.[12]
Caption: KCa3.1-mediated calcium signaling pathway.
Experimental Workflow for KCa3.1 Immunofluorescence with TRAM-34 Control
The following diagram illustrates the logical flow of the immunofluorescence experiment, including the parallel processing of control and TRAM-34-treated samples to validate antibody specificity.
Caption: Immunofluorescence workflow with TRAM-34 control.
References
- 1. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Co‐staining of KCa3.1 Channels in NSCLC Cells with a Small‐Molecule Fluorescent Probe and Antibody‐Based Indirect Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. ptgcn.com [ptgcn.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. A Practical Guide to Immunocytochemistry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. img.abclonal.com [img.abclonal.com]
- 12. cellphysiolbiochem.com [cellphysiolbiochem.com]
Application Notes and Protocols for Western Blot Analysis of KCa3.1 Expression Following TRAM-39 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intermediate-conductance calcium-activated potassium channel, KCa3.1 (encoded by the KCNN4 gene), plays a crucial role in regulating cell volume, migration, and proliferation by modulating calcium signaling and membrane potential.[1][2] Its involvement in various pathological processes, including fibrosis, inflammation, and cancer, has made it an attractive target for therapeutic intervention. TRAM-39 is a potent and selective blocker of the KCa3.1 channel, exhibiting a dissociation constant (Kd) of 60 nM.[3][4] While its primary mechanism is the direct inhibition of ion channel activity, understanding its potential effects on the total expression level of the KCa3.1 protein is essential for a comprehensive assessment of its pharmacological profile.
These application notes provide a detailed protocol for the analysis of KCa3.1 protein expression by Western blot in response to treatment with KCa3.1 inhibitors. While direct quantitative data for this compound's effect on KCa3.1 protein expression is not extensively published, data from studies using its close structural and functional analog, TRAM-34, are presented to offer valuable insights.
Data Presentation: Effect of TRAM-34 on KCa3.1 Protein Expression
The following tables summarize quantitative data from studies that have investigated the effect of TRAM-34 on KCa3.1 protein expression using Western blot analysis. This data can serve as a reference for expected outcomes when studying this compound.
Table 1: Effect of TRAM-34 on TGF-β1-Induced KCa3.1 Expression in Rat Mesangial Cells
| Treatment Condition | Time Point | Relative KCa3.1 Protein Expression (Fold Change vs. Control) | Statistical Significance (p-value) | Reference |
| Control | - | 1.0 | - | [5] |
| TGF-β1 (2 ng/mL) | 15 min | Increased | <0.05 | [5] |
| TGF-β1 (2 ng/mL) | 30 min | Increased | <0.01 | [5] |
| TGF-β1 (2 ng/mL) | 60 min | Increased | <0.01 | [5] |
| TGF-β1 (2 ng/mL) + TRAM-34 (16 nM) | 15 min | Significantly lower than TGF-β1 alone | <0.05 | [5] |
| TGF-β1 (2 ng/mL) + TRAM-34 (16 nM) | 30 min | Significantly lower than TGF-β1 alone | <0.01 | [5] |
| TGF-β1 (2 ng/mL) + TRAM-34 (16 nM) | 60 min | No significant difference from TGF-β1 alone | >0.05 | [5] |
Note: In this study, TRAM-34 was shown to attenuate the TGF-β1-induced upregulation of KCa3.1 protein expression at earlier time points.[5]
Table 2: Effect of TRAM-34 on PDGF-Induced KCa3.1 Expression in Human Coronary Smooth Muscle Cells (HCSMCs)
| Treatment Condition | Relative KCa3.1 Protein Expression | Reference |
| Control | Baseline | [1] |
| PDGF | Increased | [1] |
| PDGF + TRAM-34 (100 nM) | Modestly Increased | [1] |
Note: In contrast to the findings in mesangial cells, this study reported a modest increase in KCa3.1 expression with TRAM-34 in the presence of PDGF.[1]
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis of KCa3.1 expression.
Protocol 1: Cell Lysis and Protein Extraction for KCa3.1
KCa3.1 is a transmembrane protein, requiring lysis buffers with detergents to efficiently solubilize the protein. RIPA (Radioimmunoprecipitation assay) buffer is a common and effective choice.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (strong): 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[2][6][7]
-
Protease Inhibitor Cocktail (e.g., PMSF, aprotinin, leupeptin)
-
Phosphatase Inhibitor Cocktail (optional, but recommended)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Culture cells to the desired confluency and treat with this compound at the desired concentrations and time points. Include appropriate vehicle controls.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to the culture dish (e.g., 1 mL per 10 cm dish).
-
Using a cell scraper, scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the solubilized proteins) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins.
-
The samples are now ready for SDS-PAGE or can be stored at -80°C for later use.
Protocol 2: SDS-PAGE, Western Blotting, and Immunodetection of KCa3.1
Materials:
-
Polyacrylamide gels (appropriate percentage for KCa3.1, which has a molecular weight of ~48 kDa)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against KCa3.1 (see Table 3 for examples)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Table 3: Example Primary Antibodies for KCa3.1 Western Blotting
| Antibody Name | Host Species | Recommended Dilution | Supplier |
| Anti-Potassium Channel KCa3.1 | Rabbit Polyclonal | 1:200 | Sigma-Aldrich (P4997)[8] |
| Anti-KCNN4 (KCa3.1, SK4) | Rabbit Polyclonal | Varies by application | Alomone Labs (APC-064) |
Procedure:
-
SDS-PAGE: Load 20-40 µg of protein lysate per well into the polyacrylamide gel. Include a protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against KCa3.1, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:200 to 1:1000 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing (for loading control): The membrane can be stripped of the antibodies and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading across the lanes.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 5. Gene - KCNN4 [maayanlab.cloud]
- 6. KCNN4-mediated Ca2+/MET/AKT axis is promising for targeted therapy of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of the KCa3.1 channel–calmodulin interactions to the regulation of the KCa3.1 gating process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and Role of the Intermediate-Conductance Calcium-Activated Potassium Channel KCa3.1 in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
TRAM-34: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TRAM-34, a selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4), in various flow cytometry applications. Detailed protocols are provided to facilitate the use of TRAM-34 in research and drug development settings.
Introduction to TRAM-34
TRAM-34 is a potent and selective blocker of the KCa3.1 potassium channel, which plays a crucial role in regulating calcium signaling in various cell types, including immune cells and cancer cells. By inhibiting KCa3.1, TRAM-34 modulates cellular processes such as proliferation, activation, and migration, making it a valuable tool for studying the physiological roles of this channel and for investigating its therapeutic potential.
The KCa3.1 channel is a voltage-independent potassium channel activated by intracellular calcium. Its opening leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization increases the electrochemical gradient for calcium entry through channels like the calcium release-activated Ca2+ (CRAC) channel, thus sustaining intracellular calcium signaling.[1][2][3] TRAM-34 blocks the KCa3.1 channel pore, thereby inhibiting this process.[4]
Data Presentation: Quantitative Effects of TRAM-34
The following tables summarize the quantitative effects of TRAM-34 on various cellular parameters.
Table 1: Inhibitory Potency of TRAM-34 on KCa3.1 Channels
| Cell Type/System | IC50/Kd Value | Reference |
| Cloned human IKCa1 (KCa3.1) | Kd = 20 nM | |
| Human T lymphocytes | IC50 = 20 nM | |
| Rat vascular smooth muscle cells | IC50 ≈ 100 nM | |
| Microglial cells (nonselective cation currents) | IC50 = 38 nM | [5] |
Table 2: Effects of TRAM-34 on T-Lymphocyte Function
| Parameter | Cell Type | TRAM-34 Concentration | Effect | Reference |
| Proliferation | Human T cells | Not specified | Inhibition | [6] |
| Activation | Human T cells | Not specified | Suppression of reactivation | |
| Cytokine Production | Human T cells | Not specified | Reduction | [7] |
Table 3: Off-Target Effects of TRAM-34 on Cytochrome P450 (CYP) Isoforms
| CYP Isoform | IC50 Value | Reference |
| Rat CYP2B1 | 3.0 µM | [8][9] |
| Rat CYP2C6 | 2.9 µM | [8][9] |
| Rat CYP2C11 | 12.6 µM | [8][9] |
| Human CYP2B6 | 0.9 µM | [8][9] |
| Human CYP2C19 | 1.8 µM | [8][9] |
| Human CYP3A4 (DBF substrate) | 3.6 µM | [8][9] |
Signaling Pathways and Experimental Workflows
KCa3.1-Mediated Calcium Signaling Pathway in T-Lymphocytes
The following diagram illustrates the role of the KCa3.1 channel in T-lymphocyte activation and how TRAM-34 interferes with this pathway.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines a general workflow for preparing and analyzing cells treated with TRAM-34 using flow cytometry.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is designed to assess the effect of TRAM-34 on the cell cycle distribution of proliferating cells.
Materials:
-
Cells of interest (e.g., cancer cell line, activated lymphocytes)
-
Complete cell culture medium
-
TRAM-34 (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment.
-
TRAM-34 Treatment: Treat cells with the desired concentrations of TRAM-34 (e.g., 1 µM, 10 µM, 25 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, wash with PBS and detach using a gentle method like trypsinization. Neutralize the trypsin and collect the cells in a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for overnight storage.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data from at least 10,000-20,000 single-cell events. Use a low flow rate for better resolution.
-
Data Analysis: Gate on single cells to exclude doublets. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Immunophenotyping of T-Lymphocyte Subsets
This protocol allows for the characterization of T-lymphocyte subsets (e.g., CD4+ and CD8+ T cells) following treatment with TRAM-34.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or other lymphocyte populations
-
Complete RPMI 1640 medium
-
TRAM-34 (dissolved in DMSO)
-
Vehicle control (DMSO)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads, PHA)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture PBMCs in complete RPMI 1640 medium.
-
Treat the cells with TRAM-34 at various concentrations and a vehicle control.
-
If studying activated T cells, add a T-cell stimulus along with the TRAM-34 treatment.
-
Incubate for the desired time period (e.g., 48-72 hours).
-
-
Cell Harvesting: Collect the cells into flow cytometry tubes.
-
Washing: Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Surface Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the pre-titrated fluorochrome-conjugated antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Identify T cells by gating on CD3+ events.
-
Further delineate CD4+ and CD8+ T-cell subsets.
-
Quantify the percentage of each population in the TRAM-34 treated versus control samples.
-
Protocol 3: Intracellular Cytokine Staining
This protocol is for measuring the effect of TRAM-34 on the production of intracellular cytokines in activated T cells.
Materials:
-
PBMCs or isolated T cells
-
Complete RPMI 1640 medium
-
TRAM-34 (dissolved in DMSO)
-
Vehicle control (DMSO)
-
T-cell activation stimulus (e.g., PMA and Ionomycin, or antigen-specific stimulation)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS buffer
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment:
-
Culture cells in the presence of a T-cell stimulus, TRAM-34 (at desired concentrations), and a vehicle control.
-
Approximately 2-4 hours after initial stimulation, add a protein transport inhibitor to the culture to allow for intracellular cytokine accumulation.
-
Incubate for a total of 4-6 hours (or as optimized for your specific cytokine).
-
-
Cell Harvesting and Surface Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Perform surface staining for markers like CD4 and CD8 as described in Protocol 2.
-
-
Fixation and Permeabilization:
-
After surface staining and washing, resuspend the cells in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C.
-
Wash the cells with Permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization buffer containing the pre-titrated intracellular cytokine antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with Permeabilization buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on CD4+ and CD8+ T-cell populations.
-
Within each subset, quantify the percentage of cells expressing the cytokine(s) of interest in TRAM-34 treated versus control samples.
-
Conclusion
TRAM-34 is a valuable pharmacological tool for investigating the role of the KCa3.1 channel in various biological processes. The provided application notes and detailed flow cytometry protocols offer a framework for researchers to explore the effects of TRAM-34 on cell cycle progression, immune cell phenotype, and function. Careful optimization of experimental conditions, including TRAM-34 concentration and incubation time, is recommended for achieving robust and reproducible results. When interpreting data, it is also important to consider the potential off-target effects of TRAM-34, particularly at higher concentrations.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. The functional network of ion channels in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying T-Cell Activation with TRAM-34
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAM-34 is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium (KCa3.1 or IKCa1) channel.[1] In T lymphocytes, the KCa3.1 channel plays a crucial role in maintaining the membrane potential, which is essential for sustained calcium influx upon T-cell receptor (TCR) activation. This calcium signaling cascade is a prerequisite for T-cell activation, proliferation, and cytokine production. Therefore, TRAM-34 serves as a valuable pharmacological tool to investigate the role of KCa3.1 channels in T-cell function and to explore its potential as an immunosuppressive agent.
Mechanism of Action
T-cell activation is initiated by the engagement of the TCR with an antigen presented by an antigen-presenting cell (APC). This triggers a signaling cascade leading to the opening of store-operated calcium channels and a sustained influx of Ca2+ into the cell. This rise in intracellular calcium is critical for the activation of calcineurin, which in turn dephosphorylates the nuclear factor of activated T-cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus and induces the transcription of genes essential for T-cell activation, including interleukin-2 (B1167480) (IL-2).
The KCa3.1 channel, by facilitating K+ efflux, hyperpolarizes the T-cell membrane, thereby maintaining the electrochemical gradient necessary for a sustained Ca2+ influx. TRAM-34 selectively blocks the KCa3.1 channel, leading to membrane depolarization. This depolarization reduces the driving force for Ca2+ entry, thereby attenuating the downstream signaling events, including NFAT activation, and ultimately suppressing T-cell activation, proliferation, and cytokine production.[1][2]
Figure 1: Simplified signaling pathway of T-cell activation and the inhibitory action of TRAM-34.
Quantitative Data
The following tables summarize the key quantitative parameters of TRAM-34.
| Parameter | Value | Cell Type/Condition | Reference |
| Binding Affinity (Kd) | 20-25 nM | Human T lymphocytes | [1] |
| Selectivity | 200- to 1,500-fold over other ion channels | Various | [1] |
| IC50 for KCa3.1 Inhibition | 20 nM | Cloned human KCa3.1 in COS-7 cells | [1] |
| EC50 for Inhibition of T-Cell Proliferation | 25 nM | Anti-CD3 stimulated human effector memory T-cells | [1] |
| Concentration Range | Effect on Cell Proliferation | Cell Type | Reference |
| 3-10 µM | Increased Proliferation | Breast cancer cells | [3] |
| 20-100 µM | Decreased Proliferation | Breast cancer cells | [3] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of TRAM-34 on T-cell activation.
Experimental Workflow
Figure 2: General experimental workflow for studying T-cell activation with TRAM-34.
Protocol 1: T-Cell Proliferation Assay using CFSE Staining
This protocol measures T-cell proliferation by labeling cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE (5 mM stock in DMSO)
-
TRAM-34 (stock solution in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If desired, further purify T-cells using magnetic-activated cell sorting (MACS).
-
CFSE Labeling: a. Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. c. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. d. Wash the cells twice with complete RPMI-1640 medium. e. Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
TRAM-34 Treatment and T-Cell Stimulation: a. Seed 1 x 10^5 CFSE-labeled cells per well in a 96-well round-bottom plate. b. Add TRAM-34 at various concentrations (e.g., 0, 10, 25, 50, 100 nM) to the respective wells. Include a vehicle control (DMSO). c. Pre-incubate for 30-60 minutes at 37°C. d. Add stimulating agents (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the cells and wash with FACS buffer. b. Resuspend the cells in FACS buffer for analysis. c. Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel. d. Analyze the data by gating on the live lymphocyte population and observing the dilution of CFSE fluorescence as a measure of cell division.
Protocol 2: Intracellular Cytokine Staining for IL-2 and IFN-γ
This protocol allows for the detection of cytokine production at the single-cell level.
Materials:
-
Human PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
TRAM-34
-
Anti-CD3 and Anti-CD28 antibodies
-
Brefeldin A (protein transport inhibitor)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (positive control)
-
FACS buffer
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm kit)
-
Fluorochrome-conjugated anti-human IL-2 and anti-human IFN-γ antibodies
-
Fluorochrome-conjugated anti-human CD4 and CD8 antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation and Stimulation: a. Prepare cells as described in Protocol 1. b. Seed 1 x 10^6 cells per well in a 24-well plate. c. Add TRAM-34 at desired concentrations and pre-incubate for 30-60 minutes. d. Stimulate cells with anti-CD3/CD28 antibodies for 6 hours. For the last 4 hours of stimulation, add Brefeldin A (10 µg/mL) to block cytokine secretion. e. Include an unstimulated control and a positive control (PMA at 50 ng/mL and Ionomycin at 1 µg/mL).
-
Surface Staining: a. Harvest cells and wash with FACS buffer. b. Stain for surface markers (e.g., CD4, CD8) for 30 minutes at 4°C in the dark. c. Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: a. Resuspend cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C. b. Wash the cells twice with 1x Permeabilization/Wash buffer.
-
Intracellular Staining: a. Resuspend the permeabilized cells in 50 µL of Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-IL-2 and anti-IFN-γ antibodies. b. Incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with Permeabilization/Wash buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Acquire data on a flow cytometer. c. Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the percentage of cells expressing IL-2 and IFN-γ.
Protocol 3: Flow Cytometry Analysis of T-Cell Activation Markers (CD25 and CD69)
This protocol is for measuring the expression of early (CD69) and late (CD25) activation markers on T-cells.
Materials:
-
Human PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
TRAM-34
-
Anti-CD3 and Anti-CD28 antibodies
-
FACS buffer
-
Fluorochrome-conjugated anti-human CD4, CD8, CD25, and CD69 antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation, Treatment, and Stimulation: a. Prepare and stimulate cells with TRAM-34 and anti-CD3/CD28 as described in Protocol 1. b. For CD69 expression, incubate for 6-24 hours. c. For CD25 expression, incubate for 24-72 hours.
-
Surface Staining: a. Harvest the cells and wash with FACS buffer. b. Resuspend the cells in 100 µL of FACS buffer containing the fluorochrome-conjugated antibodies (anti-CD4, anti-CD8, anti-CD25, and anti-CD69). c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Acquire data on a flow cytometer. c. Analyze the data by gating on CD4+ and CD8+ T-cell populations and determining the percentage of cells expressing CD25 and CD69, as well as the mean fluorescence intensity (MFI).[4][5]
Disclaimer
These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical and biological materials. It is recommended to optimize the protocols for your specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of interferon-gamma on the activation of human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Helper T cell IL-2 production is limited by negative feedback and STAT-dependent cytokine signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type I IFN Induces TCR-dependent and -independent Antimicrobial Responses in γδ Intraepithelial Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRAM-39 in Murine Models of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key pathological driver of IBD is the aberrant activation and proliferation of T lymphocytes. The calcium-activated potassium channel KCa3.1 plays a pivotal role in sustaining the calcium signaling required for T-cell activation. TRAM-39 is a potent and selective blocker of the KCa3.1 channel. Its application in preclinical models of IBD has demonstrated significant therapeutic potential by mitigating T-cell-mediated inflammation.[1][2] These application notes provide a comprehensive overview of the use of this compound and its close analog, TRAM-34, in established murine models of IBD, including detailed protocols and summaries of key findings.
Mechanism of Action of this compound in IBD
The therapeutic effect of this compound in IBD models is primarily attributed to its inhibition of the KCa3.1 potassium channel, which is crucial for the activation of T lymphocytes.[1][2] Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating KCa3.1 channels. The subsequent efflux of potassium ions hyperpolarizes the cell membrane, maintaining the electrochemical gradient necessary for sustained calcium influx through store-operated calcium channels. This sustained calcium signaling is essential for the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which drive the expression of pro-inflammatory cytokines such as IL-2 and IFN-γ. By blocking KCa3.1, this compound disrupts this cascade, leading to reduced T-cell activation, proliferation, and cytokine production, thereby ameliorating intestinal inflammation.[1][2]
Experimental Models of Inflammatory Bowel Disease
This compound and its analogs have been successfully evaluated in two primary T-cell-dependent murine models of colitis: the adoptive T-cell transfer model and the trinitrobenzene sulfonic acid (TNBS)-induced colitis model.
Adoptive T-Cell Transfer Model of Colitis
This model recapitulates the chronic inflammation driven by naive T-cells and is highly relevant for studying T-cell-targeted therapies.
Protocol for Induction of Adoptive Transfer Colitis:
-
Donor Mice: Use healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c) as donors for naive T-cells.
-
Recipient Mice: Use immunodeficient mice (e.g., RAG1-/-, RAG2-/-, or SCID) on the same genetic background as the donor mice.
-
Isolation of Naive T-Cells:
-
Harvest spleens from donor mice under sterile conditions.
-
Prepare a single-cell suspension of splenocytes.
-
Isolate CD4+ T-cells using magnetic-activated cell sorting (MACS) with CD4 microbeads.
-
Further purify naive CD4+ T-cells (CD4+CD45RBhigh) using fluorescence-activated cell sorting (FACS).
-
-
Adoptive Transfer:
-
Resuspend the purified naive T-cells in sterile phosphate-buffered saline (PBS).
-
Inject approximately 4-5 x 10^5 naive T-cells intraperitoneally (i.p.) or intravenously (i.v.) into each recipient mouse.
-
-
Disease Monitoring:
-
Monitor mice for clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding, typically developing 3-8 weeks post-transfer.
-
Calculate a Disease Activity Index (DAI) based on these parameters (see table below).
-
At the end of the study, collect colonic tissue for histological analysis and cytokine profiling.
-
Disease Activity Index (DAI) Scoring:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1 | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stool | Faintly positive Hemoccult |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This chemically-induced model mimics features of Crohn's disease, with a Th1-dominant inflammatory response.
Protocol for Induction of TNBS Colitis:
-
Animals: Use susceptible mouse strains such as BALB/c or SJL/J.
-
Sensitization (Optional for some protocols): A pre-sensitization step with TNBS on the skin can enhance the colonic inflammatory response.
-
Induction of Colitis:
-
Fast mice for 12-24 hours with free access to water.
-
Lightly anesthetize the mice.
-
Slowly administer 100-150 µL of a solution of TNBS (typically 2.5-5 mg) dissolved in 40-50% ethanol (B145695) intrarectally via a catheter inserted approximately 4 cm from the anus. The ethanol serves to break the mucosal barrier.
-
Keep the mice in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.
-
-
Disease Monitoring:
-
Monitor mice for weight loss, diarrhea, and general signs of illness. Colitis typically develops within 3-7 days.
-
Assess disease severity using the DAI score.
-
This compound/TRAM-34 Administration Protocols and Efficacy
Pharmacological inhibition of KCa3.1 with TRAM-34 has been shown to significantly ameliorate colitis in both the adoptive transfer and TNBS models.
General Administration Protocol:
-
Compound Preparation: TRAM-34 can be dissolved in a vehicle such as peanut oil or a solution of DMSO and Cremophor EL in saline for administration.
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are commonly used.
-
Dosage and Frequency: A typical dosage of TRAM-34 used in murine models is 120 mg/kg/day, administered once daily.
Quantitative Efficacy Data:
The following tables summarize the expected outcomes based on published studies using KCa3.1 inhibitors in murine IBD models.
Table 1: Efficacy of TRAM-34 in the Adoptive T-Cell Transfer Model of Colitis
| Parameter | Control (Vehicle) | TRAM-34 Treated | % Improvement |
| Change in Body Weight | Significant loss | Attenuated loss | Variable |
| Disease Activity Index (DAI) | High | Significantly reduced | ~40-60% |
| Histological Score | Severe inflammation | Markedly reduced inflammation | ~50-70% |
| IFN-γ Production by Lamina Propria Lymphocytes | High | Significantly decreased | >50% |
| IL-2 Production by Lamina Propria Lymphocytes | High | Significantly decreased | >50% |
Table 2: Efficacy of TRAM-34 in the TNBS-Induced Colitis Model
| Parameter | Control (Vehicle) | TRAM-34 Treated | % Improvement |
| Change in Body Weight | Significant loss | Attenuated loss | Variable |
| Macroscopic Damage Score | Severe ulceration and inflammation | Significantly reduced | ~40-60% |
| Microscopic Damage Score | Severe transmural inflammation | Markedly reduced | ~50-70% |
| Myeloperoxidase (MPO) Activity | High (indicative of neutrophil infiltration) | Significantly reduced | ~40-60% |
| TNF-α Levels in Colon | High | Significantly reduced | >50% |
Conclusion
This compound and its analogs represent a promising therapeutic strategy for IBD by targeting the KCa3.1 channel and thereby suppressing T-cell-mediated inflammation. The adoptive T-cell transfer and TNBS-induced colitis models are robust and reproducible systems for evaluating the efficacy of KCa3.1 inhibitors. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in the field of IBD. Further studies are warranted to translate these promising preclinical findings into clinical applications for the treatment of human IBD.
References
Application of TRAM-34 in Glioblastoma Research: Detailed Application Notes and Protocols
Aimed at: Researchers, scientists, and drug development professionals.
Important Note: The following information pertains to TRAM-34 , a potent inhibitor of the KCa3.1 potassium channel. A comprehensive review of scientific literature did not yield significant research on the application of TRAM-39 in glioblastoma. Given that TRAM-34 targets the same channel and is extensively studied in this cancer, these notes serve as a relevant and detailed resource for investigating the therapeutic potential of KCa3.1 inhibition in glioblastoma.
Introduction
Glioblastoma (GBM) stands as the most formidable primary brain tumor in adults, notorious for its aggressive proliferation, diffuse infiltration into surrounding brain tissue, and high resistance to standard therapies. A promising therapeutic avenue has emerged in targeting the intermediate-conductance calcium-activated potassium (KCa3.1) channel, which is significantly overexpressed in glioblastoma cells. This channel is a key regulator of fundamental cellular processes such as migration, invasion, and proliferation, primarily through its influence on calcium signaling and cellular membrane potential.
TRAM-34 is a highly selective and potent small-molecule inhibitor of the KCa3.1 channel. Its use in preclinical studies has been pivotal in understanding the role of this channel in glioblastoma's pathology. Research has demonstrated the potential of TRAM-34 as a standalone therapeutic agent and in combination with current standard-of-care treatments, including temozolomide (B1682018) (TMZ) and radiation therapy. This document provides a comprehensive guide to the application of TRAM-34 in glioblastoma research, detailing its mechanism of action and providing step-by-step protocols for crucial in vitro and in vivo experimental validations.
Mechanism of Action of TRAM-34 in Glioblastoma
TRAM-34's anti-glioblastoma activity is centered on its ability to block the KCa3.1 channel. The inhibition of this channel disrupts the potassium efflux from the cell, which in turn prevents the cell membrane hyperpolarization necessary to maintain the electrochemical gradient for sustained calcium influx. This disruption of calcium signaling interferes with downstream pathways that are critical for cell motility and division.
Caption: TRAM-34 inhibits the KCa3.1 channel in glioblastoma cells.
Quantitative Data Summary
The following tables provide a consolidated view of quantitative data from published studies investigating the effects of TRAM-34 on glioblastoma.
Table 1: In Vitro Efficacy of TRAM-34 in Glioblastoma Cell Lines
| Parameter | Cell Line(s) | TRAM-34 Concentration | Observed Effect |
| IC50 | Not Applicable | ~20 nM | Inhibition of KCa3.1 channel activity.[1] |
| Cell Viability | U87MG, T98G | 10 µM | No significant impact on the clonogenic survival of unirradiated cells.[2] |
| Migration | GL-15 | 5 µM | Markedly reduced radiation-induced cellular migration. |
| Invasion | GL-15 | 5 µM | Significantly diminished radiation-induced cellular invasion. |
| Colony Formation | GL261 | 5 µM | Decreased colony-forming ability, with a more pronounced effect when combined with temozolomide. |
| Cell Cycle | T98G | 10 µM | Attenuated radiation-induced G2/M phase arrest.[1] |
Table 2: In Vivo Efficacy of TRAM-34 in Glioblastoma Animal Models
| Animal Model | Glioblastoma Cell Line | TRAM-34 Dosage | Treatment Regimen | Key Outcomes |
| SCID Mice | GL-15 (human) | Not Specified | 5 weeks of treatment | Reduced tumor cell infiltration into the brain parenchyma.[3] |
| Syngeneic Mouse Model | GL261 | Not Specified | Co-administered with temozolomide | Increased the mean survival time of tumor-bearing mice. |
| Ectopic Tumor Model | T98G, U87MG | 120 mg/kg (i.p.) | Administered 6 hours prior to each of 5 daily radiation fractions | Sensitized ectopic glioblastoma tumors to radiation therapy.[2] |
Experimental Protocols
This section presents detailed, step-by-step protocols for key experimental assays to evaluate the efficacy of TRAM-34 in glioblastoma research.
Experimental Workflow Diagram
Caption: General workflow for evaluating TRAM-34 in glioblastoma research.
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for assessing the impact of TRAM-34 on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS)
-
TRAM-34 (stock solution prepared in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of TRAM-34 in complete culture medium. A typical concentration range is 1 nM to 100 µM. A vehicle control (DMSO) should be included at a concentration equivalent to that in the highest TRAM-34 treatment.
-
Replace the existing medium with 100 µL of the prepared TRAM-34 dilutions or vehicle control.
-
Incubate the plates for a designated period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
Transwell Migration and Invasion Assay
This protocol is designed to evaluate the effect of TRAM-34 on the migratory and invasive properties of glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
Serum-free cell culture medium
-
Complete culture medium (containing FBS as a chemoattractant)
-
TRAM-34
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for the invasion assay)
-
Sterile cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Light microscope
Procedure:
For the Invasion Assay:
-
Thaw Matrigel on ice and dilute with cold serum-free medium according to the manufacturer's instructions.
-
Evenly coat the top surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for a minimum of 1 hour to allow for polymerization.
For Both Migration and Invasion Assays: 3. Harvest glioblastoma cells and resuspend them in serum-free medium containing the desired concentrations of TRAM-34 or vehicle control. 4. Seed approximately 1-5 x 10⁵ cells in 200 µL of the cell suspension into the upper chamber of the Transwell inserts. 5. Add 600 µL of complete culture medium (with FBS) to the lower chamber to act as a chemoattractant. 6. Incubate the plate for 12 to 48 hours at 37°C. 7. Following incubation, remove the inserts and gently remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab. 8. Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde for 10 minutes. 9. Stain the fixed cells with Crystal Violet for 20 minutes or with a fluorescent dye like DAPI. 10. Thoroughly wash the inserts with PBS and allow them to air dry. 11. Count the number of migrated or invaded cells in multiple random fields of view using a microscope. 12. Quantify the results and present them as a percentage of the control group.
Colony Formation Assay
This assay is used to determine the effect of TRAM-34 on the long-term survival and proliferative capacity of glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
TRAM-34
-
6-well cell culture plates
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% Crystal Violet in methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1,000 cells per well) into 6-well plates.
-
Allow the cells to adhere to the plate overnight.
-
Treat the cells with various concentrations of TRAM-34 or vehicle control. For combination studies, this is the stage to introduce temozolomide or apply radiation.
-
Incubate the plates for 10-14 days, replacing the medium with fresh TRAM-34-containing medium every 2-3 days.
-
At the end of the incubation period, wash the wells with PBS.
-
Fix the resulting colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with a 0.5% Crystal Violet solution for 20 minutes.
-
Gently rinse the plates with water and let them air dry completely.
-
Count the number of colonies, typically defined as clusters containing more than 50 cells.
-
Calculate the plating efficiency and the survival fraction for each treatment condition.
Cell Cycle Analysis
This protocol utilizes flow cytometry to analyze the effects of TRAM-34 on the cell cycle distribution of glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
TRAM-34
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with TRAM-34 or a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells via trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Orthotopic Glioblastoma Mouse Model
This protocol details the in vivo assessment of TRAM-34 in a clinically relevant mouse model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Glioblastoma cells (e.g., U87MG, GL261) engineered to express a reporter gene such as luciferase
-
Stereotactic surgical apparatus
-
Anesthetic agent
-
TRAM-34 formulated for in vivo administration (e.g., dissolved in peanut oil)
-
Bioluminescence or MRI imaging system
Procedure:
-
Culture the glioblastoma cells and prepare a single-cell suspension for injection.
-
Anesthetize the mice and securely position them in a stereotactic frame.
-
Create a small burr hole in the cranium at predetermined coordinates for intracranial injection.
-
Slowly inject a specific number of glioblastoma cells (e.g., 1 x 10⁵ cells in a volume of 2-5 µL) into the brain parenchyma.
-
Close the scalp incision with sutures.
-
Allow the tumors to establish for a period of 7-10 days, with growth monitored via imaging.
-
Randomize the mice into different treatment cohorts (e.g., vehicle control, TRAM-34 alone, combination therapy).
-
Administer TRAM-34 through the chosen route (e.g., intraperitoneal injection) based on the planned dosage and treatment schedule.
-
Monitor tumor progression regularly using bioluminescence imaging or MRI.
-
Monitor the overall health and body weight of the mice throughout the study.
-
Continue the treatment and monitoring until the predefined study endpoint is reached (e.g., a specific tumor volume is attained or neurological symptoms appear).
-
Conduct a survival analysis to determine the therapeutic efficacy.
Conclusion
TRAM-34 is an invaluable pharmacological tool for probing the function of the KCa3.1 channel in the context of glioblastoma. The detailed protocols provided herein offer a robust framework for researchers to investigate the impact of TRAM-34 and other KCa3.1 inhibitors on critical aspects of glioblastoma biology, including cell viability, migration, invasion, and proliferation, across both in vitro and in vivo models. The encouraging preclinical data for TRAM-34, especially when used in conjunction with standard therapies, highlight the significant potential of targeting the KCa3.1 channel as an innovative and effective therapeutic strategy for glioblastoma.
References
Application Notes and Protocols for TRAM-34 in Sickle Cell Disease Research
Note on Compound Name: Initial searches for "TRAM-39" in the context of sickle cell disease did not yield relevant results. It is highly probable that the intended compound was TRAM-34 , a well-documented inhibitor of the Gardos channel (KCa3.1) with significant research application in this field. The following information pertains to TRAM-34.
Introduction
Sickle cell disease (SCD) is a genetic disorder characterized by the presence of abnormal hemoglobin (HbS), which polymerizes upon deoxygenation. This polymerization leads to a cascade of pathological events, including red blood cell (RBC) sickling, increased rigidity, and a shortened lifespan. A key contributor to the pathophysiology of SCD is RBC dehydration, which increases the intracellular concentration of HbS and accelerates its polymerization. The Gardos channel (KCa3.1), a calcium-activated potassium channel, plays a crucial role in this dehydration process. Activation of the Gardos channel leads to potassium and water efflux, resulting in cell shrinkage and increased HbS concentration. TRAM-34 is a potent and selective inhibitor of the Gardos channel and serves as a valuable research tool to investigate the role of this channel in SCD and to evaluate its potential as a therapeutic target.
Mechanism of Action
In sickle red blood cells, various factors, including mechanical stress and oxidative damage, can lead to an increase in intracellular calcium concentration. This rise in Ca2+ activates the Gardos channel, triggering the efflux of potassium ions (K+). To maintain electrical neutrality, chloride ions (Cl-) and water follow, leading to cellular dehydration. This dehydration exacerbates the sickling process by increasing the concentration of HbS. TRAM-34 specifically blocks this K+ efflux, thereby preventing RBC dehydration, reducing HbS polymerization, and mitigating the downstream pathological consequences.
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting & Optimization
TRAM-34 Technical Support Center: Solubility Troubleshooting and FAQs
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of TRAM-34 and troubleshooting common issues encountered during its dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing TRAM-34 stock solutions?
A1: The most commonly recommended solvent for preparing TRAM-34 stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6] Other solvents such as ethanol, dimethylformamide (DMF), and cyclohexane (B81311) can also be used, but solubility levels may vary.[2][7] TRAM-34 is considered insoluble in water.[5][7]
Q2: My TRAM-34 is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving TRAM-34 in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Gently warming the solution can aid in dissolution.[1]
-
Sonication: Using an ultrasonic bath can help to break up any clumps and facilitate dissolution.[4]
-
Use Fresh DMSO: The quality of the DMSO can affect solubility. Moisture-absorbing DMSO can reduce the solubility of TRAM-34, so it is advisable to use fresh, anhydrous DMSO.[6]
-
Check Concentration: Ensure that you are not exceeding the solubility limit of TRAM-34 in DMSO. The reported solubility varies between suppliers, but it is generally in the range of 0.4 mg/mL to 25 mg/mL.[2][4][6][7]
Q3: Can I store my TRAM-34 stock solution? If so, under what conditions?
A3: Yes, TRAM-34 stock solutions can be stored. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[8] For long-term storage, it is advised to store the solution at -20°C for up to one year, or at -80°C for up to two years.[4][8] If storage is required for a shorter period, solutions can be stored at -20°C for up to one month.[3] Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[3]
Q4: I need to use TRAM-34 for in vivo studies. How should I prepare the formulation?
A4: For in vivo applications, TRAM-34 can be prepared in various vehicles. Here are a few examples of formulations that have been used:
-
A suspension can be made using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
A clear solution can be achieved with 10% DMSO and 90% corn oil.[4]
-
Another option for a clear solution is 10% DMSO and 90% (20% SBE-β-CD in saline).[4]
TRAM-34 Solubility Data
The following table summarizes the solubility of TRAM-34 in various solvents as reported by different suppliers. Please note that solubility can vary slightly between batches.
| Solvent | Concentration (mg/mL) | Molar Equivalent | Supplier/Source |
| Cyclohexane | 8 mg/mL | 23.19 mM | Selleck Chemicals[7] |
| DMSO | 25 mg/mL | 72.50 mM | MedChemExpress[4] |
| DMSO | 17 mg/mL | 49.29 mM | Selleck Chemicals[6] |
| DMSO | 2 mg/mL | ~5.8 mM | Sigma-Aldrich[5] |
| DMSO | 0.5 mg/mL | ~1.45 mM | Cayman Chemical[2] |
| DMSO | 0.4 mg/mL | 1.15 mM | Selleck Chemicals[7] |
| DMSO | Soluble to 10 mM | 3.45 mg/mL | R&D Systems[1] |
| DMSO | Soluble to 50 mM | 17.24 mg/mL | Hello Bio[3] |
| Ethanol | 0.2 mg/mL | ~0.58 mM | Cayman Chemical[2] |
| Ethanol | Soluble to 10 mM | 3.45 mg/mL | Hello Bio[3] |
| DMF | 0.5 mg/mL | ~1.45 mM | Cayman Chemical[2] |
| Water | Insoluble | Insoluble | Selleck Chemicals, Sigma-Aldrich[5][7] |
Experimental Protocols
Protocol for Preparing a 10 mM TRAM-34 Stock Solution in DMSO:
-
Calculate the required mass: The molecular weight of TRAM-34 is 344.84 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 344.84 g/mol * 1 mL = 0.0034484 g = 3.45 mg
-
-
Weigh the TRAM-34: Accurately weigh 3.45 mg of TRAM-34 powder.
-
Dissolve in DMSO: Add 1 mL of fresh, anhydrous DMSO to the TRAM-34 powder.
-
Facilitate Dissolution: If the compound does not dissolve immediately, gently warm the vial or sonicate the solution until all the solid is dissolved.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Visual Troubleshooting Guide
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. TRAM 34 | KCa3.1 channel Blocker | Hello Bio [hellobio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Potential off-target effects of TRAM-39 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TRAM-39 in their experiments. This compound is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4).[1][2] While highly selective, understanding potential off-target effects, especially at high concentrations, is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
A1: The primary target of this compound is the intermediate-conductance calcium-activated potassium channel KCa3.1, with a dissociation constant (Kd) of 60 nM.[1][2] It is known to be highly selective for KCa3.1 over other potassium channels, such as the small-conductance (SK) and large-conductance (BK) calcium-activated potassium channels. Notably, this compound has been reported to have no effect on cytochrome P450 activity.[1][2]
Q2: Are there known off-target effects of this compound at high concentrations?
A2: While this compound is recognized for its high selectivity for KCa3.1, comprehensive public data on its off-target profile at high concentrations across a broad range of ion channels and kinases is limited. Researchers should exercise caution when using this compound at concentrations significantly exceeding its Kd for KCa3.1, as the potential for off-target interactions increases. It is recommended to perform appropriate control experiments to validate that the observed effects are mediated by the inhibition of KCa3.1.
Q3: What are the potential consequences of using this compound at excessively high concentrations?
A3: Using this compound at high concentrations may lead to several undesirable effects, including:
-
Non-specific binding: Increased likelihood of binding to other proteins, including other ion channels and kinases.
-
Cytotoxicity: High concentrations of small molecules can induce cellular stress and lead to cell death, which may not be related to the specific inhibition of KCa3.1.
Q4: How can I determine if the observed effects in my experiment are due to KCa3.1 inhibition or off-target effects?
A4: To confirm that the observed effects are specifically due to KCa3.1 inhibition, consider the following control experiments:
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of KCa3.1. If the effect of this compound is diminished or absent in these cells, it confirms the on-target activity.
-
Rescue experiments: In KCa3.1 knockdown or knockout cells, re-introducing a functional KCa3.1 channel should restore the sensitivity to this compound.
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Experiments
Issue 1: Inconsistent or absent block of KCa3.1 currents with this compound.
-
Possible Cause: Incorrect solution preparation.
-
Troubleshooting: this compound is typically dissolved in DMSO to create a stock solution.[2] Ensure the final DMSO concentration in your recording solution is low (ideally <0.1%) and consistent across all conditions (control and this compound). Verify the accuracy of your serial dilutions.
-
-
Possible Cause: Instability of this compound in aqueous solution.
-
Troubleshooting: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Low expression of KCa3.1 channels in the cells.
-
Troubleshooting: Confirm KCa3.1 expression using molecular techniques like qPCR or Western blotting. If using a heterologous expression system, verify the transfection efficiency.
-
-
Possible Cause: Run-down of KCa3.1 currents.
-
Troubleshooting: KCa3.1 currents can "run-down" or decrease in amplitude over the course of a whole-cell patch-clamp recording. Establish a stable baseline current before applying this compound. Monitor the current amplitude in a time-matched control recording without the drug to assess the extent of run-down.
-
Issue 2: Observed block of an unknown current at high this compound concentrations.
-
Possible Cause: Off-target inhibition of another ion channel.
-
Troubleshooting: Characterize the biophysical and pharmacological properties of the unknown current (e.g., voltage-dependence, ion selectivity, sensitivity to other known channel blockers) to identify the potential off-target channel. Perform a literature search for known off-target effects of this compound or structurally similar compounds.
-
Cell-Based Assays (e.g., Cytotoxicity, Proliferation)
Issue 3: High levels of cytotoxicity observed with this compound treatment.
-
Possible Cause: Off-target toxicity.
-
Troubleshooting: Determine the IC50 for cytotoxicity and compare it to the IC50 for KCa3.1 inhibition in a functional assay. A large window between the two values suggests that the cytotoxicity may be an off-target effect.
-
-
Possible Cause: Solvent toxicity.
-
Troubleshooting: Ensure the final concentration of the vehicle (e.g., DMSO) is the same in all experimental and control wells and is below the cytotoxic threshold for your cell line.
-
-
Possible Cause: On-target effect in a cell type highly dependent on KCa3.1 activity for survival.
-
Troubleshooting: Use genetic knockdown of KCa3.1 to see if it phenocopies the cytotoxic effect of this compound.
-
Issue 4: Discrepancy between the expected and observed cellular phenotype.
-
Possible Cause: Activation of compensatory signaling pathways.
-
Troubleshooting: Inhibition of a primary target can sometimes lead to the upregulation of alternative pathways. Consider performing pathway analysis (e.g., Western blotting for key signaling proteins) to investigate potential compensatory mechanisms.
-
Data on Potential Off-Target Effects
| Target | Affinity (Kd or IC50) | Notes |
| Primary Target | ||
| KCa3.1 (IKCa1) | 60 nM (Kd)[1][2] | Potent and selective blocker. |
| Known Non-Targets | ||
| Cytochrome P450 | No effect[1][2] | Does not interfere with this major drug-metabolizing enzyme family. |
| Potential Off-Targets (General Caution) | ||
| Other K+ Channels | Limited data available. High concentrations may lead to non-specific block. | Includes other voltage-gated (Kv), inward-rectifier (Kir), and two-pore domain (K2P) potassium channels. |
| Voltage-gated Na+ (Nav) Channels | No specific data available. | |
| Voltage-gated Ca2+ (Cav) Channels | No specific data available. | |
| hERG Channel | No specific data available. | Inhibition of hERG is a common cause of cardiotoxicity and should be assessed in safety pharmacology studies. |
| Kinases | No kinome scan data publicly available. |
Experimental Protocols
Patch-Clamp Electrophysiology to Test for Off-Target Ion Channel Effects
This protocol provides a general workflow for screening this compound against other voltage-gated ion channels.
Kinase Profiling Workflow
This diagram illustrates a typical workflow for assessing the selectivity of a compound against a panel of kinases.
Cytotoxicity Assay (MTT/XTT) Protocol
This workflow outlines the steps for determining the cytotoxic potential of this compound.
This technical support guide is intended to assist researchers in designing and interpreting experiments with this compound. Given the limited public data on off-target effects at high concentrations, careful experimental design and the use of appropriate controls are paramount.
References
Optimizing TRAM-39 working concentration to avoid cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the working concentration of TRAM-34 while avoiding cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TRAM-34?
TRAM-34 is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1).[1][2] It physically obstructs the ion conduction pathway within the channel pore.[3] This selectivity makes it a valuable tool for studying the physiological roles of the KCa3.1 channel.[1][4]
Q2: What is the recommended starting concentration for TRAM-34 in in vitro experiments?
The effective concentration of TRAM-34 is highly dependent on the cell type and the specific biological question being investigated. A good starting point for in vitro experiments is in the low nanomolar to low micromolar range. The dissociation constant (Kd) for TRAM-34 binding to the KCa3.1 channel is approximately 20-25 nM.[1][4][5] For functional assays, concentrations ranging from 100 nM to 1 µM are often effective at inhibiting KCa3.1-mediated currents. However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: What are the known cytotoxic effects of TRAM-34?
While TRAM-34 is generally considered to have a good safety profile, cytotoxicity can occur, particularly at higher concentrations.[6] Some studies have shown that TRAM-34 concentrations above 20 µM can decrease cell proliferation.[5][7] It is important to note that the cytotoxic threshold can vary significantly between different cell types. One study reported that TRAM-34 did not affect the viability of human T lymphocytes at a concentration of 5 µM over a 48-hour incubation period.[4][6]
Q4: Are there any known off-target effects of TRAM-34?
Yes. While highly selective for the KCa3.1 channel, TRAM-34 has been shown to inhibit several cytochrome P450 (CYP) isoforms, including CYP2B6, CYP2C19, and CYP3A4, at low micromolar concentrations.[8][9] This can be a source of confounding off-target effects, especially in long-term experiments or when using higher concentrations. It is advisable to consider potential CYP inhibition when interpreting results. TRAM-34 has also been found to inhibit nonselective cation channels.[10]
Troubleshooting Guide: Optimizing TRAM-34 Working Concentration
This guide provides a systematic approach to determining the optimal, non-cytotoxic working concentration of TRAM-34 for your specific cell line and experimental conditions.
Problem: I am observing unexpected cell death or reduced proliferation in my TRAM-34 treated cells.
This issue is likely due to the TRAM-34 concentration being in a cytotoxic range for your specific cells. The following steps will help you determine the optimal concentration.
Solution Workflow:
Detailed Experimental Protocol: Determining the Optimal Working Concentration of TRAM-34
This protocol outlines a method for identifying a TRAM-34 concentration that effectively inhibits the KCa3.1 channel without causing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Appropriate cell culture medium and supplements
-
TRAM-34 (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or a kit for measuring LDH release)
-
Multi-well plates (96-well plates are suitable for viability assays)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 24 hours post-seeding).
-
-
Preparation of TRAM-34 Dilutions:
-
Prepare a series of TRAM-34 dilutions in your cell culture medium. A suggested starting range is from 10 nM to 100 µM. It is important to include a vehicle control (medium with the same concentration of DMSO used for the highest TRAM-34 concentration).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of TRAM-34.
-
Incubate the cells for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each TRAM-34 concentration relative to the vehicle control (which is set to 100% viability).
-
Plot cell viability against the TRAM-34 concentration to generate a dose-response curve.
-
The Maximum Non-Toxic Concentration (MNTC) is the highest concentration that does not result in a statistically significant decrease in cell viability.
-
-
Functional Assay:
-
Based on the MNTC, perform a functional assay to determine the Minimum Effective Concentration (MEC) . This is the lowest concentration that produces the desired biological effect (e.g., inhibition of cell migration, reduction of cytokine production).
-
Treat your cells with a range of TRAM-34 concentrations up to the MNTC.
-
-
Selection of Optimal Working Concentration:
-
The optimal working concentration for your experiments will be a concentration that is at or above the MEC and below the MNTC.
-
Quantitative Data Summary
The following tables summarize key quantitative data for TRAM-34 based on published literature.
Table 1: In Vitro Efficacy and Cytotoxicity of TRAM-34
| Parameter | Cell Line/System | Concentration | Effect | Reference |
| Kd (KCa3.1) | Human T lymphocytes | 20-25 nM | Channel binding | [5] |
| Kd (KCa3.1) | Cloned human IKCa1 | 20 nM | Channel binding | [1] |
| IC50 | A7r5 cells (EGF-stimulated proliferation) | 8 nM | Inhibition of proliferation | [1][4] |
| Cell Proliferation | Breast cancer cells | 3-10 µM | Increased proliferation | [5][7] |
| Cell Proliferation | Breast cancer cells | 20-100 µM | Decreased proliferation | [5][7] |
| Cell Viability | Human T lymphocytes | 5 µM (48h) | No reduction in viability | [4][6] |
| Cell Cycle Arrest | Human endometrial cancer cells | 10-40 µM | G0/G1 phase arrest | [4] |
Table 2: In Vivo Administration and Observations
| Animal Model | Dose | Administration Route | Observation | Reference |
| Mice | 0.5 mg/kg (29 µM) | Intravenous (single dose) | Clinically normal over 7 days | [5][7] |
| Rat | 120 mg/kg/day | Not specified | Reduced intimal hyperplasia | [1][4] |
Signaling Pathway
TRAM-34's primary target is the KCa3.1 potassium channel. The activity of this channel is dependent on intracellular calcium levels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
TRAM-34 Technical Support Center: Stability and Troubleshooting in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of TRAM-34 in various experimental buffers. It includes troubleshooting guides and frequently asked questions to ensure the effective application of this selective KCa3.1 potassium channel blocker in your research.
Frequently Asked Questions (FAQs)
Q1: What is TRAM-34 and what is its primary mechanism of action?
TRAM-34 is a potent and selective blocker of the intermediate conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1).[1][2][3] It inhibits the channel by physically obstructing the ion conduction pathway.[4] This blockage is highly selective, with significantly lower affinity for other potassium channels and ion channels.[1][5][6]
Q2: How should I prepare and store TRAM-34 stock solutions?
TRAM-34 is soluble in DMSO and ethanol.[7] For a stock solution, dissolve TRAM-34 in 100% DMSO to a concentration of 10 mM with gentle warming.[1][8] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store stock solutions at -20°C for up to one month or at -80°C for up to a year.[5][7]
Q3: My TRAM-34 solution appears to have precipitated. What should I do?
Precipitation can occur if the stock solution is not properly stored or if the final concentration in your experimental buffer exceeds its solubility limit. If you observe precipitation in your stock solution, gently warm it and vortex until the solute redissolves.[1][8] When diluting into aqueous buffers, ensure the final DMSO concentration is kept low (typically <0.1%) to maintain solubility. If issues persist, preparing a fresh stock solution is recommended.
Q4: What are the typical working concentrations for TRAM-34 in cell-based assays?
The effective concentration of TRAM-34 can vary depending on the cell type and the specific experimental conditions. For blocking KCa3.1 channels, concentrations in the nanomolar range (Kd = 20-25 nM) are typically effective.[2][9] However, for studies on cell proliferation, concentrations in the micromolar range (1-100 µM) have been used.[2][5] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect of TRAM-34 | Degradation of TRAM-34: Improper storage or use of old stock solutions. | Prepare a fresh stock solution of TRAM-34. Ensure proper storage at -20°C or -80°C in aliquots.[5][7] |
| Precipitation in buffer: The final concentration of TRAM-34 in the aqueous experimental buffer may be too high, or the DMSO concentration may be insufficient to maintain solubility. | Ensure the final DMSO concentration is adequate (typically >0.1%). Visually inspect the final solution for any precipitate. If necessary, sonicate briefly or prepare a fresh dilution. | |
| Low expression of KCa3.1 channels: The target cells may not express KCa3.1 channels at a high enough level for a significant effect to be observed. | Verify the expression of KCa3.1 channels in your cell model using techniques such as qPCR, Western blot, or immunohistochemistry. | |
| Off-target effects observed | High concentration of TRAM-34: At higher concentrations, TRAM-34 may exhibit off-target effects, including inhibition of some cytochrome P450 (CYP) enzymes and nonselective cation channels.[10][11][12] | Perform a dose-response experiment to identify the lowest effective concentration that specifically blocks KCa3.1 channels. Use appropriate controls to monitor for off-target effects. |
| Cell toxicity | High concentration or prolonged exposure: Although generally not cytotoxic at effective concentrations, very high concentrations or long incubation times may lead to cellular stress.[5][9] | Determine the optimal concentration and incubation time for your experiment. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess any potential cytotoxicity. |
Stability and Solubility Data
The stability of TRAM-34 is crucial for obtaining reliable and reproducible experimental results. Below is a summary of its solubility and recommended storage conditions.
Solubility
| Solvent | Maximum Concentration | Notes |
| DMSO | 10 mM | Gentle warming may be required for complete dissolution.[1][8] |
| Ethanol | 10 mM |
Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | +4°C | 2 years | Keep dry. |
| -20°C | 3 years | ||
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5][7] |
| -80°C | 1 year |
Note: While specific stability data in various physiological buffers (e.g., PBS, cell culture media) is not extensively published, it is best practice to prepare fresh dilutions of TRAM-34 in your experimental buffer immediately before each experiment.
Experimental Protocols
Patch-Clamp Electrophysiology
This protocol is adapted for whole-cell patch-clamp recordings to measure KCa3.1 channel activity.
1. Cell Preparation:
-
Culture cells expressing KCa3.1 channels on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
2. Buffer Compositions:
-
External (Extracellular) Solution: 160 mM Na+ aspartate, 4.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.[5][6]
-
Internal (Pipette) Solution: 145 mM K+ aspartate, 2 mM MgCl2, 10 mM HEPES, 10 mM K2EGTA, and 8.5 mM CaCl2 (to achieve 1 µM free Ca2+), pH 7.2.[5][6]
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.[5][6]
-
After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of TRAM-34.
-
Record the changes in current to determine the extent of channel block.
Signaling Pathways and Workflows
TRAM-34 Mechanism of Action
Caption: Mechanism of TRAM-34 action on the KCa3.1 channel.
Experimental Workflow for Assessing TRAM-34 Activity
Caption: A typical experimental workflow for studying TRAM-34 effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. TRAM 34 | KCa3.1 channel Blocker | Hello Bio [hellobio.com]
- 8. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Common problems and solutions in TRAM-39 experiments
Welcome to the technical support center for TRAM-39, a potent and selective blocker of the intermediate conductance Ca2+-activated K+ channel, KCa3.1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively blocks the intermediate conductance Ca2+-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). The KCa3.1 channel plays a crucial role in regulating the membrane potential and calcium signaling in various cell types, including T-lymphocytes, vascular smooth muscle cells, and fibroblasts. By blocking this channel, this compound can modulate cellular processes such as proliferation, migration, and activation.[1][2]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 50 mM. It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10 or 20 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the DMSO stock should be diluted in the appropriate aqueous experimental buffer or cell culture medium to the final desired concentration.
Q3: What is the recommended final concentration of DMSO to use as a vehicle control?
The final concentration of DMSO in your experiments should be kept as low as possible, ideally below 0.5%, as higher concentrations can have off-target effects on cells.[3][4] For most cell lines, a final DMSO concentration of 0.1% is considered safe.[3] It is crucial to include a vehicle control in your experiments where cells are treated with the same final concentration of DMSO as the this compound treated cells.[3][5]
Q4: I am observing precipitation of this compound in my aqueous experimental buffer. What can I do?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. Here are some troubleshooting steps:
-
Optimize the dilution step: Pre-warm the aqueous buffer or medium to 37°C before adding the this compound DMSO stock solution. Add the stock solution dropwise while gently vortexing or swirling the buffer to ensure rapid and even dispersion.[6]
-
Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific buffer. Try using a lower final concentration.
-
Use a carrier protein: In some cases, the addition of a small amount of serum albumin (e.g., 0.1% BSA) to the buffer can help to keep hydrophobic compounds in solution.
Q5: What is known about the off-target effects of this compound?
This compound is known for its high selectivity for KCa3.1 channels. It exhibits 200- to 1,500-fold selectivity over other ion channels, including other potassium channels (Kv, BKCa, SKCa), sodium channels, and chloride channels.[7] Unlike its predecessor, clotrimazole, this compound does not significantly inhibit cytochrome P450 enzymes.[7] However, as with any pharmacological inhibitor, it is always good practice to consider the possibility of off-target effects and to include appropriate controls in your experiments.
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Experiments
| Problem | Possible Cause | Solution |
| No or weak KCa3.1 current observed before this compound application. | Low KCa3.1 channel expression in the chosen cell type. | Use a cell line known to express KCa3.1 or a transiently transfected system. |
| Insufficient intracellular Ca2+ to activate the channels. | Ensure your intracellular pipette solution contains an appropriate concentration of free Ca2+ (e.g., 1 µM) to fully activate KCa3.1 channels.[8][9] | |
| Inconsistent or variable block by this compound. | Precipitation of this compound in the perfusion system. | Prepare fresh dilutions of this compound for each experiment. Ensure the perfusion lines are clean. Consider the troubleshooting tips for precipitation mentioned in the FAQs. |
| "Run-down" of the KCa3.1 current over time. | Include ATP (e.g., 1-4 mM) in the intracellular solution to prevent current run-down.[10][11] | |
| Unexpected changes in other ion channel currents. | Potential off-target effects at high concentrations. | Perform a dose-response experiment to determine the lowest effective concentration of this compound. While highly selective, using concentrations significantly above the Kd (60 nM) may increase the risk of off-target effects. |
Cell Proliferation Assays (e.g., CFSE, MTT)
| Problem | Possible Cause | Solution |
| High toxicity observed in this compound treated cells, even at low concentrations. | DMSO toxicity. | Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line. Ensure the vehicle control has the same final DMSO concentration.[3] |
| This compound is not stable in the cell culture medium over the entire incubation period. | For long-term experiments (e.g., > 24 hours), consider replenishing the medium with freshly prepared this compound at regular intervals. | |
| No effect of this compound on cell proliferation. | The chosen cell line does not rely on KCa3.1 for proliferation. | Confirm the expression and functional role of KCa3.1 in your cell line of interest before conducting large-scale proliferation assays. |
| The concentration of this compound is too low. | Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Data Presentation
Table 1: Potency of KCa3.1 Channel Blockers
| Compound | Target | Kd (nM) | IC50 (nM) | Notes |
| This compound | KCa3.1 | 60 | - | Potent and selective blocker. |
| TRAM-34 | KCa3.1 | 20[7] | 20-27.2[11][12] | A well-characterized and highly selective KCa3.1 blocker. |
| Clotrimazole | KCa3.1 | 70-100[7] | 70-250[1] | Less selective, also inhibits cytochrome P450 enzymes. |
Table 2: Potency of KCa3.1 Channel Activators
| Compound | Target | EC50 (nM) | Notes |
| SKA-31 | KCa3.1 | 260 | Also activates KCa2 channels at higher concentrations. |
| SKA-121 | KCa3.1 | 109[13] | More selective for KCa3.1 over KCa2 channels. |
| NS309 | KCa3.1 | - | Potent activator. |
| EBIO | KCa3.1 | ~20,000[10] | A commonly used KCa3.1 activator. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of KCa3.1 Currents
This protocol provides a general guideline for recording KCa3.1 currents and testing the effect of this compound. Specific parameters may need to be optimized for your cell type and equipment.
1. Cell Preparation:
- Culture cells expressing KCa3.1 channels on glass coverslips.
2. Solutions:
- External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 adjusted with NaOH.
- Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, 8.5 CaCl2 (to achieve ~1 µM free Ca2+), 4 Mg-ATP; pH 7.2 adjusted with KOH.[9][11]
3. This compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- On the day of the experiment, prepare serial dilutions in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and the vehicle control.
4. Recording Procedure:
- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a holding potential of -80 mV.[9][10]
- Elicit KCa3.1 currents using a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) applied every 10-20 seconds.[9][10]
- After obtaining a stable baseline current, perfuse the cell with the external solution containing this compound at the desired concentration.
- Record the inhibition of the KCa3.1 current.
- Perform a washout by perfusing with the control external solution.
5. Data Analysis:
- Measure the current amplitude at a specific voltage (e.g., +40 mV) before, during, and after this compound application.
- Calculate the percentage of inhibition.
- If multiple concentrations are tested, construct a dose-response curve and calculate the IC50 value.
Protocol 2: Cell Proliferation Assay using CFSE
This protocol describes how to assess the effect of this compound on cell proliferation using the carboxyfluorescein succinimidyl ester (CFSE) dilution assay and flow cytometry.
1. Cell Preparation:
- Harvest cells and adjust the cell density to 1-2 x 107 cells/mL in serum-free PBS.
2. CFSE Staining:
- Prepare a 5 mM CFSE stock solution in DMSO.
- Add the CFSE stock solution to the cell suspension to a final concentration of 1-5 µM.[14][15]
- Incubate for 10-15 minutes at 37°C, protected from light.
- Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium.
- Wash the cells 2-3 times with complete culture medium.
3. Cell Culture and this compound Treatment:
- Resuspend the CFSE-labeled cells in complete culture medium at the desired seeding density.
- Plate the cells in a multi-well plate.
- Prepare working solutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and the vehicle control (e.g., 0.1%).
- Add this compound or vehicle control to the appropriate wells.
- Incubate the cells for the desired period (e.g., 48-72 hours).
4. Flow Cytometry Analysis:
- Harvest the cells from each well.
- Analyze the cells on a flow cytometer equipped with a 488 nm laser.
- Collect the fluorescence signal in the FITC channel.
- Analyze the CFSE histograms to identify distinct peaks representing successive generations of cell division.
5. Data Analysis:
- Quantify the percentage of cells in each generation.
- Calculate proliferation indices to compare the effect of different this compound concentrations.
Mandatory Visualizations
Caption: KCa3.1 signaling pathway in T-cell activation and its inhibition by this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. sophion.com [sophion.com]
- 9. ahajournals.org [ahajournals.org]
- 10. escholarship.org [escholarship.org]
- 11. Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
Technical Support Center: Assessing and Minimizing TRAM-39 Induced Cytotoxicity
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding, assessing, and minimizing potential cytotoxicity associated with the use of TRAM-39, a potent KCa3.1 potassium channel blocker. The information provided is curated to address specific issues that may be encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). These channels play a role in regulating membrane potential and calcium signaling in various cell types. By blocking these channels, this compound can modulate cellular processes such as proliferation and migration.
Q2: Is this compound known to be cytotoxic?
A2: While this compound is a valuable research tool, like many small molecule inhibitors, it can exhibit cytotoxic effects, particularly at higher concentrations. Studies on the closely related analog, TRAM-34, have shown that inhibition of KCa3.1 channels can induce apoptosis (programmed cell death) in certain cell types, often through the mitochondrial pathway.[1][2] It is crucial for researchers to determine the cytotoxic profile of this compound in their specific experimental system.
Q3: What are the potential off-target effects of this compound?
A3: The analog TRAM-34 has been reported to have some off-target effects, which may also be relevant for this compound. These include the inhibition of some cytochrome P450 (CYP) isoforms and nonselective cation channels.[3][4][5][6] Such off-target activities could contribute to unexpected biological effects, including cytotoxicity.
Q4: How should I determine the optimal, non-toxic working concentration of this compound for my experiments?
A4: The optimal concentration of this compound is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response curve to identify a concentration that effectively inhibits KCa3.1 channels without causing significant cytotoxicity. A good starting point for many in-vitro applications is in the low micromolar range, but this should be validated for each specific cell line and assay.[7]
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It is important to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (generally below 0.5%). Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] The stability of this compound in your specific cell culture media should be considered, especially for long-term experiments.[9][10]
Troubleshooting Guides
This section provides guidance on common issues encountered when assessing this compound induced cytotoxicity.
Issue 1: High background cytotoxicity in untreated control wells.
-
Possible Cause:
-
Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) used to dissolve this compound may be too high.
-
Suboptimal Cell Culture Conditions: Cells may be stressed due to over-confluence, nutrient depletion, or contamination.
-
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control group to assess the cytotoxicity of the solvent at the highest concentration used in the experiment.
-
Optimize Solvent Concentration: If the vehicle control shows toxicity, reduce the final concentration of the solvent in the culture medium.
-
Cell Health Monitoring: Regularly inspect cell morphology and ensure cells are in the exponential growth phase when seeding for experiments.
-
Mycoplasma Testing: Periodically test cell cultures for mycoplasma contamination, which can affect cell health and experimental outcomes.
-
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
-
Possible Cause:
-
Compound Instability or Precipitation: this compound may be unstable or precipitating in the culture medium.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in results.
-
Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and the test compound.
-
-
Troubleshooting Steps:
-
Fresh Compound Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Solubility Check: Visually inspect the culture medium after adding this compound for any signs of precipitation. If precipitation is observed, consider adjusting the solvent or the final concentration.
-
Homogenous Cell Suspension: Ensure a single-cell suspension is achieved and that cells are evenly distributed during plating.
-
Plate Layout: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
Issue 3: Discrepancy between different cytotoxicity assays.
-
Possible Cause:
-
Different Mechanisms of Cell Death Detected: Different assays measure different cellular events associated with cytotoxicity. For example, an LDH assay measures membrane integrity (necrosis or late apoptosis), while a caspase-3 assay measures a specific apoptotic event.
-
Compound Interference with Assay Reagents: The chemical properties of this compound might interfere with the detection chemistry of a particular assay.
-
-
Troubleshooting Steps:
-
Use Multiple Assays: Employ at least two different cytotoxicity assays that measure distinct cellular parameters to get a more comprehensive understanding of the cytotoxic mechanism.
-
Assay-Specific Controls: Run appropriate controls to check for compound interference. For example, in an LDH assay, add this compound to the maximum LDH release control to see if it inhibits the enzyme. In an MTT assay, include a cell-free control with this compound to check for direct reduction of the MTT reagent.
-
Experimental Protocols
Detailed methodologies for key experiments to assess this compound induced cytotoxicity are provided below.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
-
| Parameter | Description |
| Cell Seeding Density | Varies by cell line; should be optimized to ensure cells are in exponential growth phase. |
| This compound Concentration Range | e.g., 0.1 µM to 100 µM |
| Incubation Time | 24, 48, or 72 hours |
| MTT Incubation | 2-4 hours |
| Absorbance Wavelength | 570 nm |
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare three control groups as per the kit instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).
-
Carefully collect a portion of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
-
| Parameter | Description |
| Cell Seeding Density | Varies by cell line. |
| This compound Concentration Range | e.g., 0.1 µM to 100 µM |
| Incubation Time | 24, 48, or 72 hours |
| Controls | Spontaneous release, maximum release, background. |
| Absorbance Wavelength | Typically 490 nm |
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
| Parameter | Description |
| Cell Seeding Density | Varies by cell line. |
| This compound Concentration Range | Determined from viability assays. |
| Incubation Time | Varies based on expected apoptosis induction time. |
| Staining | Annexin V-FITC and Propidium Iodide. |
| Detection Method | Flow Cytometry |
Protocol 4: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
This compound
-
Cell culture plates
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
-
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Determine the protein concentration of the cell lysates.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the lysates.
-
Incubate according to the kit's instructions to allow for substrate cleavage.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
-
| Parameter | Description |
| Cell Seeding Density | Varies by cell line. |
| This compound Concentration Range | Determined from viability assays. |
| Incubation Time | Varies based on expected caspase activation time. |
| Detection Method | Colorimetric or Fluorometric Plate Reader |
Signaling Pathways and Visualizations
Based on studies of the closely related KCa3.1 inhibitor, TRAM-34, the following signaling pathway is proposed for this compound induced apoptosis.
Proposed Signaling Pathway for this compound Induced Apoptosis
Inhibition of mitochondrial KCa3.1 channels by this compound is hypothesized to induce mitochondrial dysfunction, leading to the activation of the intrinsic apoptotic pathway.
Caption: Proposed signaling pathway of this compound induced apoptosis.
Experimental Workflow for Assessing Cytotoxicity
A logical workflow is essential for systematically evaluating the cytotoxic potential of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Logic for Unexpected Cytotoxicity
This diagram outlines a decision-making process for troubleshooting unexpected cell death.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
- 1. General Sensitization of Melanoma Cells for TRAIL-Induced Apoptosis by the Potassium Channel Inhibitor TRAM-34 Depends on Release of SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Sensitization of melanoma cells for TRAIL-induced apoptosis by the potassium channel inhibitor TRAM-34 depends on release of SMAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with TRAM-39
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using TRAM-39, a potent and selective blocker of the intermediate conductance Ca2+-activated potassium channel, KCa3.1.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively blocks the intermediate conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1] The KCa3.1 channel is activated by intracellular calcium and plays a crucial role in regulating the membrane potential of both excitable and non-excitable cells. By blocking this channel, this compound can modulate cellular processes such as T-cell activation, cell proliferation, and neuroinflammation.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 50 mM.[1] There are conflicting storage recommendations from various suppliers for the powdered form, ranging from room temperature to 4°C or -20°C. For maximum stability, it is advisable to store the solid compound at -20°C. Once dissolved in DMSO, stock solutions can be stored at 4°C for up to two weeks or for up to six months at -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: At what concentration should I use this compound in my experiments?
The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the specific research question. The reported Kd value for this compound blocking the KCa3.1 channel is 60 nM.[1] Therefore, a concentration range of 100 nM to 1 µM is a common starting point for many cell-based assays. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound selective for the KCa3.1 channel?
This compound is known to be a highly selective blocker for the KCa3.1 channel. However, as with any pharmacological inhibitor, off-target effects are possible, especially at higher concentrations. It is good practice to include appropriate controls in your experiments to validate that the observed effects are due to the specific inhibition of the KCa3.1 channel. This may include using a structurally different KCa3.1 blocker or employing genetic knockdown/knockout models if available.
Troubleshooting Guide
Inconsistent or No Effect of this compound
Problem: I am not observing the expected inhibitory effect of this compound in my experiment.
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | Ensure that the compound has been stored correctly in its powdered form and as a stock solution. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions in your experimental buffer or media for each experiment. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. Start with a range from 100 nM to 1 µM. |
| Low KCa3.1 Channel Expression or Activity | Confirm that your cell model expresses the KCa3.1 channel at a sufficient level. You can verify this through techniques like qPCR, Western blot, or immunocytochemistry. Ensure that your experimental conditions are conducive to KCa3.1 channel activation (e.g., sufficient intracellular calcium). |
| Precipitation of this compound | Visually inspect your final experimental solution for any signs of precipitation after adding the this compound stock. Consider pre-warming the media or buffer before adding the compound. Ensure the final DMSO concentration is low (typically <0.1%) to prevent solubility issues. |
Cell Health and Viability Issues
Problem: My cells are showing signs of stress, clumping, or death after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| High DMSO Concentration | Ensure that the final concentration of DMSO in your culture medium is at a non-toxic level (generally below 0.1%). Run a vehicle control with the same concentration of DMSO to assess its effect on your cells. |
| This compound Cytotoxicity | Although this compound is generally not considered cytotoxic at effective concentrations, this can be cell-type dependent. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine if the observed effects are due to toxicity. If so, consider lowering the concentration or reducing the incubation time. |
| Contamination | Rule out microbial contamination of your cell cultures, which can cause clumping and cell death. |
Electrophysiology-Specific Issues
Problem: I am experiencing noise or instability in my electrophysiological recordings after applying this compound.
| Possible Cause | Troubleshooting Steps |
| Perfusion System Artifacts | Ensure that your perfusion system is properly grounded. Rapid changes in the solution flow can introduce mechanical or electrical artifacts. Maintain a slow and steady perfusion rate. |
| Liquid Junction Potential | A change in the ionic composition of the bath solution upon drug application can alter the liquid junction potential, causing a baseline shift. This is a known phenomenon and should be corrected for during data analysis. |
| Precipitation at the Electrode Tip | If this compound precipitates out of solution, it could potentially clog or alter the properties of your recording electrode. Ensure the compound is fully dissolved in the perfusion buffer. |
Data and Protocols
Summary of this compound Properties
| Property | Value | Source |
| Target | Intermediate conductance Ca2+-activated K+ channel (KCa3.1) | [1] |
| Kd | 60 nM | [1] |
| Molecular Weight | 303.78 g/mol | [1] |
| Formula | C20H14ClN | [1] |
| Solubility | Soluble to 50 mM in DMSO | [1] |
| Storage (Powder) | Recommended: -20°C (note: supplier recommendations vary) | |
| Storage (DMSO Stock) | 4°C for up to 2 weeks; -80°C for up to 6 months |
Experimental Protocol: Cell-Based Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound on the proliferation of a cancer cell line known to express KCa3.1 channels.
1. Cell Culture:
-
Culture the cells of interest in their recommended growth medium in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
2. This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Further dilute the stock solution in the complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., 0.1%).
3. Seeding Cells:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.
-
Allow the cells to adhere and recover for 24 hours.
4. Treatment:
-
After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours.
5. Proliferation Assessment (MTT Assay):
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of proliferation inhibition.
-
Plot the percentage of inhibition against the this compound concentration and calculate the IC50 value.
Visualizations
Caption: KCa3.1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound.
Caption: A logical flowchart for troubleshooting inconsistent this compound results.
References
How to prevent TRAM-39 precipitation in aqueous solutions
Welcome to the technical support center for TRAM-39. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on preventing its precipitation in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues related to this compound precipitation in a question-and-answer format.
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. What happened?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. When a concentrated stock of this compound in a non-polar solvent like DMSO is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.
Q2: I observed precipitation even when using a low final concentration of this compound in my aqueous medium. Why is this occurring?
A2: Several factors can contribute to precipitation even at low concentrations:
-
Localized High Concentrations: During the addition of the this compound stock solution to the aqueous buffer, transient areas of high concentration can form before the compound is fully dispersed. This can lead to localized precipitation.
-
pH of the Aqueous Buffer: The solubility of many organic molecules is pH-dependent. If the pH of your buffer is not optimal for this compound's solubility, it may precipitate.
-
Temperature: A decrease in temperature can lower the solubility of some compounds. Ensure your aqueous buffer is at the same temperature as your experiment.
-
Buffer Composition: The presence of certain salts or other components in your buffer could potentially interact with this compound and reduce its solubility.
Q3: How can I prevent my this compound from precipitating during my experiments?
A3: To prevent precipitation, consider the following strategies:
-
Use a Co-solvent: Maintain a small percentage of an organic co-solvent, such as DMSO, in your final aqueous solution. This can help keep the this compound dissolved. It is crucial to determine the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent.
-
Optimize pH: Empirically test the solubility of this compound in a range of pH buffers to identify the optimal pH for your experiments.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid localized high concentrations.
-
Sonication: After dilution, briefly sonicating the solution can help to break up any small aggregates and promote dissolution.
-
Warm the Solution: Gently warming the solution (if compatible with your experimental setup) can increase the solubility of this compound.
Frequently Asked Questions (FAQs)
Q: What is this compound and what is its mechanism of action?
A: this compound is a potent and selective blocker of the intermediate conductance Ca2+-activated K+ channel, KCa3.1.[1] The KCa3.1 channel plays a crucial role in regulating the membrane potential and calcium signaling in various cell types. By blocking this channel, this compound can modulate cellular processes such as proliferation, migration, and inflammation.
Q: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 50 mM.
Q: How should I store my this compound stock solution?
A: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q: Is this compound stable in aqueous solutions?
A: The stability of this compound in aqueous solutions can be limited and is influenced by factors such as pH, temperature, and exposure to light. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and use them promptly.
Experimental Protocols
Protocol for Preparing a this compound Working Solution in Aqueous Buffer
This protocol provides a general guideline for preparing a working solution of this compound while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, HBSS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.04 mg of this compound (MW: 303.78 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid shocking the compound with a large polarity change, prepare an intermediate dilution of the this compound stock solution in a mixture of DMSO and your aqueous buffer. For example, dilute the 10 mM stock 1:10 in a 50:50 mixture of DMSO and aqueous buffer to get a 1 mM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed aqueous buffer while gently vortexing.
-
The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 0.5%, to minimize solvent effects on your experimental system. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
-
If any cloudiness or precipitation is observed, briefly sonicate the solution in a water bath sonicator.
-
-
Use Immediately:
-
It is highly recommended to use the freshly prepared aqueous working solution of this compound immediately.
-
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent system. The following tables summarize the known solubility in DMSO and provide a hypothetical example for assessing solubility in aqueous buffers.
Table 1: Known Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | 50 mM |
Table 2: Hypothetical Experimental Design for this compound Aqueous Solubility Assessment
This table is an illustrative example for designing an experiment to determine the aqueous solubility of this compound under different conditions. The values are not based on experimental data.
| Aqueous Buffer | pH | Co-solvent (DMSO) | Maximum Visual Solubility (µM) |
| PBS | 7.4 | 0.1% | (To be determined) |
| PBS | 7.4 | 0.5% | (To be determined) |
| Tris Buffer | 8.0 | 0.1% | (To be determined) |
| Acetate Buffer | 5.0 | 0.1% | (To be determined) |
Visualizations
Signaling Pathway of KCa3.1 Channel and Inhibition by this compound
The following diagram illustrates the activation of the KCa3.1 channel and its subsequent inhibition by this compound. An increase in intracellular calcium ([Ca2+]i) leads to the activation of the KCa3.1 channel, resulting in potassium ion (K+) efflux and membrane hyperpolarization. This hyperpolarization increases the driving force for further calcium entry, which is crucial for various cellular responses. This compound acts as a pore blocker, preventing K+ efflux and thereby inhibiting the downstream signaling events.
Caption: KCa3.1 channel activation pathway and its inhibition by this compound.
Experimental Workflow for Preparing this compound Solutions
This diagram outlines the recommended workflow for preparing this compound solutions to minimize precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
TRAM-39 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TRAM-34, a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel (KCa3.1). Please note that the compound is correctly identified as TRAM-34, not TRAM-39. This guide addresses common questions and troubleshooting scenarios to ensure the successful application of TRAM-34 in your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for TRAM-34?
Proper storage of TRAM-34 is crucial for maintaining its stability and efficacy. For long-term storage, the powdered form of TRAM-34 should be kept at -20°C, where it can remain stable for at least four years.[1] Once dissolved in a solvent such as DMSO, it is advisable to aliquot the stock solution and store it at -80°C for up to two years or at -20°C for up to one year to avoid repeated freeze-thaw cycles.[2] Some suppliers recommend storing the powder at +4°C.[3] Always refer to the manufacturer's specific recommendations.
2. How should I dissolve TRAM-34?
TRAM-34 is insoluble in water.[4][5] The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO).[3] To achieve higher concentrations, gentle warming may be necessary.[3] It is critical to use fresh, anhydrous DMSO, as moisture can reduce the solubility of TRAM-34.[4] For in vivo experiments, specific formulations involving co-solvents like PEG300, Tween-80, saline, or corn oil are required.[4][6]
3. What is the stability of TRAM-34 in solution?
Stock solutions of TRAM-34 in DMSO are stable for extended periods when stored correctly. At -80°C, the solution can be stable for up to two years, while at -20°C, it is stable for up to one year.[2] It is not recommended to store solutions for long periods, and for optimal results, freshly prepared solutions are always best, especially for in vivo working solutions which should be used the same day they are prepared.[2][5]
Quantitative Data Summary
Table 1: Storage and Stability of TRAM-34
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | ≥ 4 years | [1] |
| Powder | +4°C | Not specified | [3] |
| In DMSO | -80°C | 1-2 years | [2][4] |
| In DMSO | -20°C | 1 month - 1 year | [2][4] |
Table 2: Solubility of TRAM-34 in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Citations |
| DMSO | 0.4 - 25 | 1.15 - 72.50 | Use of fresh, anhydrous DMSO is recommended.[4] Gentle warming or sonication may be required.[6] | [1][4][5][6] |
| Ethanol | 0.2 - 7 | - | [1][4] | |
| DMF | 0.5 | - | [1] | |
| Water | Insoluble | Insoluble | [4][5] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for KCa3.1 Inhibition
This protocol outlines a general procedure for assessing the inhibitory effect of TRAM-34 on KCa3.1 channels (also known as IKCa1) expressed in a cell line like COS-7.
1. Cell Preparation:
- Culture COS-7 cells transfected with the human KCa3.1 channel.
- Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
- External Solution (Na+ Aspartate Ringer): 160 mM Na+ aspartate, 4.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM HEPES. Adjust pH to 7.4.[4]
- Internal Pipette Solution: 145 mM K+ aspartate, 2 mM MgCl2, 10 mM HEPES, 10 mM K2EGTA, and 8.5 mM CaCl2 (to achieve 1 µM free Ca2+). Adjust pH to 7.2.[4]
- TRAM-34 Stock Solution: Prepare a 10 mM stock solution of TRAM-34 in high-quality, anhydrous DMSO.
3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings at room temperature.
- Maintain a holding potential of -80 mV.[4]
- Elicit KCa3.1 currents using voltage ramps from -120 mV to 40 mV over 200 ms, applied every 10 seconds.[4]
- Establish a stable baseline current recording in the external solution.
4. Application of TRAM-34:
- Dilute the TRAM-34 stock solution into the external solution to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
- Perfuse the cells with the TRAM-34 containing external solution.
- Record the current inhibition until a steady-state block is achieved.
5. Data Analysis:
- Measure the reduction in the slope conductance at -80 mV as an indicator of channel block.[4]
- Construct a dose-response curve by plotting the percentage of current inhibition against the TRAM-34 concentration.
- Calculate the Kd or IC50 value from the dose-response curve. TRAM-34 typically exhibits a Kd of around 20 nM for KCa3.1.[2][6]
Troubleshooting Guide
Q1: I'm not seeing the expected inhibitory effect of TRAM-34 on KCa3.1 currents.
-
A1: Check your TRAM-34 solution. Ensure that your TRAM-34 stock solution was prepared with fresh, anhydrous DMSO, as moisture can impact solubility and potency.[4] Also, verify that the stock solution has been stored correctly and is within its stability period. For experiments, it is best to use freshly diluted solutions.
-
A2: Confirm channel expression and activity. Before applying TRAM-34, ensure that you have a stable and robust KCa3.1 current. The internal pipette solution must contain an appropriate concentration of free Ca2+ (e.g., 1 µM) to activate the channels.
-
A3: Rule out off-target effects. While TRAM-34 is highly selective for KCa3.1 over other potassium channels, it can inhibit some cytochrome P450 isoforms at low micromolar concentrations.[7][8][9] If your experimental system is sensitive to CYP450 inhibition, this could confound your results. TRAM-34 has also been shown to inhibit nonselective cation channels.[10][11]
Q2: I'm observing cell toxicity or unexpected biological effects at higher concentrations of TRAM-34.
-
A1: Be aware of concentration-dependent effects. While TRAM-34 is not typically cytotoxic at concentrations up to 5 µM, higher concentrations (20-100 µM) have been reported to decrease cell proliferation.[2][6] Paradoxically, intermediate concentrations (3-10 µM) have been shown to increase proliferation in some breast cancer cell lines through activation of estrogen receptors.[2]
-
A2: Consider off-target effects. At concentrations in the low micromolar range, TRAM-34 can inhibit several cytochrome P450 enzymes, which could lead to unexpected cellular responses.[7][8][9]
-
A3: Optimize your experimental concentration. The Kd of TRAM-34 for KCa3.1 is approximately 20 nM.[2][6] For selective inhibition of KCa3.1, it is recommended to use the lowest effective concentration, ideally in the nanomolar range, to avoid off-target effects.
Q3: My TRAM-34 powder is difficult to dissolve in DMSO.
-
A1: Use sonication or gentle warming. If you are having trouble dissolving TRAM-34, gentle warming or brief sonication can aid in solubilization.[6]
-
A2: Check the quality of your DMSO. As mentioned, the presence of moisture in DMSO can significantly reduce the solubility of TRAM-34.[4] Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
Visualizations
Caption: KCa3.1 channel activation pathway and inhibition by TRAM-34.
Caption: Experimental workflow for preparing TRAM-34 solutions.
Caption: Troubleshooting decision tree for TRAM-34 experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity | PLOS One [journals.plos.org]
- 9. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TRAM-39 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in patch clamp recordings when using TRAM-39, a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4).[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it block KCa3.1 channels?
This compound is a potent small-molecule inhibitor of the KCa3.1 potassium channel, with a dissociation constant (Kd) of 60 nM.[1][2][3] It acts by physically occluding the ion conduction pathway. Molecular modeling and mutagenesis studies suggest that this compound binds within the inner pore of the channel, directly blocking the flow of potassium ions.[4]
Q2: My this compound block appears incomplete or less potent than expected. What are the possible causes?
Several factors can contribute to reduced potency of this compound:
-
Suboptimal this compound Concentration: Ensure the final concentration of this compound in your experimental setup is appropriate. The IC50 for this compound can vary between cell types and experimental conditions, but is typically in the nanomolar range.
-
Presence of Serum Proteins: If your external solution contains serum or albumin, a significant fraction of this compound may bind to these proteins, reducing the free concentration available to block the channel.[5][6] Consider using serum-free media or accounting for protein binding in your concentration calculations.
-
Solution Stability: this compound is typically dissolved in DMSO to make a stock solution.[1] Ensure the stock solution is properly stored and has not degraded. Prepare fresh dilutions in your external solution daily. Instability of the compound in the final aqueous solution over the course of a long experiment could also be a factor.
-
Inaccurate Pipetting: Verify the accuracy of your pipettes to ensure the correct concentration of this compound is being applied.
Q3: I am observing a gradual decrease in the KCa3.1 current over time, even before applying this compound. What is happening?
This phenomenon is known as "rundown" and is a common issue in patch clamp recordings.[3] For KCa3.1 channels, rundown can be caused by:
-
Washout of Intracellular Components: During whole-cell recordings, essential intracellular molecules for channel function can be diluted by the pipette solution. This can include ATP, which has been shown to be necessary for maintaining KCa3.1 activity.[7][8]
-
Changes in Intracellular Calcium: The activity of KCa3.1 channels is dependent on intracellular calcium. Fluctuations or a gradual decrease in intracellular calcium concentration will directly affect the channel's open probability.
-
Metabolic State of the Cell: A decline in the metabolic health of the cell during the recording can lead to a decrease in channel activity.
To mitigate rundown, you can:
-
Include ATP and GTP in your intracellular solution.
-
Use the perforated patch technique to preserve the intracellular environment.
-
Ensure the cells are healthy and the recording time is minimized.
Q4: The baseline of my recording is unstable after applying this compound. What could be the cause?
An unstable baseline can arise from several sources:
-
Seal Instability: A gigaohm seal is crucial for high-quality recordings.[9] If the seal resistance drops below 1 GΩ, the baseline will become noisy. This can be caused by poor cell health, debris at the pipette tip, or mechanical instability of the setup.[10][11]
-
Compound Precipitation: If the final concentration of this compound exceeds its solubility in the external solution, it may precipitate and cause instability in the recording. This compound is soluble to 50 mM in DMSO.[1]
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects on other ion channels or cellular processes that could contribute to baseline instability.[12][13] It's important to use the lowest effective concentration of this compound.
Q5: Can the solvent used for this compound affect my recordings?
Yes. This compound is typically dissolved in DMSO.[1] While DMSO is widely used, it can have effects on ion channels at certain concentrations. It is crucial to:
-
Keep the final concentration of DMSO in your experimental solution as low as possible (typically ≤ 0.1%).
-
Include a vehicle control in your experiments, where you apply the same concentration of DMSO without this compound to account for any solvent-specific effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak KCa3.1 current | - Low channel expression in the chosen cell type.- Intracellular calcium concentration is too low.- Rundown of the current.[3] | - Confirm KCa3.1 expression using qPCR or Western blot.- Ensure your intracellular solution has an appropriate free calcium concentration (typically 1-10 µM).- Include ATP/GTP in the internal solution; consider perforated patch. |
| High variability in this compound IC50 | - Inconsistent seal resistance between experiments.- Variations in cell health and passage number.- Temperature fluctuations.- Presence of serum in the external solution.[5][6] | - Aim for consistent GΩ seals ( >1 GΩ).- Use cells from a consistent passage number and ensure they are healthy.- Maintain a constant temperature throughout the experiment.- Use serum-free external solution or measure protein binding. |
| Unstable seal after drug application | - Compound precipitation.- Mechanical instability.- Poor cell health. | - Ensure this compound is fully dissolved and within its solubility limit.- Check for vibrations and stability of the patch clamp rig.- Use healthy, robust cells for recordings. |
| Baseline drift | - Unstable liquid junction potential.- Changes in osmotic balance.- Leak current development. | - Ensure Ag/AgCl wires are freshly chlorinated.- Check the osmolarity of your internal and external solutions.- Monitor seal resistance throughout the recording. |
| Anomalous stimulatory effects | - Off-target effects of this compound at high concentrations.[12][13]- this compound may increase intracellular calcium in some cell types.[13] | - Perform a dose-response curve to find the optimal inhibitory concentration.- Consider using a structurally different KCa3.1 blocker to confirm specificity.- Measure intracellular calcium to rule out confounding effects. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | KCa3.1 (IKCa1, SK4) | [1][2] |
| Mechanism of Action | Pore Blocker | [4] |
| Kd | 60 nM | [1][2][3] |
| Molecular Weight | 303.78 g/mol | [1] |
| Formula | C₂₀H₁₄ClN | [1] |
| Solubility | Soluble to 50 mM in DMSO | [1] |
| Purity | ≥99% | [1] |
Table 2: Typical Electrophysiological Parameters for KCa3.1 Recordings
| Parameter | Typical Value | Notes |
| Seal Resistance | > 1 GΩ | Crucial for low noise recordings.[9] |
| Whole-cell Capacitance | 5 - 20 pF | Varies with cell type. |
| Access Resistance | < 20 MΩ | Should be monitored for stability. |
| Holding Potential | -80 mV to -20 mV | KCa3.1 is not strongly voltage-dependent, but holding potential can affect other currents. |
| Intracellular [Ca²⁺]free | 1 - 10 µM | Required for channel activation. |
| Single Channel Conductance | ~35-40 pS | In symmetrical K⁺ conditions. |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of KCa3.1 Currents
-
Cell Preparation:
-
Plate cells expressing KCa3.1 channels on glass coverslips 24-48 hours before the experiment.
-
Use cells at a low passage number and ensure they are in a healthy, logarithmic growth phase.
-
-
Solution Preparation:
-
External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal Solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, 8.5 CaCl₂ (to achieve ~1 µM free Ca²⁺), 4 Na₂ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
Filter all solutions through a 0.22 µm filter before use.[11]
-
-
This compound Stock and Working Solutions:
-
Prepare a 10-50 mM stock solution of this compound in 100% DMSO.[1] Store at -20°C.
-
On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Patch Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach the cell with positive pressure applied to the pipette.
-
Form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before recording baseline currents.
-
Apply different concentrations of this compound using a perfusion system and record the resulting block of the KCa3.1 current.
-
Use a voltage ramp protocol (e.g., -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
-
Protocol 2: Preparation of this compound Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out 3.04 mg of this compound (MW = 303.78 g/mol ).
-
Dissolve in 1 mL of 100% DMSO.
-
Aliquot into smaller volumes and store at -20°C, protected from light.
-
-
Working Solution Preparation (e.g., 100 nM):
-
Perform serial dilutions of the stock solution in the external recording solution.
-
For example, to make a 10 µM intermediate stock, add 1 µL of the 10 mM stock to 999 µL of external solution.
-
To make the final 100 nM working solution, add 10 µL of the 10 µM intermediate stock to 990 µL of external solution.
-
Prepare working solutions fresh for each experiment.
-
Visualizations
Caption: this compound mechanism of action on the KCa3.1 signaling pathway.
Caption: General experimental workflow for this compound patch clamp recordings.
References
- 1. rndsystems.com [rndsystems.com]
- 2. TRAM 39 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 4. Frontiers | LY294002 Inhibits Intermediate Conductance Calcium-Activated Potassium (KCa3.1) Current in Human Glioblastoma Cells [frontiersin.org]
- 5. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 6. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the KCa3.1 channels by AMP-activated protein kinase in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axolbio.com [axolbio.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 12. KCa3.1 (IK) modulates pancreatic cancer cell migration, invasion and proliferation: anomalous effects on TRAM-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming TRAM-39 In Vivo Delivery Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TRAM-39 in in vivo experiments. Given the limited public data on this compound's in vivo delivery, this guide leverages information from its close structural and functional analog, TRAM-34, to provide robust recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1).[1][2] These channels play a crucial role in regulating the membrane potential of various cell types. By blocking KCa3.1, this compound can modulate cellular processes such as T-cell activation, proliferation, and migration, making it a valuable tool for research in immunology, oncology, and neuroinflammation.[3]
Q2: What are the main challenges in delivering this compound in vivo?
A2: Based on the physicochemical properties of its analog TRAM-34, the primary challenge for in vivo delivery of this compound is its poor aqueous solubility. This can lead to low bioavailability, suboptimal therapeutic concentrations at the target site, and potential precipitation at the injection site. Careful formulation is therefore critical for successful in vivo experiments.
Q3: What are the potential off-target effects of this compound?
A3: this compound is a highly selective blocker for KCa3.1 channels. Its analog, TRAM-34, exhibits 200- to 1,500-fold selectivity for KCa3.1 over other ion channels, including other potassium channels (Kv, Kir, BK, SK), sodium, and chloride channels.[1][4] While significant off-target effects are not expected at therapeutic concentrations, it is always advisable to include appropriate controls in your experiments to monitor for any unforeseen effects.
Q4: How can I improve the solubility of this compound for in vivo administration?
A4: A common strategy for poorly soluble compounds like this compound is to use a co-solvent system. For its analog TRAM-34, successful formulations have included Dimethyl sulfoxide (B87167) (DMSO) in combination with vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.[5] The final concentration of DMSO should be kept to a minimum to avoid toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer | Poor aqueous solubility of this compound. | - Increase the proportion of co-solvents (e.g., DMSO, PEG300) in the final formulation, ensuring the final concentration remains non-toxic. - Prepare the formulation immediately before administration to minimize the time for precipitation to occur. - Consider using a vehicle like corn oil for intraperitoneal or subcutaneous injections.[5] |
| Low or variable drug exposure in plasma | - Inefficient absorption from the administration site. - Rapid metabolism. - Precipitation of the compound at the injection site. | - Optimize the vehicle formulation to improve solubility and absorption. - Consider a different route of administration (e.g., intravenous for direct systemic exposure, though this may require a more sophisticated formulation). - Perform a pilot pharmacokinetic study to determine the optimal dosing regimen and sampling time points. |
| Lack of efficacy in the animal model | - Insufficient drug concentration at the target tissue. - Inappropriate dosing regimen (dose or frequency). - The animal model is not sensitive to KCa3.1 blockade. | - Increase the dose of this compound, while carefully monitoring for any signs of toxicity. - Adjust the dosing frequency based on the expected half-life of the compound. - Confirm the expression and function of KCa3.1 in your specific animal model and disease state. |
| Observed toxicity or adverse effects in animals | - Toxicity of the vehicle (e.g., high concentration of DMSO). - On-target toxicity due to excessive blockade of KCa3.1. - Off-target effects at high concentrations. | - Reduce the concentration of potentially toxic components in the vehicle. - Perform a dose-response study to identify the therapeutic window. - Include a control group receiving only the vehicle to assess its contribution to any observed toxicity. |
Experimental Protocols
Note: The following protocols are based on successful in vivo studies with the this compound analog, TRAM-34, and should be adapted and optimized for your specific experimental needs.
Protocol 1: Formulation of this compound for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 0.5 mg/kg in a 200 µL injection volume for a 20g mouse, a stock solution of 1.7 mg/mL in DMSO can be prepared.
-
For each injection, dilute the this compound stock solution in corn oil. For instance, add 50 µL of the 1.7 mg/mL this compound/DMSO stock to 950 µL of corn oil and mix thoroughly.[5]
-
Administer the freshly prepared solution to the mice via intraperitoneal injection.
Protocol 2: Formulation of this compound for Intravenous (i.v.) Injection in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300
-
Tween-80
-
Sterile ddH₂O or saline
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 17 mg/mL).[5]
-
To prepare a 1 mL working solution, add 50 µL of the this compound/DMSO stock to 400 µL of PEG300 and mix until clear.[5]
-
Add 50 µL of Tween-80 to the mixture and mix until clear.[5]
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[5]
-
This solution should be used immediately for intravenous injection.
Quantitative Data Summary
The following tables summarize pharmacokinetic data obtained from in vivo studies with TRAM-34 in rats, which can serve as a reference for designing studies with this compound.
Table 1: Plasma and Brain Concentrations of TRAM-34 in Rats after Intraperitoneal (i.p.) Injection
| Dose (mg/kg) | Time (hours) | Plasma Concentration (µM) | Brain Concentration (µM) |
| 10 | 1 | ~1.5 | ~0.5 |
| 10 | 4 | ~0.8 | ~0.3 |
| 10 | 8 | ~0.4 | ~0.1 |
| 40 | 1 | >1 | >1 |
| 40 | 8 | >1 | >1 |
| 40 | 12 | ~0.4 | ~0.2 |
| Data extrapolated from graphical representations in published literature.[6] |
Table 2: In Vivo Dosages of TRAM-34 Used in Rodent Models
| Species | Animal Model | Dose | Route of Administration | Reference |
| Rat | Balloon Catheter Injury | 120 mg/kg/day | Subcutaneous | [1] |
| Mouse | Toxicity Study | 0.5 mg/kg/day for 7 days | Not specified | [5] |
| Rat | Ischemic Stroke | 10 or 40 mg/kg, twice daily | Intraperitoneal | [2] |
| Mouse | Toxicity Study | 0.5 mg/kg (single dose) | Intravenous | [4] |
Visualizations
Signaling Pathway of KCa3.1 Blockade
Caption: Mechanism of this compound action on the KCa3.1 signaling pathway.
Experimental Workflow for In Vivo this compound Delivery
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Identifying and controlling for TRAM-39 non-specific binding
Welcome to the technical support center for TRAM-39. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and controlling for this compound non-specific binding during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4). It is a derivative of TRAM-34. The KCa3.1 channel is involved in regulating cell proliferation, migration, and activation in various cell types, including immune cells, vascular smooth muscle cells, and cancer cells.[1][2][3][4] TRAM-34, a closely related compound, blocks the KCa3.1 channel by physically obstructing the ion conduction pathway.[5]
Q2: What is non-specific binding and why is it a concern with this compound?
Q3: What are the known off-targets of the closely related TRAM-34?
Studies on TRAM-34 have identified several off-target interactions, which may also be relevant for this compound:
-
Cytochrome P450 (CYP) Enzymes: TRAM-34 has been shown to inhibit several rat and human CYP isoforms (CYP2B1, CYP2C6, CYP2C11, CYP2B6, CYP2C19, and CYP3A4) with IC50 values in the low micromolar range.[6][7][9]
-
Nonselective Cation Channels: TRAM-34 can inhibit lysophosphatidylcholine (B164491) (LPC)-induced nonselective cation currents with an IC50 of 38 nM.[8][10]
-
Estrogen Receptors: At intermediate concentrations (3-10 µM), TRAM-34 has been observed to increase cell proliferation in a manner that is blocked by estrogen receptor antagonists, suggesting a potential interaction with this signaling pathway.[2]
Q4: How can I minimize non-specific binding in my experiments?
Several strategies can be employed to minimize non-specific binding:
-
Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired effect on KCa3.1.
-
Modify Assay Buffer: Adjusting the pH, increasing salt concentration, or adding blocking agents like bovine serum albumin (BSA) or non-ionic surfactants such as Tween-20 can help reduce non-specific interactions.[11][12]
-
Use Appropriate Controls: Include negative and positive controls in your experimental design to differentiate between specific and non-specific effects.
Troubleshooting Guides
Issue: High background signal or unexpected results in my assay.
This could be due to non-specific binding of this compound. Follow these steps to troubleshoot:
Step 1: Determine the extent of non-specific binding.
-
Protocol: Run a control experiment in the absence of the primary target (e.g., using cells that do not express KCa3.1 or a cell lysate lacking the membrane fraction). A high signal in this control indicates significant non-specific binding.[12]
Step 2: Optimize the assay buffer.
-
Protocol:
-
Adjust pH: Test a range of pH values around the physiological optimum to find the point of minimal non-specific binding.
-
Increase Salt Concentration: Incrementally increase the concentration of a salt like NaCl in your buffer to disrupt electrostatic interactions.[11]
-
Add Blocking Agents: Include 0.1-1% Bovine Serum Albumin (BSA) in your buffer to block non-specific protein binding sites.[11]
-
Include Surfactants: Add a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 to reduce hydrophobic interactions.[11]
-
Step 3: Titrate this compound concentration.
-
Protocol: Perform a dose-response curve to identify the lowest concentration of this compound that produces a maximal effect on KCa3.1. Using concentrations well above the Kd for KCa3.1 (for TRAM-34, Kd is ~20 nM) increases the likelihood of off-target effects.[2][3]
Issue: Observed effects of this compound do not align with known KCa3.1 function.
This may indicate an off-target effect.
Step 1: Use a structurally unrelated KCa3.1 inhibitor.
-
Protocol: Repeat the experiment with a different, structurally distinct KCa3.1 inhibitor (e.g., Senicapoc). If the effect is still observed, it is more likely to be a result of KCa3.1 inhibition. If the effect is absent, it suggests a this compound specific off-target effect.
Step 2: Employ a genetic knockdown or knockout model.
-
Protocol: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of KCa3.1. If the observed effect of this compound persists in the absence of KCa3.1, it is definitively an off-target effect.
Step 3: Test for known off-targets of related compounds.
-
Protocol: If your experimental system involves processes regulated by cytochrome P450 enzymes or nonselective cation channels, design experiments to specifically assess whether this compound is affecting these targets. For example, use specific substrates for CYP enzymes to measure their activity in the presence and absence of this compound.[6][7]
Quantitative Data Summary
The following table summarizes the binding affinities and effective concentrations for the closely related compound TRAM-34. This data can serve as a guide for designing experiments with this compound.
| Target | Compound | Potency (Kd / IC50) | Cell/System | Reference |
| Primary Target | ||||
| KCa3.1 (IKCa1) | TRAM-34 | 20 nM (Kd) | Cloned channel in COS-7 cells | [2][3] |
| KCa3.1 (IKCa1) | TRAM-34 | 25 nM (Kd) | Native channel in human T lymphocytes | [2] |
| KCa3.1 (IKCa1) | TRAM-34 | 22 nM (Kd) | Native channel in human T84 colonic epithelial cells | [2] |
| Known Off-Targets | ||||
| CYP2B6 (human) | TRAM-34 | 0.9 µM (IC50) | Recombinant enzyme | [6][9] |
| CYP2C19 (human) | TRAM-34 | 1.8 µM (IC50) | Recombinant enzyme | [6][9] |
| CYP2C6 (rat) | TRAM-34 | 2.9 µM (IC50) | Recombinant enzyme | [6][7] |
| CYP2B1 (rat) | TRAM-34 | 3.0 µM (IC50) | Recombinant enzyme | [6][7] |
| CYP3A4 (human) | TRAM-34 | 3.6 µM (IC50) | Recombinant enzyme (DBF substrate) | [6][7] |
| CYP2C11 (rat) | TRAM-34 | 12.6 µM (IC50) | Recombinant enzyme | [6][7] |
| Nonselective Cation Channels | TRAM-34 | 38 nM (IC50) | Microglial cells (LPC-induced currents) | [8][10] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Confirm KCa3.1 Inhibition
This protocol is used to directly measure the inhibitory effect of this compound on KCa3.1 channel currents.
Materials:
-
Cells expressing KCa3.1 channels (e.g., transfected COS-7 cells, human T lymphocytes).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
Internal (pipette) solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 K2-EGTA, 8.5 CaCl2 (to yield ~1 µM free Ca2+), pH 7.2.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Prepare fresh dilutions of this compound in the external solution to the desired final concentrations.
-
Establish a whole-cell patch-clamp configuration on a cell expressing KCa3.1.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
-
Perfuse the cell with the external solution containing the vehicle (e.g., DMSO) to record the baseline current.
-
Perfuse the cell with different concentrations of this compound and record the currents at each concentration.
-
Wash out the drug with the external solution to observe the reversibility of the block.
-
Analyze the data to determine the IC50 of this compound for KCa3.1 inhibition.
Protocol 2: Radioligand Binding Assay to Quantify Non-Specific Binding
This protocol helps to quantify the amount of this compound that binds non-specifically to cellular components.
Materials:
-
Radiolabeled this compound.
-
Cell membranes or whole cells expressing the target receptor.
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation vials and fluid.
-
Scintillation counter.
Procedure:
-
Prepare triplicate tubes for:
-
Total binding: Contains radiolabeled this compound and cell membranes.
-
Non-specific binding: Contains radiolabeled this compound, a high concentration of unlabeled this compound (e.g., 1000-fold excess), and cell membranes.
-
Blank: Contains binding buffer only.
-
-
Incubate the tubes at the desired temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Visualizations
Caption: KCa3.1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound non-specific binding.
References
- 1. The intermediate conductance calcium-activated potassium channel KCa3.1 regulates vascular smooth muscle cell proliferation via controlling calcium-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 5. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. benchchem.com [benchchem.com]
TRAM-34 Technical Support Center: Managing pH Sensitivity
Note: This guide pertains to TRAM-34 (1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole). The query for "TRAM-39" did not yield a specific, well-documented KCa3.1 inhibitor; it is presumed to be a typo for TRAM-34.
Welcome to the technical support center for TRAM-34, a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1).[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the experimental variables associated with TRAM-34, with a particular focus on its pH sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is TRAM-34 and what is its primary mechanism of action?
TRAM-34 is a small molecule inhibitor that selectively blocks the KCa3.1 potassium channel with high potency.[2][3] The KCa3.1 channel is activated by intracellular calcium and plays a crucial role in regulating the membrane potential of various cell types. By blocking this channel, TRAM-34 can modulate numerous physiological processes, including T-lymphocyte activation, cell proliferation, and fibrosis.[1][4] It is valued for its high selectivity over other ion channels.[2][5]
Q2: Why is the pH of experimental solutions critical when working with TRAM-34?
TRAM-34 is a pyrazole-substituted triarylmethane derivative. This class of compounds can be susceptible to hydrolysis, particularly under acidic conditions.[6] One study investigating methods to improve the oral bioavailability of TRAM-34 used pH-sensitive enteric microencapsulation to protect the compound from hydrolysis into its inactive alcohol form in the low pH environment of the stomach.[6] Therefore, maintaining a stable, neutral to slightly alkaline pH in your experimental buffers is crucial to ensure the stability, solubility, and potency of TRAM-34. Most successful in vitro experiments reported in the literature are conducted at a physiological pH of 7.2-7.4.[1][5]
Q3: How should I prepare and store TRAM-34 stock solutions?
Proper preparation and storage are essential to maintain the integrity of TRAM-34. Due to its poor aqueous solubility, stock solutions must be made in organic solvents.
-
Solvent Selection: TRAM-34 is soluble in Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[7] It is insoluble in water.[5]
-
Stock Concentration: High-concentration stock solutions (e.g., 10-50 mM in DMSO) are recommended.[2][7]
-
Preparation: Ensure the compound is fully dissolved. Gentle warming or ultrasonication may be required.[2][3] Use fresh, anhydrous DMSO, as moisture can reduce solubility.[1]
-
Storage: Store stock solutions in small aliquots at -20°C for up to one month or at -80°C for up to a year to minimize freeze-thaw cycles.[3] For powdered compound, store at -20°C for up to 3 years.[3]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted aqueous solutions.
Q4: Can TRAM-34 have off-target effects?
While TRAM-34 is highly selective for the KCa3.1 channel, some studies have shown that at low micromolar concentrations (IC50 values ranging from 0.9 µM to 12.6 µM), it can inhibit several isoforms of cytochrome P450 (CYP), including CYP2B6, CYP2C19, and CYP3A4.[8][9] This is an important consideration when using concentrations significantly higher than its Kd for KCa3.1 (~20 nM) or in experimental systems where CYP activity is a confounding factor.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative data for TRAM-34 based on published literature.
Table 1: Potency and Selectivity of TRAM-34
| Parameter | Target | Cell Type / System | Value | Reference(s) |
|---|---|---|---|---|
| Kd | KCa3.1 (IKCa1) | Cloned (COS-7 cells) | 20 nM | [1][2] |
| Kd | KCa3.1 (IKCa1) | Native (Human T-lymphocytes) | 25 nM | [1][4] |
| Kd | KCa3.1 (IKCa1) | Native (T84 cells) | 22 nM | [1][4] |
| IC50 | EGF-stimulated Proliferation | A7r5 cells | 8 nM | [1][5] |
| Selectivity | vs. KV, BKCa, SKCa, Na+, Cl- channels | Various | 200 to 1,500-fold |[2][5] |
Table 2: Solubility and Storage of TRAM-34
| Parameter | Details | Reference(s) |
|---|---|---|
| Solubility | Insoluble in water. | [5] |
| Soluble in DMSO (up to 72.5 mM). | [3] | |
| Soluble in ethanol (up to 10 mM). | [7] | |
| Storage (Powder) | 3 years at -20°C. | [3] |
| 2 years at +4°C. | [3] | |
| Storage (In Solvent) | 1 year at -20°C. | [3] |
| | 2 years at -80°C. |[3] |
Visual Guides and Pathways
KCa3.1 Channel Signaling and Inhibition
Caption: KCa3.1 channel activation by calcium, leading to potassium efflux and cellular responses, and its inhibition by TRAM-34.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected inhibitory activity of TRAM-34.
This is a common issue that can often be traced back to compound stability and handling. Follow this troubleshooting workflow to diagnose the problem.
Caption: A step-by-step guide to troubleshooting inconsistent experimental results with TRAM-34, focusing on solution integrity and pH.
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from methodologies used to characterize TRAM-34's effect on KCa3.1 channels in transfected COS-7 cells.[1][5]
Objective: To measure the inhibitory effect of TRAM-34 on KCa3.1 currents.
1. Solution Preparation (Critical pH Steps):
-
Internal Pipette Solution (pH 7.2):
-
145 mM K⁺ aspartate
-
2 mM MgCl₂
-
10 mM HEPES
-
10 mM K₂EGTA
-
8.5 mM CaCl₂ (to achieve 1 µM free Ca²⁺)
-
Adjust pH to 7.2 with KOH. Verify pH after all components are dissolved.
-
Osmolality: 290-310 mOsm.
-
-
External (Bath) Solution (pH 7.4):
-
160 mM Na⁺ aspartate
-
4.5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
5 mM HEPES
-
Adjust pH to 7.4 with NaOH. Verify pH after all components are dissolved.
-
Osmolality: 290-310 mOsm.
-
-
TRAM-34 Working Solution:
-
Prepare a 10 mM stock solution of TRAM-34 in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution into the external (bath) solution to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Prepare fresh for each experiment.
-
2. Experimental Workflow:
Caption: Standard workflow for a whole-cell patch-clamp experiment to measure TRAM-34 activity, highlighting key steps.
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -80 mV.
-
Elicit KCa3.1 currents using voltage ramps (e.g., 200-ms ramps from -120 mV to +40 mV) applied at regular intervals (e.g., every 10 seconds).
-
Record stable baseline currents in the control external solution.
-
Perfuse the bath with the external solution containing TRAM-34 at the desired concentration.
-
Record the inhibition of the current. The reduction of the slope conductance is used as a measure of the channel block.
-
Perform a washout with the control external solution to check for reversibility.
4. Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -80 mV) before, during, and after TRAM-34 application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ or Kd value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. TRAM 34 | KCa3.1 channel Blocker | Hello Bio [hellobio.com]
- 8. researchgate.net [researchgate.net]
- 9. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TRAM-34 and Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TRAM-34 in experiments involving fluorescent dyes or labels.
Frequently Asked Questions (FAQs)
Q1: Can TRAM-34 interfere with my fluorescent dye?
Direct interference from TRAM-34 with a specific fluorescent dye has not been extensively documented in the literature. However, like any compound, it has the potential to interfere through several mechanisms:
-
Quenching: TRAM-34 could potentially quench the fluorescence of a dye through direct molecular interaction, reducing the signal.
-
Autofluorescence: TRAM-34 itself might be fluorescent (autofluorescent) in the same spectral region as the dye of interest, leading to high background signals.
One study has shown that TRAM-34 at concentrations of 30 and 100 µM did not significantly alter the fluorescent signal from several cytochrome P450 (CYP) products. This suggests a lack of interference with those specific fluorescent molecules under the tested conditions.
Q2: Are there any fluorescent dyes known to be compatible with TRAM-34?
While a comprehensive compatibility chart is not available, some studies have successfully used TRAM-34 in conjunction with specific fluorescent dyes, suggesting a lack of significant interference in those contexts:
-
Lucifer Yellow: TRAM-34 has been used in experiments monitoring the gap junctional transfer of Lucifer yellow. In these studies, the observed effects were attributed to the biological activity of TRAM-34 on gap junctions rather than direct interference with the dye's fluorescence.[1]
-
Propidium Iodide (PI): TRAM-34 has been used in flow cytometry experiments where PI was used for cell viability assessment, indicating compatibility.
Q3: Can TRAM-34 affect assays that use fluorescent enzyme substrates?
Yes, but this is often a biological or biochemical effect rather than direct interference with the fluorophore. TRAM-34, while designed to be more selective than its parent compound clotrimazole, can still inhibit or stimulate certain cytochrome P450 (CYP) isoforms.[2] This can alter the rate of production of a fluorescent product from a non-fluorescent substrate, which could be misinterpreted as fluorescence interference.
Q4: How can I test if TRAM-34 is interfering with my fluorescence measurement?
It is recommended to perform a control experiment to test for potential interference. A suggested workflow is outlined below.
Troubleshooting Guides
Issue 1: High background fluorescence when using TRAM-34.
Possible Cause:
-
Autofluorescence of TRAM-34 at the excitation and emission wavelengths of your dye.
-
Non-specific binding of the fluorescent dye, exacerbated by experimental conditions.
Troubleshooting Steps:
-
Run a "TRAM-34 only" control: Prepare a sample with your buffer, cells/tissue (if applicable), and TRAM-34 at the working concentration, but without the fluorescent dye. Image or measure the fluorescence under the same conditions as your experiment. A significant signal indicates autofluorescence from TRAM-34.
-
Optimize dye concentration: Titrate your fluorescent dye to the lowest concentration that still provides a robust signal to minimize background.
-
Improve washing steps: Increase the number and duration of washing steps to remove unbound dye.
-
Use a different fluorescent dye: If TRAM-34 autofluorescence is a problem, consider a dye with a different spectral profile (e.g., a red-shifted dye if the autofluorescence is in the blue or green channel).
Issue 2: Lower than expected fluorescence signal in the presence of TRAM-34.
Possible Cause:
-
Quenching of the fluorescent dye by TRAM-34.
-
Biological effect of TRAM-34 leading to a real decrease in the fluorescently labeled target.
-
Inhibition of an enzyme responsible for producing a fluorescent product.
Troubleshooting Steps:
-
Perform a "dye + TRAM-34" in vitro control: In a cell-free system (e.g., buffer solution), mix your fluorescent dye with TRAM-34 at the experimental concentration. Measure the fluorescence intensity and compare it to a sample with the dye alone. A significant decrease in fluorescence suggests direct quenching.
-
Verify the biological effect: Consider if the known mechanism of TRAM-34 (e.g., blocking KCa3.1 channels) could lead to the observed decrease in signal. For example, if your fluorescent probe reports on an ion concentration that is downstream of KCa3.1 activity.
-
Review literature on TRAM-34's secondary targets: Be aware of TRAM-34's potential off-target effects, such as on CYP enzymes, which might affect your assay.[2]
Data Presentation
Table 1: Summary of Reported TRAM-34 and Fluorescent Molecule Interactions
| Fluorescent Molecule/Assay Type | Context | Reported Effect of TRAM-34 | Inference | Citation |
| Various CYP Substrate Products | In vitro enzyme assay | No significant alteration of fluorescent signal | No direct interference | |
| Lucifer Yellow | Cell-based dye transfer assay | Reduced dye coupling | Biological effect on gap junctions | [1] |
| Propidium Iodide | Flow cytometry for cell viability | Used concurrently | Likely compatible |
Experimental Protocols
Protocol 1: Control Experiment to Test for TRAM-34 Interference
Objective: To determine if TRAM-34 exhibits autofluorescence or causes quenching of a specific fluorescent dye at the experimental wavelength.
Materials:
-
TRAM-34 stock solution
-
Fluorescent dye of interest
-
Experimental buffer (e.g., PBS, HBSS)
-
Microplate reader or fluorometer
-
Black-walled, clear-bottom microplates
Methodology:
-
Prepare Solutions:
-
Prepare a working solution of your fluorescent dye in the experimental buffer at the final assay concentration.
-
Prepare a working solution of TRAM-34 in the experimental buffer at the final assay concentration.
-
Prepare a solution containing both the fluorescent dye and TRAM-34 at their final assay concentrations.
-
-
Set up Microplate:
-
Well A (Blank): Experimental buffer only.
-
Well B (Dye Only): Fluorescent dye working solution.
-
Well C (TRAM-34 Only): TRAM-34 working solution.
-
Well D (Dye + TRAM-34): Solution containing both the dye and TRAM-34.
-
Include replicates for each condition.
-
-
Measurement:
-
Set the excitation and emission wavelengths on the plate reader to match those of your fluorescent dye.
-
Measure the fluorescence intensity of all wells.
-
-
Data Analysis:
-
Autofluorescence: Subtract the reading of Well A from Well C. A value significantly above the blank indicates TRAM-34 autofluorescence.
-
Quenching: Subtract the reading of Well C from Well D to correct for any TRAM-34 autofluorescence. Compare this corrected value to the reading from Well B (after subtracting the blank). A significant decrease in the signal from the (D-C) sample compared to the (B-A) sample suggests quenching.
-
Visualizations
Caption: Workflow to test for TRAM-34 interference.
References
Validation & Comparative
A Comparative Guide to KCa3.1 Channel Blockers: Evaluating the Efficacy of Senicapoc and TRAM-39
A critical evaluation of the available scientific literature reveals a significant disparity in the extent of efficacy data for Senicapoc (ICA-17043) and TRAM-39. While Senicapoc has been the subject of clinical investigation, yielding a substantial body of evidence, publicly accessible efficacy data for this compound is scarce, precluding a direct, evidence-based comparison of their in vivo or clinical performance. This guide, therefore, provides a comprehensive overview of the well-documented efficacy of Senicapoc, a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel (KCa3.1), also known as the Gardos channel. Information on this compound, another potent KCa3.1 blocker, is included to the extent of its known biochemical properties.
Mechanism of Action: Targeting the KCa3.1 (Gardos) Channel
Both Senicapoc and this compound exert their pharmacological effects by inhibiting the KCa3.1 channel. This channel is a key regulator of potassium efflux in various cell types, including red blood cells and lymphocytes. In sickle cell disease, the primary indication for which Senicapoc was clinically evaluated, the KCa3.1 channel plays a crucial role in red blood cell dehydration, a key event that promotes hemoglobin S polymerization and the characteristic sickling of erythrocytes. By blocking this channel, these compounds aim to prevent potassium and water loss, thereby maintaining red blood cell hydration and reducing the propensity for sickling.
Potency of KCa3.1 Inhibition
While a direct comparative efficacy study is unavailable, the potency of each compound in inhibiting the KCa3.1 channel has been determined in vitro.
| Compound | Potency Metric | Value |
| Senicapoc (ICA-17043) | IC50 | 11 nM |
| This compound | Kd | 60 nM |
IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is a measure of the binding affinity of a drug to its target.
Efficacy of Senicapoc in Sickle Cell Anemia: A Phase II Clinical Trial
A significant body of evidence for the efficacy of Senicapoc comes from a 12-week, multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial in patients with sickle cell anemia. The study evaluated the safety and efficacy of Senicapoc on hemoglobin levels and markers of red blood cell hemolysis.
Experimental Protocol: Phase II Clinical Trial of Senicapoc (NCT00040677)
-
Study Design: 12-week, multicenter, randomized, double-blind, placebo-controlled, dose-finding study.
-
Participants: Patients with sickle cell anemia.
-
Treatment Arms:
-
Placebo
-
Low-dose Senicapoc (6 mg/day)
-
High-dose Senicapoc (10 mg/day)
-
-
Primary Efficacy Endpoint: Change in hemoglobin level from baseline.
-
Secondary Efficacy Endpoints:
-
Percentage of dense red blood cells (RBCs)
-
Reticulocyte count
-
Lactate dehydrogenase (LDH) levels
-
Indirect bilirubin (B190676) levels
-
Quantitative Results of Senicapoc Phase II Clinical Trial
The high-dose Senicapoc treatment group demonstrated statistically significant improvements compared to the placebo group across multiple efficacy endpoints.
| Efficacy Endpoint | High-Dose Senicapoc (10 mg/day) | Placebo | p-value |
| Change in Hemoglobin (g/dL) | +0.68 | +0.01 | < 0.001 |
| Change in % Dense RBCs | -2.41 | -0.08 | < 0.001 |
| Change in Reticulocytes (%) | -4.12 | -0.46 | < 0.001 |
| Change in Lactate Dehydrogenase (U/L) | -121 | -15 | 0.002 |
| Change in Indirect Bilirubin (mg/dL) | -1.18 | +0.12 | < 0.001 |
These results indicate that Senicapoc treatment led to a significant increase in hemoglobin levels and a reduction in red blood cell dehydration and hemolysis in patients with sickle cell anemia.
This compound: A Potent KCa3.1 Blocker with Limited Public Efficacy Data
This compound is recognized as a potent blocker of the intermediate conductance Ca2+-activated K+ channel (KCa3.1) with a dissociation constant (Kd) of 60 nM. It has been shown to inhibit increases in rat artery membrane potential ex vivo and diminish LPS-induced cryptidin release from Paneth cells in vitro. However, a comprehensive search of the scientific literature did not yield publicly available in vivo efficacy data or results from clinical trials for this compound that would allow for a quantitative comparison with Senicapoc.
Conclusion
Based on the available evidence, Senicapoc has demonstrated clear efficacy in a Phase II clinical trial for sickle cell anemia by improving hemoglobin levels and reducing markers of hemolysis. Its mechanism of action through the inhibition of the KCa3.1 channel is well-established, and its clinical effects are quantitatively documented.
In contrast, while this compound is a potent in vitro blocker of the same KCa3.1 channel, a lack of publicly available preclinical and clinical efficacy data prevents a meaningful comparison with Senicapoc. Therefore, for researchers, scientists, and drug development professionals seeking a KCa3.1 inhibitor with documented clinical efficacy, Senicapoc stands as the compound with a substantial and publicly accessible evidence base. Further research and publication of data on this compound are necessary to enable a direct comparative assessment of its therapeutic potential.
Validating the On-Target Effects of TRAM-39 using KCa3.1 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the on-target effects of TRAM-39 (also known as TRAM-34), a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel KCa3.1. The data presented herein is derived from studies utilizing KCa3.1 knockout (KCa3.1-/-) mouse models, which serve as the gold standard for confirming the specificity of pharmacological inhibitors. By comparing the effects of this compound in wild-type versus KCa3.1 knockout animals, researchers can definitively attribute the observed physiological and pathological changes to the modulation of the KCa3.1 channel.
Executive Summary
The intermediate-conductance calcium-activated potassium channel, KCa3.1, plays a crucial role in regulating cell proliferation, migration, and inflammation. Its involvement in various pathological conditions, including atherosclerosis, fibrosis, and inflammatory diseases, has made it an attractive therapeutic target. This compound is a widely used small molecule inhibitor of KCa3.1. The validation of its on-target effects is paramount for its use as a research tool and for the development of KCa3.1-targeted therapies. Studies comparing the effects of this compound in wild-type and KCa3.1 knockout models consistently demonstrate that the pharmacological effects of this compound are absent in animals lacking the KCa3.1 channel, thereby confirming its specificity.
Data Presentation: this compound Efficacy in Wild-Type vs. KCa3.1 Knockout Models
The following tables summarize quantitative data from key studies across different disease models, highlighting the on-target effects of this compound.
Table 1: Atherosclerosis Model (ApoE-/- Background)
| Parameter | Wild-Type (ApoE-/-) + Vehicle | Wild-Type (ApoE-/-) + this compound | KCa3.1-/- (ApoE-/-) | Source |
| Atherosclerotic Lesion Area (Aortic Root) | Increased | Significantly Reduced | Significantly Reduced | [1][2][3] |
| Macrophage Infiltration in Plaques | High | Reduced | Reduced | [1][2][3] |
| Vascular Smooth Muscle Cell (VSMC) Proliferation | Increased | Inhibited | Inhibited | [1][2][3] |
Table 2: Renal Fibrosis Model (Unilateral Ureteral Obstruction - UUO)
| Parameter | Wild-Type + Vehicle | Wild-Type + this compound | KCa3.1-/- | Source |
| Collagen Deposition (Fibrosis) | Severe | Significantly Attenuated | Significantly Attenuated | [4][5] |
| α-Smooth Muscle Actin (α-SMA) Expression | High | Reduced | Reduced | [4][5] |
| Renal Fibroblast Proliferation | Increased | Inhibited | Inhibited | [4][5] |
Table 3: Colitis Model (TNBS-induced)
| Parameter | Wild-Type + Vehicle | Wild-Type + this compound | KCa3.1-/- | Source |
| Histological Score of Colitis | High | Significantly Reduced | Significantly Reduced | [6][7] |
| Infiltration of Inflammatory Cells | High | Reduced | Reduced | [6][7] |
| T-cell Proliferation | Increased | Inhibited | Inhibited | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Animal Models
-
KCa3.1 Knockout Mice: KCa3.1-/- mice are generated on a suitable genetic background (e.g., C57BL/6). The absence of KCa3.1 expression is confirmed by genotyping and, where applicable, by functional assays such as patch-clamp electrophysiology on isolated cells (e.g., T-lymphocytes).
-
Disease Induction:
-
Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop atherosclerosis, are often crossbred with KCa3.1-/- mice. Atherosclerosis is typically accelerated by feeding a high-fat diet.[1][2][3]
-
Renal Fibrosis: Unilateral Ureteral Obstruction (UUO) is a common surgical model to induce renal fibrosis. The contralateral kidney serves as a control.[4][5]
-
Colitis: Colitis can be induced chemically, for example, by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).[6][7]
-
This compound Administration
-
Route of Administration: this compound is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Dosage and Formulation: The dosage can vary depending on the study but is often in the range of 10-120 mg/kg/day. This compound is usually dissolved in a vehicle such as peanut oil or a solution containing DMSO, Cremophor, and saline.[6][7][8]
Electrophysiology
-
Whole-Cell Patch-Clamp: This technique is used to measure KCa3.1 currents in isolated cells (e.g., vascular smooth muscle cells, T-lymphocytes, or fibroblasts).
-
Protocol:
-
Cells are isolated from wild-type and KCa3.1-/- mice.
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
The pipette solution contains a defined free Ca2+ concentration to activate KCa3.1 channels.
-
Voltage ramps or steps are applied to elicit currents.
-
This compound is applied to the bath solution to confirm the blockade of KCa3.1 currents in wild-type cells. The absence of this compound-sensitive currents in cells from KCa3.1-/- mice validates the on-target effect.[6][9]
-
Histological and Immunohistochemical Analysis
-
Tissue Preparation: Tissues (e.g., aorta, kidney, colon) are harvested, fixed in formalin, and embedded in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation and tissue damage.
-
Masson's Trichrome or Sirius Red: To visualize and quantify collagen deposition (fibrosis).
-
Immunohistochemistry: To detect specific cell markers or proteins of interest (e.g., CD68 for macrophages, α-SMA for myofibroblasts).
-
-
Quantification: Stained sections are imaged, and the positive area or cell number is quantified using image analysis software.
Cell Proliferation Assays
-
BrdU Incorporation: Proliferating cells are labeled with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which is incorporated into newly synthesized DNA. BrdU-positive cells are then detected by immunohistochemistry.
-
Ki-67 Staining: Ki-67 is a nuclear protein associated with cell proliferation. Immunohistochemical staining for Ki-67 is used to identify proliferating cells in tissue sections.
Mandatory Visualizations
Signaling Pathway of KCa3.1 Activation and Downstream Effects
Caption: KCa3.1 signaling cascade.
Experimental Workflow for Validating this compound Specificity
References
- 1. The intermediate-conductance calcium-activated potassium channel KCa3.1 contributes to atherogenesis in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The intermediate-conductance calcium-activated potassium channel KCa3.1 contributes to atherogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Renal fibrosis is attenuated by targeted disruption of KCa3.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal fibrosis is attenuated by targeted disruption of KCa3.1 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the K+ channel KCa3.1 ameliorates T cell–mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. KCa3.1 Inhibition Decreases Size and Alters Composition of Atherosclerotic Lesions Induced by Low, Oscillatory Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
TRAM-34 Specificity Analysis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TRAM-34's performance against alternative potassium channels, supported by experimental data. TRAM-34, a derivative of the antimycotic agent clotrimazole, is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4).[1] This channel is a crucial regulator of membrane potential in various cell types and is implicated in a range of physiological processes, making it a significant target for therapeutic intervention.
High Affinity and Selectivity for KCa3.1
TRAM-34 exhibits high affinity for the KCa3.1 channel, with a dissociation constant (Kd) reported to be approximately 20 nM.[1] Extensive electrophysiological studies have demonstrated its remarkable selectivity for KCa3.1 over a broad spectrum of other potassium channels, including voltage-gated potassium (Kv) channels, inwardly-rectifying potassium (Kir) channels, and other types of calcium-activated potassium (KCa) channels. The selectivity of TRAM-34 for KCa3.1 is reported to be in the range of 200- to 1,500-fold higher than for other ion channels.[1]
Comparative Inhibitory Activity of TRAM-34
The following table summarizes the inhibitory potency of TRAM-34 against KCa3.1 and a panel of other potassium channels, as determined by whole-cell patch-clamp experiments.
| Channel Family | Channel Subtype | Species | Expression System | Inhibitory Potency (IC₅₀ or K_d) | Fold Selectivity vs. KCa3.1 | Reference |
| KCa | KCa3.1 (IKCa1) | Human | COS-7 Cells | 20 nM (K_d) | 1 | Wulff et al., 2000 |
| KCa | KCa1.1 (BK) | Not specified | Not specified | > 10 µM | > 500 | Wulff et al., 2000 |
| KCa | KCa2.2 (SK2) | Rat | Not specified | > 10 µM | > 500 | Wulff et al., 2000 |
| KCa | KCa2.3 (SK3) | Human | Not specified | > 10 µM | > 500 | Wulff et al., 2000 |
| Kv | Kv1.1 | Rat | Not specified | > 10 µM | > 500 | Wulff et al., 2000 |
| Kv1.2 | Rat | Not specified | > 10 µM | > 500 | Wulff et al., 2000 | |
| Kv1.3 | Human | Not specified | > 10 µM | > 500 | Wulff et al., 2000 | |
| Kv1.4 | Rat | Not specified | > 10 µM | > 500 | Wulff et al., 2000 | |
| Kv1.5 | Human | Not specified | > 10 µM | > 500 | Wulff et al., 2000 | |
| Kv2.1 | Rat | Not specified | > 10 µM | > 500 | Wulff et al., 2000 | |
| Kv3.1 | Rat | Not specified | > 10 µM | > 500 | Wulff et al., 2000 | |
| Kv4.2 | Rat | Not specified | > 10 µM | > 500 | Wulff et al., 2000 | |
| Kir | Kir2.1 | Mouse | Not specified | > 10 µM | > 500 | Wulff et al., 2000 |
Data extracted from Wulff et al., 2000, PNAS.
Off-Target Activity: Cytochrome P450 Enzymes
While highly selective against other ion channels, it is important to note that TRAM-34 can exhibit inhibitory activity against several cytochrome P450 (CYP) enzymes at micromolar concentrations. This is a critical consideration for in vitro and in vivo studies to avoid potential confounding effects.
| CYP Isoform | Species | Inhibitory Potency (IC₅₀) | Reference |
| CYP2B6 | Human | 0.9 µM | Agarwal et al., 2013 |
| CYP2C19 | Human | 1.8 µM | Agarwal et al., 2013 |
| CYP2B1 | Rat | 3.0 µM | Agarwal et al., 2013 |
| CYP2C6 | Rat | 2.9 µM | Agarwal et al., 2013 |
| CYP2C11 | Rat | 12.6 µM | Agarwal et al., 2013 |
| CYP3A4 | Human | Variable (substrate-dependent) | Agarwal et al., 2013 |
Experimental Protocols
The gold-standard method for determining the specificity of ion channel blockers like TRAM-34 is whole-cell patch-clamp electrophysiology .
Whole-Cell Patch-Clamp Protocol for Specificity Testing:
-
Cell Culture and Transfection: Mammalian cells, typically COS-7 or HEK-293, are cultured under standard conditions. For channels that are not endogenously expressed, cells are transiently transfected with the cDNA encoding the specific potassium channel subunit of interest.
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): Contains a high concentration of potassium ions (e.g., 145 mM K⁺ aspartate) to mimic the intracellular environment, a calcium buffer (e.g., EGTA) to control the free calcium concentration, and other essential components like MgCl₂ and HEPES buffer to maintain pH.
-
External Solution (Extracellular): Contains a physiological concentration of ions, such as NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer.
-
Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal (>1 GΩ) with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
-
Data Acquisition and Analysis:
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage steps or ramps are applied to elicit ionic currents through the expressed channels.
-
TRAM-34 is applied at various concentrations to the extracellular solution.
-
The inhibitory effect is measured as the percentage reduction in the current amplitude at a specific voltage.
-
Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the TRAM-34 concentration. The IC₅₀ value is then determined by fitting the data with the Hill equation.
-
Caption: Workflow for determining TRAM-34 specificity.
Signaling Context of KCa3.1
The KCa3.1 channel plays a critical role in regulating calcium signaling and cellular function. Its activation by intracellular calcium leads to potassium efflux, hyperpolarization of the cell membrane, and maintenance of the electrochemical gradient for calcium influx.
Caption: Simplified KCa3.1 signaling cascade.
References
Validating the Mechanism of Action of TRAM-34: A Guide to Control Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of control experiments essential for validating the mechanism of action of TRAM-34, a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1. We compare TRAM-34 with alternative KCa3.1 modulators and provide detailed experimental protocols and supporting data to ensure the robust validation of its on-target effects.
TRAM-34 and its Primary Target: The KCa3.1 Channel
TRAM-34 (1-((2-chlorophenyl)(diphenyl)methyl)-1H-pyrazole) is a small molecule inhibitor that selectively blocks the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1][2][3] This channel is a voltage-independent potassium channel activated by intracellular calcium, which binds to the associated calmodulin protein.[4][5] KCa3.1 channels play a crucial role in regulating the membrane potential and calcium signaling in various cell types, including immune cells, endothelial cells, fibroblasts, and smooth muscle cells.[4][5][6] By blocking KCa3.1, TRAM-34 can modulate cellular processes such as proliferation, migration, and activation.[2][7][8]
The mechanism of TRAM-34 involves direct occlusion of the channel pore.[9] It is positioned within the pore lumen, physically obstructing the pathway for potassium ions and thereby inhibiting ion conduction.[9]
Comparative Analysis of KCa3.1 Inhibitors
To ensure that an observed biological effect is due to the inhibition of KCa3.1, it is crucial to compare the effects of TRAM-34 with other pharmacological tools targeting this channel.
| Compound | Target(s) | Potency (Kd/IC50) | Selectivity | Potential Off-Target Effects |
| TRAM-34 | KCa3.1 (IKCa1) | Kd: ~20 nM[1][3][7] | 200- to 1,500-fold selective over other ion channels (e.g., Kv, Kir, BK, SK channels).[2][3] | Can inhibit some cytochrome P450 (CYP) isoforms (e.g., CYP2B6, CYP2C19, CYP3A4) at micromolar concentrations.[10][11] |
| Clotrimazole | KCa3.1, Cytochrome P450 enzymes | Kd: ~70-100 nM for KCa3.1 | Less selective than TRAM-34. | Potent inhibitor of various CYP enzymes.[10][11] |
| Senicapoc (B1681619) | KCa3.1 | IC50: ~11 nM | Highly selective for KCa3.1. | Well-tolerated in clinical trials, suggesting a favorable off-target profile.[5] |
| NS6180 | KCa3.1 | IC50: ~10-20 nM | Highly selective for KCa3.1. | |
| Apamin | SKCa (KCa2.x) channels | Does not block KCa3.1. | Used as a negative control to distinguish between SKCa and KCa3.1 channel activity.[12] |
Experimental Design for Validating TRAM-34's Mechanism of Action
A multi-faceted approach employing positive, negative, and specificity controls is essential for validating that the observed effects of TRAM-34 are mediated through KCa3.1 inhibition.
Caption: KCa3.1 activation by intracellular calcium and its inhibition by TRAM-34.
Caption: A logical workflow for validating the on-target effects of TRAM-34.
Key Experimental Protocols
This is the most direct method to confirm the functional inhibition of KCa3.1 channels by TRAM-34.
-
Objective: To measure KCa3.1 channel currents and their inhibition by TRAM-34.
-
Cell Preparation: Use cells endogenously expressing KCa3.1 or a heterologous expression system (e.g., HEK-293 or COS-7 cells transfected with the KCNN4 gene).
-
Configuration: Whole-cell patch-clamp is commonly used.
-
Solutions:
-
Procedure:
-
Establish a whole-cell recording. The holding potential is typically -80 mV.
-
Elicit KCa3.1 currents using voltage ramps (e.g., -120 mV to +40 mV over 200 ms).
-
To confirm the identity of the current, first apply a KCa3.1 activator like 1-EBIO or DC-EBIO to potentiate the current.[8]
-
Establish a stable baseline current.
-
Perfuse the bath with increasing concentrations of TRAM-34 (e.g., 1 nM to 1 µM) to determine the IC50.
-
The reduction in the slope conductance of the current is used as a measure of channel block.[3]
-
-
Positive Control: Activation of currents by a KCa3.1 agonist (e.g., DC-EBIO, SKA-31).[4][8][12]
-
Negative Control: Lack of TRAM-34 effect in cells without KCa3.1 expression or after KCa3.1 knockdown.
KCa3.1 activity is often linked to cell proliferation, making this a relevant functional assay.[2][6]
-
Objective: To assess the effect of TRAM-34 on the proliferation of cells expressing KCa3.1.
-
Cell Lines: Use a cell line where proliferation is known to be dependent on KCa3.1 (e.g., activated T-lymphocytes, certain cancer cell lines, or smooth muscle cells).[2][6]
-
Procedure:
-
Plate cells at a low density in 96-well plates.
-
After allowing cells to adhere, treat with a vehicle control, a positive control for proliferation (e.g., a growth factor like EGF or PDGF), and the positive control plus various concentrations of TRAM-34.
-
Incubate for a period appropriate for cell division (e.g., 48-72 hours).
-
Quantify cell proliferation using methods such as MTT, BrdU incorporation, or direct cell counting.
-
-
Controls:
-
Positive Control: A known mitogen that stimulates proliferation in the chosen cell line.
-
Negative Control 1: A cell line that does not express KCa3.1 or has had KCa3.1 knocked down; TRAM-34 should have no effect on proliferation in these cells.
-
Negative Control 2: An inactive analogue of TRAM-34, if available.
-
Comparative Control: Test other KCa3.1 blockers like senicapoc to see if they replicate the anti-proliferative effect.
-
Since KCa3.1 channels regulate the driving force for calcium entry, their blockade by TRAM-34 is expected to reduce calcium influx.[4][6]
-
Objective: To measure changes in intracellular calcium ([Ca²⁺]i) following cell stimulation in the presence and absence of TRAM-34.
-
Methodology: Use a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure:
-
Load cells with the calcium indicator dye.
-
Establish a baseline fluorescence reading.
-
Pre-incubate a subset of cells with TRAM-34 for a sufficient period.
-
Stimulate the cells with an agonist known to induce calcium entry (e.g., a growth factor or a Ca²⁺ ionophore like ionomycin).
-
Record the change in fluorescence over time, which corresponds to the change in [Ca²⁺]i.
-
-
Expected Outcome: TRAM-34 pre-treatment should blunt the sustained phase of the calcium influx that follows agonist stimulation.[6]
-
Controls:
-
Vehicle Control: To observe the normal calcium response.
-
Knockdown Control: Silencing KCa3.1 expression should mimic the effect of TRAM-34 on calcium influx.[6]
-
Addressing Potential Off-Target Effects
While TRAM-34 is highly selective, at higher concentrations (in the micromolar range), it has been shown to inhibit certain cytochrome P450 (CYP) enzymes.[10][11][13] If the experimental system involves metabolic processes or if high concentrations of TRAM-34 are used, it is prudent to consider these potential off-target effects.
-
Recommendation: Use the lowest effective concentration of TRAM-34, ideally in the low nanomolar range (20-100 nM), where its action on KCa3.1 is potent and the risk of CYP inhibition is minimized.
-
Control Experiment: If off-target effects are suspected, a CYP inhibition assay can be performed to directly test the effect of the used TRAM-34 concentration on relevant CYP isoforms.[10]
By implementing these rigorous control experiments, researchers can confidently attribute the observed biological effects of TRAM-34 to its specific mechanism of action as a KCa3.1 channel blocker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. The Inhibition of KCa3.1 Channels Activity Reduces Cell Motility in Glioblastoma Derived Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
TRAM-34 vs. NS6180: A Comparative Analysis of Two Potent KCa3.1 Channel Inhibitors
In the landscape of pharmacological tools for studying the intermediate-conductance calcium-activated potassium channel (KCa3.1), TRAM-34 and NS6180 have emerged as two of the most potent and selective inhibitors. Both compounds have been instrumental in elucidating the physiological and pathophysiological roles of KCa3.1 in a variety of processes, including T-cell activation, neuroinflammation, and fibrosis. This guide provides a detailed comparative analysis of TRAM-34 and NS6180, focusing on their performance, mechanism of action, and selectivity, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Molecular Profile and Mechanism of Action
TRAM-34 (1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole) is a triarylmethane derivative, while NS6180 (4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one) belongs to the benzothiazinone class of compounds.[1][2] Despite their distinct chemical scaffolds, both molecules act as direct pore blockers of the KCa3.1 channel.[1][3] Molecular modeling and mutagenesis studies have revealed that both TRAM-34 and NS6180 interact with the same amino acid residues, namely threonine 250 (T250) and valine 275 (V275), located within the channel's pore.[1][2][3][4] This interaction physically occludes the ion conduction pathway, thereby inhibiting potassium efflux.[1][3]
Potency and Efficacy
Both TRAM-34 and NS6180 exhibit high potency for the KCa3.1 channel, with inhibitory constants in the low nanomolar range. Electrophysiological studies have demonstrated that NS6180 has a slightly higher potency for the cloned human KCa3.1 channel compared to TRAM-34. The inhibitory effects of both compounds on endogenously expressed KCa3.1 channels in erythrocytes are comparable across different species.
| Parameter | TRAM-34 | NS6180 | Reference |
| IC50 (cloned human KCa3.1) | 20 nM | 9 nM | [1][2][4] |
| Kd (cloned human KCa3.1) | 20 nM | - | |
| IC50 (human erythrocytes) | 18 nM | 14 nM | [1] |
| IC50 (mouse erythrocytes) | 19 nM | 15 nM | [1] |
| IC50 (rat erythrocytes) | 17 nM | 9 nM | [1] |
Selectivity Profile
A critical aspect for any pharmacological inhibitor is its selectivity for the intended target over other proteins. Both TRAM-34 and NS6180 display a high degree of selectivity for KCa3.1 over other ion channels. However, at higher concentrations (10 µM), their off-target profiles begin to differ. It is important to note that while TRAM-34 was initially reported to be devoid of effects on cytochrome P450 (CYP) enzymes, subsequent studies have shown that it can inhibit several CYP isoforms in the low micromolar range.[5]
| Off-Target Channel (at 10 µM) | TRAM-34 (% Inhibition) | NS6180 (% Inhibition) | Reference |
| Kv1.3 | >50% | >50% | [1] |
| Kv1.4 | >50% | Minor effect | [1] |
| Kv7.2 + Kv7.3 | >50% | Minor effect | [1] |
| Nav1.4 | >50% | Minor effect | [1] |
| KCa1.1 (BK) | Minor effect | >50% | [1] |
| Kv11.1 (hERG) | Minor effect | >50% | [1] |
| KCa2 channels | Stimulation | Minor effect | [1] |
In Vitro and In Vivo Applications
Both TRAM-34 and NS6180 have been successfully used to probe the function of KCa3.1 channels in a variety of in vitro and in vivo models. They have been shown to suppress T-cell activation and proliferation, as well as inhibit the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1][6] In animal models, both compounds have demonstrated therapeutic potential. For instance, NS6180 has been shown to be effective in a rat model of inflammatory bowel disease,[1][4] while TRAM-34 has shown efficacy in models of ischemic stroke,[7] renal fibrosis,[8] and glioblastoma.[9][10]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The potency and selectivity of TRAM-34 and NS6180 are typically determined using the whole-cell patch-clamp technique on cells heterologously expressing the KCa3.1 channel (e.g., HEK293 or COS-7 cells).
-
Cell Preparation: Cells are cultured on coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
Recording Solutions: The extracellular solution typically contains (in mM): 144 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4. The intracellular (pipette) solution contains (in mM): 154 KCl, 8.1 CaCl2, 1.2 MgCl2, 10 EGTA, 10 HEPES, with a calculated free Ca2+ concentration of 400 nM to activate KCa3.1 channels; pH 7.2.
-
Data Acquisition: Whole-cell currents are recorded using an amplifier and appropriate software. Voltage ramps (e.g., from -120 mV to +30 mV over 150 ms) are applied periodically to elicit KCa3.1 currents.
-
Drug Application: TRAM-34 or NS6180, dissolved in DMSO and diluted in the extracellular solution to the final desired concentrations, are perfused into the recording chamber.
-
Data Analysis: The inhibition of the KCa3.1 current at a specific voltage is measured at steady-state for each drug concentration. The concentration-response data are then fitted to the Hill equation to determine the IC50 value.[1]
Signaling Pathways and Visualizations
Inhibition of KCa3.1 by TRAM-34 or NS6180 impacts several downstream signaling pathways, primarily by modulating intracellular calcium levels.
KCa3.1 in T-Cell Activation
In T-lymphocytes, KCa3.1 channels play a crucial role in maintaining the electrochemical gradient for sustained Ca2+ influx, which is essential for T-cell activation and proliferation.
KCa3.1 in Fibrosis
In fibroblasts, KCa3.1 channels are involved in pro-fibrotic processes by regulating Ca2+-dependent signaling pathways, such as the TGF-β1/Smad pathway.
Conclusion
Both TRAM-34 and NS6180 are invaluable tools for studying the KCa3.1 channel. They are highly potent and selective inhibitors with a well-defined mechanism of action. The choice between the two may depend on the specific experimental context. NS6180 offers a slightly higher potency for the human channel and a different off-target profile at higher concentrations, which could be advantageous in certain experimental setups. Conversely, TRAM-34 has been more extensively characterized in a wider range of in vivo models. Researchers should carefully consider the potency, selectivity profiles, and the existing literature for each compound when designing their experiments to ensure the most reliable and interpretable results.
References
- 1. NS6180, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS6180, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The KCa3.1 blocker TRAM-34 reduces infarction and neurological deficit in a rat model of ischemia/reperfusion stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of KCa3.1 Ameliorates Renal Fibrosis Through the TGF-β1/Smad Pathway in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vivo morphological alterations of TAMs during KCa3.1 inhibition—by using in vivo two-photon time-lapse technology [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Cross-Validation of TRAM-34 Results with Genetic Knockdown of KCa3.1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the intermediate-conductance calcium-activated potassium channel KCa3.1: pharmacological inhibition with TRAM-34 and genetic knockdown. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate the objective assessment of these techniques for researchers in academia and the pharmaceutical industry.
Introduction to KCa3.1, TRAM-34, and the Principle of Cross-Validation
The KCa3.1 potassium channel, encoded by the KCNN4 gene, is a crucial regulator of cellular functions such as proliferation, migration, and apoptosis. Its activation, triggered by an increase in intracellular calcium, leads to potassium efflux and membrane hyperpolarization. This change in membrane potential influences calcium signaling, a vital component of numerous cellular processes.[1][2] Dysregulation of KCa3.1 has been implicated in various diseases, including cancer and fibrosis, making it an attractive therapeutic target.
TRAM-34 is a potent and selective small-molecule inhibitor of the KCa3.1 channel.[3] It is widely used to probe the physiological and pathological roles of KCa3.1. However, to ensure that the observed effects of TRAM-34 are specifically due to the inhibition of KCa3.1 and not off-target effects, it is essential to cross-validate these findings with a genetic approach, such as siRNA- or shRNA-mediated knockdown of the KCNN4 gene. This dual approach provides a robust validation of KCa3.1 as the molecular target responsible for the observed phenotype.
Comparative Data: TRAM-34 vs. KCa3.1 Knockdown
The following tables summarize the effects of TRAM-34 and KCa3.1 genetic knockdown on key cellular processes. It is important to note that direct quantitative comparisons from the same study are limited in the published literature. The data presented here is compiled from various studies and should be interpreted with the understanding that experimental conditions may differ.
Table 1: Effect on Cell Proliferation
| Treatment | Cell Line | Assay | Observed Effect | Reference |
| TRAM-34 | Pancreatic Cancer Cells | Not Specified | Supported cell proliferation | [4][5][6] |
| TRAM-34 | Vascular Smooth Muscle Cells | Not Specified | Attenuated cell growth in low serum | [4] |
| TRAM-34 | Breast Cancer Cells | Not Specified | Biphasic: increased proliferation at 3-10 µM, decreased at 20-100 µM | [7] |
| KCa3.1 siRNA | Pancreatic Cancer Cells | Not Specified | Abolished K+ conductance | [4] |
| KCa3.1 Knockdown | Vascular Smooth Muscle Cells | Flow Cytometry | Inhibited cell cycle progression | [8] |
Table 2: Effect on Cell Migration
| Treatment | Cell Line | Assay | Observed Effect | Reference |
| TRAM-34 | Pancreatic Cancer Cells | Not Specified | Unexpected stimulatory effects | [4][5][6] |
| TRAM-34 | Glioma Cells | Not Specified | Reduced migration | [9] |
| KCa3.1 RNAi | Pancreatic Cancer Cells | Not Specified | Identified KCa3.1 as important in cell invasion | [4][5][6] |
Table 3: Effect on Apoptosis
| Treatment | Cell Line | Assay | Observed Effect | Reference |
| TRAM-34 | Malignant Glioma Cells | Flow Cytometry (Annexin V/PI) | Increased apoptosis when combined with TMZ | [10] |
| TRAM-34 | HK-2 (Kidney) Cells | MTT Assay, LDH Release | Inhibited cisplatin-induced apoptosis | [11] |
| KCa3.1 siRNA | HCT116 (Colon Carcinoma) | Not Specified | Induced release of apoptosis-initiating mediators | [1] |
Visualizing the Mechanisms and Workflows
KCa3.1 Signaling Pathway
Caption: KCa3.1 signaling cascade.
Experimental Workflow for Cross-Validation
Caption: Cross-validation workflow.
Logical Relationship of Cross-Validation
Caption: Logic of cross-validation.
Experimental Protocols
KCa3.1 Knockdown using siRNA
Objective: To specifically reduce the expression of the KCNN4 gene encoding the KCa3.1 channel.
Materials:
-
Target cells cultured in appropriate medium
-
KCa3.1-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well or 24-well tissue culture plates
-
qPCR primers for KCNN4 and a housekeeping gene
-
Antibody against KCa3.1 for Western blotting
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well of a 24-well plate, dilute 10-50 nM of siRNA in 50 µL of Opti-MEM™.
-
In a separate tube, dilute 1.5-2 µL of transfection reagent in 50 µL of Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with fresh, complete growth medium.
-
Add the siRNA-lipid complex dropwise to each well.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.
-
Validation of Knockdown:
-
qPCR: At 24-48 hours post-transfection, isolate RNA, perform reverse transcription, and quantify KCNN4 mRNA levels relative to a housekeeping gene.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and determine KCa3.1 protein levels.
-
Cell Proliferation Assay (CCK-8)
Objective: To quantify the number of viable cells as an indicator of cell proliferation.
Materials:
-
Cells treated with TRAM-34 or transfected with siRNA
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
For TRAM-34 treatment, replace the medium with fresh medium containing various concentrations of TRAM-34 or vehicle control.
-
For siRNA experiments, perform the proliferation assay 48-72 hours post-transfection.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Migration Assay (Transwell)
Objective: To assess the migratory capacity of cells towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free and serum-containing culture medium
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Protocol:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of serum-containing medium (chemoattractant) to the lower chamber.
-
Resuspend serum-starved cells (treated with TRAM-34 or post-siRNA transfection) in serum-free medium and add 1 x 10⁵ cells in 100 µL to the upper chamber.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.
-
Staining and Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptotic cells.
Materials:
-
Cells treated with TRAM-34 or transfected with siRNA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plate.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The cross-validation of pharmacological data with genetic knockdown is a cornerstone of robust target validation in drug discovery and biomedical research. While TRAM-34 is a valuable tool for studying KCa3.1 function, its specificity should be confirmed through complementary genetic approaches. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and interpret experiments aimed at elucidating the role of KCa3.1 in health and disease. The observed discrepancies in the literature, such as the anomalous effects of TRAM-34 on migration in some cancer cell lines, underscore the importance of this dual-pronged approach to ensure the validity of research findings. Future studies providing direct, quantitative comparisons of TRAM-34 and KCa3.1 knockdown within the same experimental system will be invaluable to the field.
References
- 1. Cancer-Associated Intermediate Conductance Ca2+-Activated K+ Channel KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. KCa3.1 (IK) modulates pancreatic cancer cell migration, invasion and proliferation: anomalous effects on TRAM-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The intermediate conductance Ca2+-activated K+ channel inhibitor TRAM-34 stimulates proliferation of breast cancer cells via activation of oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vivo morphological alterations of TAMs during KCa3.1 inhibition—by using in vivo two-photon time-lapse technology [frontiersin.org]
- 10. KCa3.1 channel inhibition sensitizes malignant gliomas to temozolomide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Selectivity Profiles of TRAM-39 and Other Benzothiazinones
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of the selectivity profile of TRAM-39, a known ion channel modulator, with other compounds built on the benzothiazinone scaffold. By presenting quantitative data, experimental methodologies, and pathway visualizations, this document aims to be a critical resource for informed compound selection in research and development.
Introduction to this compound and Benzothiazinones
This compound is a well-characterized blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). While not a benzothiazinone itself, its selectivity is often a benchmark for novel KCa3.1 inhibitors. The benzothiazinone scaffold, in contrast, is a versatile chemical structure that has given rise to a diverse range of bioactive molecules targeting various proteins, including ion channels and enzymes. This guide will focus on the comparative selectivity of KCa3.1-targeting benzothiazinones, using this compound's close analog, TRAM-34, as a primary reference due to the availability of extensive comparative data.
Mechanism of Action on KCa3.1
Both TRAM-34 (a triarylmethane compound highly similar to this compound) and the benzothiazinone KCa3.1 inhibitor, NS6180, act by binding to the same amino acid residues within the inner pore of the KCa3.1 channel.[1][2][3] Specifically, interactions with threonine 250 (T250) and valine 275 (V275) are crucial for their inhibitory activity.[1][2][3] This shared binding site suggests a similar mechanism of direct pore block to prevent potassium ion conduction.
Caption: Mechanism of KCa3.1 inhibition by TRAM-34 and NS6180.
Comparative Selectivity Profiles
The following tables summarize the inhibitory activity of the benzothiazinone NS6180 and TRAM-34 against a panel of ion channels. The data is presented as the percentage of current remaining after application of the compound at two different concentrations, providing a clear view of their selectivity.
Table 1: Selectivity at 1 µM Concentration
| Ion Channel | NS6180 (% of control current) | TRAM-34 (% of control current) |
| KCa3.1 | <1 | <1 |
| KCa1.1 (BK) | 98 | 95 |
| KCa2.2 | 105 | 110 |
| KCa2.3 | 102 | 115 |
| Kv1.3 | 95 | 90 |
| Kv1.4 | 100 | 98 |
| Kv1.5 | 100 | 100 |
| Kv7.2 + Kv7.3 | 100 | 95 |
| Kv11.1 (hERG) | 98 | 98 |
| Nav1.4 | 100 | 100 |
| Nav1.5 | 100 | 100 |
| CRAC (Orai-1/STIM1) | 100 | 100 |
Data sourced from Strøbæk et al., 2013.[1]
Table 2: Selectivity at 10 µM Concentration
| Ion Channel | NS6180 (% of control current) | TRAM-34 (% of control current) |
| KCa3.1 | <1 | <1 |
| KCa1.1 (BK) | 45 | 85 |
| KCa2.2 | 100 | 120 |
| KCa2.3 | 100 | 125 |
| Kv1.3 | 40 | 30 |
| Kv1.4 | 80 | 50 |
| Kv1.5 | 90 | 90 |
| Kv7.2 + Kv7.3 | 85 | 40 |
| Kv11.1 (hERG) | 40 | 80 |
| Nav1.4 | 95 | 50 |
| Nav1.5 | 95 | 80 |
| CRAC (Orai-1/STIM1) | 90 | 90 |
Data sourced from Strøbæk et al., 2013.[1]
At a concentration of 1 µM, which is over 100-fold higher than their IC50 for KCa3.1, both NS6180 and TRAM-34 show high selectivity with minimal effects on other tested channels.[1] However, at the higher concentration of 10 µM, distinct off-target profiles emerge. NS6180 shows notable inhibition of KCa1.1 (BK), Kv1.3, and Kv11.1 (hERG) channels.[1] In contrast, TRAM-34 at 10 µM significantly inhibits Kv1.3, Kv1.4, Kv7.2 + Kv7.3, and Nav1.4 channels.[1] A key difference is the more pronounced inhibition of KCa1.1 and hERG by NS6180, whereas TRAM-34 has a greater impact on certain voltage-gated potassium and sodium channels.[1] Notably, TRAM-34 appears to have a slight activating effect on KCa2 channels, an effect not observed with NS6180.[1]
Benzothiazinones with Alternative Targets
The benzothiazinone scaffold is not limited to KCa3.1 inhibition. Other derivatives have been developed to target a range of proteins, highlighting the chemical versatility of this class of compounds.
-
DprE1 Inhibitors for Tuberculosis: A significant class of benzothiazinones, including BTZ043 and PBTZ169, are potent inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. These compounds act as suicide substrates, forming a covalent adduct with a cysteine residue in the active site of DprE1.
Caption: Mechanism of DprE1 inhibition by antitubercular benzothiazinones.
Experimental Protocols
The determination of ion channel selectivity profiles relies on robust electrophysiological and enzymatic assays.
Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channels.
Caption: Workflow for assessing ion channel modulation via patch-clamp.
Methodology:
-
Cell Preparation: HEK293 cells stably or transiently expressing the ion channel of interest are commonly used.[1]
-
Recording: The whole-cell configuration of the patch-clamp technique is established.
-
Solutions: The extracellular solution typically contains (in mM): 144 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4. The intracellular (pipette) solution for KCa3.1 recording is a high-potassium solution with a buffered free calcium concentration (e.g., 400 nM) to activate the channel, containing (in mM): 154 KCl, 8.1 CaCl2, 1.2 MgCl2, 10 EGTA, 10 HEPES; pH 7.2.[1]
-
Voltage Protocol: A voltage ramp protocol (e.g., from -120 mV to +30 mV over 150 ms) is applied repeatedly to elicit channel currents.[1]
-
Data Analysis: The current at a specific voltage is measured before and after the application of the test compound. The percentage of inhibition is calculated to determine the compound's effect. IC50 values are determined from concentration-response curves fitted with the Hill equation.[1]
Enzymatic Assays for DprE1
For benzothiazinones targeting enzymes like DprE1, a two-step coupled assay is often employed.
Methodology:
-
Reaction Mixture: The assay is typically performed in 96-well plates. The reaction mixture includes the purified DprE1 enzyme, its substrate (decaprenylphosphoryl-β-D-ribose), and a coupling system to detect the reaction product.
-
Inhibitor Addition: The benzothiazinone inhibitor is added at various concentrations.
-
Detection: The enzymatic reaction rate is measured, often through a fluorescence-based readout.
-
Data Analysis: The inhibitory potency (e.g., IC50) is determined by fitting the data to a suitable model.
Conclusion
The benzothiazinone scaffold demonstrates significant chemical diversity, yielding compounds with distinct selectivity profiles. In the context of KCa3.1 channel inhibition, the benzothiazinone NS6180 exhibits a potent and selective profile, comparable to the well-established blocker TRAM-34 at lower concentrations. However, at higher concentrations, their off-target effects diverge, a critical consideration for experimental design and potential therapeutic development. The existence of benzothiazinones targeting other proteins, such as the anti-tubercular DprE1 inhibitors, underscores the importance of comprehensive selectivity profiling for any new compound based on this versatile chemical framework. The experimental protocols outlined in this guide provide a foundation for conducting such comparative analyses.
References
- 1. NS6180, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TRAM-34 and Clotrimazole for KCa3.1 Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely studied inhibitors of the intermediate-conductance calcium-activated potassium channel KCa3.1: TRAM-34 and clotrimazole (B1669251). The objective is to present a clear analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
Clotrimazole, an imidazole-based antifungal agent, was one of the first identified potent inhibitors of the KCa3.1 channel. However, its therapeutic utility is significantly hampered by its off-target effects, most notably the potent inhibition of cytochrome P450 (CYP) enzymes, leading to potential drug-drug interactions and toxicity.[1] TRAM-34 was developed as a structural analog of clotrimazole, with the imidazole (B134444) moiety replaced by a pyrazole (B372694) ring, to mitigate CYP inhibition while retaining high affinity for the KCa3.1 channel.[1] While TRAM-34 exhibits markedly improved selectivity over clotrimazole, it is not entirely devoid of CYP inhibitory activity at higher concentrations.[2][3][4] This guide delves into a detailed comparison of their potency, selectivity, and pharmacokinetic profiles, supported by experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for TRAM-34 and clotrimazole, providing a clear comparison of their inhibitory activities.
Table 1: Potency Against KCa3.1 Channel
| Compound | Target | Assay Condition | IC50 / Kd | Cell Type | Reference |
| TRAM-34 | KCa3.1 | Whole-cell patch clamp | 20 nM (IC50) | - | [1] |
| KCa3.1 | Cloned channel | 20 ± 3 nM (Kd) | COS-7 cells | [5] | |
| KCa3.1 | Native channel | 25 nM (Kd) | Human T lymphocytes | [5] | |
| IKCa1 current | - | 22 nM (Kd) | Human T84 colonic epithelial cells | [5] | |
| Clotrimazole | KCa3.1 | - | 70-250 nM (IC50) | - | [1] |
| IKCa1 current | Whole-cell patch clamp | 70 ± 10 nM (Kd) | - | [6] | |
| IKCa1 current | Inside-out patch | 85 nM (Kd) | - | [6] | |
| Cl- secretion | - | ~5 µM (IC50) | T84 cells | [7] |
Table 2: Selectivity Profile - Inhibition of Cytochrome P450 (CYP) Isoforms
| Compound | CYP Isoform | IC50 | Species | Reference |
| TRAM-34 | CYP2B1 | 3.0 µM | Rat | [2] |
| CYP2B6 | 0.9 µM | Human | [2] | |
| CYP2C6 | 2.9 µM | Rat | [2] | |
| CYP2C11 | 12.6 µM | Rat | [2] | |
| CYP2C19 | 1.8 µM | Human | [2] | |
| CYP3A4 | No inhibition at 10 µM | Human | [8] | |
| CYP1A2 | No inhibition up to 80 µM | Rat & Human | [2] | |
| CYP19A1 | No inhibition up to 80 µM | Human | [2] | |
| Clotrimazole | CYP3A | Potent inhibitor | Rat | [9] |
| K(Ca) | 3 µM (IC50) | Rat anterior pituitary GH3 cells | [10] |
Table 3: Selectivity of TRAM-34 Against Other Ion Channels
| Ion Channel Family | Selectivity Fold (over KCa3.1) | Reference |
| Kv channels | 200-1500 | [5][11] |
| BKCa channels | 200-1500 | [11] |
| KCa2 channels | 1000 | [8] |
| Na+ channels | 200-1500 | [11] |
| CRAC channels | 200-1500 | [11] |
| Cl- channels | 200-1500 | [11] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for KCa3.1 Current Measurement
This protocol is essential for characterizing the inhibitory effects of compounds on KCa3.1 channel activity.
Objective: To measure whole-cell KCa3.1 currents and determine the potency of inhibitors.
Materials:
-
Cells: HEK293 cells stably expressing human KCa3.1, or other cell types endogenously expressing the channel.
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. The solution should be continuously bubbled with 95% O2 - 5% CO2.
-
Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM Na-GTP, 4 mM Mg-ATP, 10 mM HEPES, and 10 mM BAPTA, with free Ca2+ buffered to a final concentration of 1 µM to activate KCa3.1 channels. The pH is adjusted to 7.3 with KOH.
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells on coverslips a few days prior to recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with aCSF.
-
Approach a cell with the recording pipette and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -70 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.
-
-
Drug Application: Perfuse the recording chamber with solutions containing different concentrations of the test compound (TRAM-34 or clotrimazole).
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +40 mV).
-
Plot the percentage of current inhibition against the drug concentration to determine the IC50 value using a sigmoidal dose-response curve.
-
Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
This assay is crucial for evaluating the off-target effects of compounds on major drug-metabolizing enzymes.
Objective: To determine the IC50 values of TRAM-34 and clotrimazole against various CYP isoforms.
Materials:
-
Human Liver Microsomes (HLMs): Pooled from multiple donors.
-
CYP Isoform-Specific Substrates: (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).
-
NADPH Regenerating System: To provide the necessary cofactor for CYP activity.
-
Incubation Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Test Compounds: TRAM-34 and clotrimazole dissolved in a suitable solvent (e.g., DMSO).
-
Analytical Equipment: LC-MS/MS for metabolite quantification.
Procedure:
-
Incubation Preparation: In a 96-well plate, pre-incubate HLMs, the test compound at various concentrations, and the isoform-specific substrate in the incubation buffer.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite for each CYP isoform.
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each test compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving KCa3.1 and a typical experimental workflow for inhibitor screening.
Caption: KCa3.1 signaling pathway in cellular activation.
Caption: Experimental workflow for KCa3.1 inhibitor discovery.
Conclusion
TRAM-34 represents a significant improvement over clotrimazole as a selective KCa3.1 inhibitor due to its substantially reduced inhibition of cytochrome P450 enzymes. This enhanced selectivity profile makes TRAM-34 a more reliable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of the KCa3.1 channel. However, researchers should remain cognizant of the potential for off-target effects, including CYP inhibition, when using TRAM-34 at high micromolar concentrations. For studies requiring a high degree of specificity, particularly in complex biological systems, careful dose-response experiments and consideration of potential off-target liabilities are essential. Clotrimazole, while a potent KCa3.1 inhibitor, should be used with caution in research settings where CYP-mediated effects could confound the interpretation of results. Its use may be more appropriate in comparative studies or as a positive control where its broad activity is acknowledged.
References
- 1. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The antifungal antibiotic, clotrimazole, inhibits Cl- secretion by polarized monolayers of human colonic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Ca2+-activated K+ current by clotrimazole in rat anterior pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
Validating TRAM-39's Effect: A Comparative Guide to a Structurally Distinct KCa3.1 Blocker
For researchers, scientists, and drug development professionals, establishing the on-target effect of a pharmacological tool is paramount. This guide provides a comprehensive comparison of TRAM-39, a widely used blocker of the intermediate-conductance calcium-activated potassium channel (KCa3.1), with a structurally distinct blocker, SENICAPOC. By presenting supporting experimental data from in vitro and in vivo studies, this guide aims to provide an objective resource for validating the effects of this compound and selecting the appropriate tool for KCa3.1 research.
The KCa3.1 channel, encoded by the KCNN4 gene, plays a crucial role in regulating membrane potential and calcium signaling in a variety of cell types. Its involvement in processes such as cell proliferation, migration, and inflammation has made it an attractive therapeutic target for a range of diseases, including cancer, fibrosis, and neuroinflammatory disorders. This compound has been instrumental in elucidating the physiological and pathological roles of KCa3.1. However, to ensure that the observed effects of this compound are specifically due to the inhibition of KCa3.1 and not off-target interactions, it is essential to validate these findings with a structurally unrelated inhibitor. SENICAPOC, a compound that has been evaluated in clinical trials, serves as an excellent comparator for this purpose.
Comparative Analysis of Blocker Profiles
This compound and SENICAPOC, while both potent inhibitors of the KCa3.1 channel, possess distinct chemical structures and pharmacokinetic properties. A summary of their key characteristics is presented below.
| Feature | This compound | SENICAPOC (ICA-17043) |
| Chemical Structure | 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole | 2,2-bis(4-fluorophenyl)-2-phenylacetamide |
| Molecular Weight | 303.78 g/mol | 323.34 g/mol |
| Potency (IC50) | ~20-60 nM | ~7-11 nM |
| Oral Bioavailability | Low | Orally bioavailable |
| Metabolic Stability | Shorter half-life | Longer half-life in humans |
| Off-Target Effects | Can inhibit cytochrome P450 isoforms at higher concentrations. | No significant effects on CYP enzymes reported. |
In Vitro Performance Comparison
Direct comparative studies of this compound and SENICAPOC in various in vitro assays are crucial for understanding their relative efficacy and potential for off-target effects.
Electrophysiology
Patch-clamp electrophysiology is the gold standard for assessing the direct inhibitory effect of compounds on ion channels. Studies have shown that both this compound and SENICAPOC effectively block KCa3.1 currents in a concentration-dependent manner.
| Cell Type | This compound IC50 | SENICAPOC IC50 | Reference |
| Cultured Microglia | - | 7 nM | [1] |
| HEK293 expressing hKCa3.1 | ~20 nM | ~11 nM | [2] |
Cell Proliferation and Viability
The KCa3.1 channel is implicated in the proliferation of various cell types, including cancer cells. Inhibition of KCa3.1 can lead to cell cycle arrest and a reduction in cell proliferation.
A study comparing the effects of TRAM-34 (a close analog of this compound) and SENICAPOC on the production of superoxides in non-small cell lung cancer (NSCLC) cells provides indirect comparative data on their cellular effects. Both compounds were shown to increase superoxide (B77818) production, a phenomenon that can be linked to downstream effects on cell viability.
| Cell Line | Assay | TRAM-34 Effect | SENICAPOC Effect | Reference |
| A549 (NSCLC) | Superoxide Production | Increased | Increased | [3] |
| Panc-1 (Pancreatic Cancer) | Cell Viability (MTT) | Reduced | Reduced (independent of KCa3.1 expression) | [2] |
| WM266-4 (Melanoma) | Cell Viability (MTT) | - | Reduced | [2] |
In Vivo Efficacy Comparison
Validating the effects of KCa3.1 blockers in animal models is a critical step in translational research. A head-to-head comparison of this compound and SENICAPOC in a model of ischemic stroke provides valuable insights into their in vivo performance.
Ischemic Stroke Model (Transient Middle Cerebral Artery Occlusion)
In a mouse model of transient middle cerebral artery occlusion (tMCAO), both this compound and SENICAPOC demonstrated neuroprotective effects.
| Parameter | This compound Treatment | SENICAPOC Treatment | Reference |
| Infarct Volume | Significantly reduced | Significantly reduced | [1] |
| Neurological Deficit | Improved | Improved | [1] |
| Microglia/Macrophage Activation | Reduced | Reduced | [1] |
| T-cell Infiltration | - | Reduced | [1] |
These findings suggest that both compounds can effectively mitigate the pathological consequences of ischemic stroke by targeting KCa3.1-mediated neuroinflammation.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the direct inhibitory effect of this compound and SENICAPOC on KCa3.1 channel currents.
Cell Preparation:
-
Culture cells expressing KCa3.1 channels (e.g., HEK293 cells stably expressing hKCa3.1, or primary microglia) on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution.
Solutions:
-
External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 K2-EGTA, and CaCl2 to yield a free Ca2+ concentration of 1 µM; pH adjusted to 7.2 with KOH.
Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the pipette solution.
-
Establish a gigaohm seal with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage ramps from -120 mV to +40 mV over 200 ms (B15284909) to elicit KCa3.1 currents.
-
After establishing a stable baseline current, perfuse the chamber with the external solution containing varying concentrations of this compound or SENICAPOC.
-
Record the current inhibition at each concentration to determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound and SENICAPOC on the viability and proliferation of cells.
Procedure:
-
Seed cells (e.g., A549, Panc-1) in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound, SENICAPOC, or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
Objective: To induce focal cerebral ischemia and reperfusion to evaluate the neuroprotective effects of KCa3.1 blockers.
Animal Preparation:
-
Anesthetize adult male C57BL/6 mice with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Maintain body temperature at 37°C using a heating pad.
Surgical Procedure:
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Insert a 6-0 nylon monofilament with a silicon-coated tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is typically confirmed by a drop in cerebral blood flow monitored by laser Doppler flowmetry.
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the neck incision.
Drug Administration:
-
Administer this compound, SENICAPOC, or vehicle control intraperitoneally at the desired dose and time point (e.g., at the time of reperfusion).
Outcome Assessment:
-
Evaluate neurological deficits at 24 hours post-tMCAO using a standardized scoring system.
-
At 24 or 48 hours, euthanize the animals and perfuse the brains.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.
-
Perform immunohistochemistry on brain sections to assess markers of neuroinflammation (e.g., Iba1 for microglia/macrophages, CD3 for T-cells).
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the KCa3.1 signaling pathway, a workflow for validating on-target effects, and the experimental workflow for the tMCAO model.
Caption: KCa3.1 Signaling Pathway in Cell Proliferation.
Caption: Workflow for Validating On-Target Effects of KCa3.1 Blockers.
Caption: Experimental Workflow for the tMCAO Mouse Model of Stroke.
Conclusion
References
Assessing the pharmacokinetic differences between TRAM-39 and Senicapoc
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the pharmacokinetic profiles of two prominent KCa3.1 channel inhibitors, TRAM-39 and Senicapoc, supported by experimental data and detailed methodologies.
Introduction
TRAM-34 (erroneously referred to as this compound in the prompt, and hereafter corrected to TRAM-34) and Senicapoc are both potent and selective inhibitors of the intermediate-conductance calcium-activated potassium channel KCa3.1. This channel plays a crucial role in regulating the membrane potential of various cell types, including immune cells, and is a therapeutic target for a range of diseases, from sickle cell anemia to neuroinflammatory conditions. Understanding the pharmacokinetic differences between these two compounds is critical for their preclinical and clinical development. This guide provides a comprehensive comparison of their absorption, distribution, metabolism, and excretion profiles, based on available experimental data.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters for TRAM-34 and Senicapoc from preclinical and clinical studies. It is important to note that a direct head-to-head comparison is challenging due to the different species and routes of administration studied.
Table 1: Pharmacokinetic Parameters of TRAM-34 in Rats
| Parameter | Intravenous (10 mg/kg) | Intraperitoneal (10 mg/kg) |
| Cmax | ~40 µmol/L | ~2.5 µmol/L (~862 ng/mL)[1] |
| Tmax | 8 minutes | 30-60 minutes[1] |
| AUC | Not explicitly stated | Not explicitly stated |
| Half-life (t½) | ~2 hours[1] | ~2 hours[1] |
| Bioavailability | N/A | Not explicitly stated |
Table 2: Pharmacokinetic Parameters of Senicapoc
| Parameter | Human (100 mg, single oral dose) | Pig (50 mg, oral) |
| Cmax | 108.7 ng/mL | 21.6 - 23.5 ng/mL |
| Tmax | Not explicitly stated | 5-6 hours |
| AUC (0-inf) | 19,697 ng.hr/mL | Not explicitly stated |
| Half-life (t½) | 12.8 days | Not explicitly stated |
| Bioavailability | Orally bioavailable | Orally bioavailable |
Experimental Protocols
General In Vivo Pharmacokinetic Study Protocol (Rodents)
A generalized protocol for determining the pharmacokinetic profile of a small molecule inhibitor in rats is as follows:
-
Animal Models: Male Wistar or Sprague-Dawley rats are commonly used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Formulation and Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of Cremophor EL and phosphate-buffered saline) and administered as a bolus injection into the tail vein.
-
Intraperitoneal (IP): The compound is dissolved in an appropriate vehicle and injected into the peritoneal cavity.
-
Oral (PO): The compound is formulated as a solution or suspension and administered via oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) via cannulation of the jugular or femoral vein, or through sparse sampling from the tail vein. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method (HPLC-MS/MS): A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used to quantify the drug concentration in plasma samples.
Specific HPLC-MS/MS Method for Senicapoc Quantification in Plasma
A detailed and validated UHPLC-MS/MS method for the determination of Senicapoc in plasma has been described. The key aspects of the protocol are:
-
Sample Preparation: A simple protein precipitation method is employed. An aliquot of plasma is mixed with acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is then analyzed.
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., XBridge C18, 2.1 mm × 50 mm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used for sensitive and selective detection. The precursor-to-product ion transitions for Senicapoc and the internal standard are monitored.
-
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of Senicapoc in the plasma samples is then determined from this curve.
Signaling Pathway and Experimental Workflow
KCa3.1 Signaling Pathway
The KCa3.1 channel is a critical regulator of calcium signaling in various cell types, particularly immune cells. Its activation is dependent on intracellular calcium levels and leads to potassium efflux, which in turn hyperpolarizes the cell membrane. This hyperpolarization increases the electrochemical gradient for calcium entry, thus sustaining and amplifying calcium-dependent downstream signaling pathways that are involved in cellular processes like proliferation and cytokine production.
Caption: KCa3.1 channel activation and its role in calcium signaling.
Experimental Workflow for Pharmacokinetic Assessment
The following diagram illustrates a typical workflow for assessing the pharmacokinetic properties of a compound like TRAM-34 or Senicapoc in a preclinical setting.
Caption: A typical experimental workflow for preclinical pharmacokinetic studies.
Discussion of Pharmacokinetic Differences
Based on the available data, several key pharmacokinetic differences between TRAM-34 and Senicapoc can be highlighted:
-
Half-life: The most striking difference is the half-life. Senicapoc exhibits a remarkably long half-life of 12.8 days in humans, which suggests the potential for less frequent dosing regimens. In contrast, TRAM-34 has a short half-life of approximately 2 hours in rats.[1] This short half-life may necessitate more frequent administration in preclinical studies to maintain therapeutic concentrations.
-
Metabolism: While not extensively detailed in the provided snippets, the long half-life of Senicapoc suggests greater metabolic stability compared to TRAM-34.
Conclusion
TRAM-34 and Senicapoc, both potent KCa3.1 inhibitors, exhibit significant differences in their pharmacokinetic profiles. Senicapoc's long half-life and oral bioavailability in humans make it a more "drug-like" candidate for clinical development compared to TRAM-34, which has a much shorter half-life in preclinical species. These pharmacokinetic distinctions are crucial for designing and interpreting preclinical efficacy and toxicology studies, as well as for predicting human dosing regimens. Further head-to-head pharmacokinetic studies in the same preclinical species would be beneficial for a more direct and comprehensive comparison.
References
Confirming the TRAM-39 Binding Site on the KCa3.1 Channel Using Site-Directed Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the binding site of TRAM-39, a potent blocker of the intermediate-conductance calcium-activated potassium channel KCa3.1. We will delve into the use of site-directed mutagenesis to validate this interaction and compare this compound with alternative KCa3.1 inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound and the KCa3.1 Channel
This compound, also known as TRAM-34, is a highly selective and potent inhibitor of the KCa3.1 potassium channel, also referred to as IKCa1 or SK4.[1][2][3] This channel plays a crucial role in regulating calcium signaling and membrane potential in various cell types, including T-lymphocytes, microglia, and vascular smooth muscle cells.[4][5] In T-cells, KCa3.1 facilitates sustained calcium influx necessary for activation, proliferation, and cytokine production, making it a significant target for immunosuppressive therapies.[6][7] this compound exerts its inhibitory effect by physically occluding the ion conduction pathway.
Confirming the this compound Binding Site with Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to identify the specific amino acid residues involved in drug-protein interactions.[8][9][10] By systematically replacing candidate amino acids in the KCa3.1 channel, researchers can observe the impact on this compound binding and channel inhibition.
Studies have identified two key residues within the inner pore of the KCa3.1 channel that are critical for this compound binding: Threonine 250 (T250) and Valine 275 (V275) .[1][6] Mutation of these residues to their counterparts in the TRAM-34-insensitive KCa2.3 channel (T250S and V275A) has been shown to completely abolish the inhibitory effect of this compound.[6][11]
Quantitative Analysis of Blocker Sensitivity
| Compound | Channel | IC50 / Kd | Fold Change in Sensitivity | Reference |
| This compound (TRAM-34) | Wild-Type KCa3.1 | 20 nM (Kd) | - | [2][3] |
| T250S/V275A Mutant KCa3.1 | Inactive | >1000 | [6][11] | |
| Senicapoc (ICA-17043) | Wild-Type KCa3.1 | 11 nM (IC50) | - | [1] |
| NS6180 | Wild-Type KCa3.1 | 9 nM (IC50) | - | [1] |
Experimental Protocols
Site-Directed Mutagenesis of the KCNN4 Gene (encoding KCa3.1)
This protocol is based on the principles of the QuikChange™ site-directed mutagenesis method.[8]
Objective: To introduce point mutations at codons for Threonine 250 (T250S) and Valine 275 (V275A) in a plasmid containing the human KCNN4 cDNA.
Materials:
-
Plasmid DNA containing wild-type human KCNN4
-
Mutagenic primers (forward and reverse) for each mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutations (T250S and V275A). The primers should be 25-45 bases in length with the mutation in the center, flanked by 10-15 bases of correct sequence on both sides.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutations. A typical cycling protocol is:
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Verification:
-
Pick individual colonies and grow overnight cultures.
-
Isolate plasmid DNA from the cultures.
-
Verify the presence of the desired mutations by DNA sequencing.
-
Electrophysiological Recording of KCa3.1 Currents
This protocol describes the whole-cell patch-clamp technique to measure KCa3.1 currents in transfected mammalian cells (e.g., HEK293 or COS-7).[7][12][13][14]
Objective: To measure and compare the inhibition of wild-type and mutant KCa3.1 channels by this compound.
Materials:
-
Transfected cells expressing wild-type or mutant KCa3.1 channels
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External (extracellular) and internal (pipette) recording solutions
-
This compound stock solution (in DMSO)
Solutions:
-
External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
Internal Solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 K2EGTA, and 8.5 CaCl2 (to achieve a free Ca2+ concentration of ~1 µM), pH 7.2.
Procedure:
-
Cell Preparation: Plate transfected cells on glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Mount the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) every 10 seconds to elicit KCa3.1 currents.[12][14] The holding potential is typically 0 mV.
-
Record baseline KCa3.1 currents.
-
Perfuse the cell with increasing concentrations of this compound in the external solution.
-
Record the inhibition of the KCa3.1 current at each concentration.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV) in the absence and presence of different this compound concentrations.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Compare the IC50 values for wild-type and mutant channels.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of KCa3.1 in T-cell activation and the experimental workflow for confirming the this compound binding site.
Caption: KCa3.1 signaling pathway in T-cell activation.
Caption: Experimental workflow for binding site confirmation.
Comparison with Alternative KCa3.1 Blockers
Several other potent and selective KCa3.1 blockers have been developed, each with distinct characteristics.
| Feature | This compound (TRAM-34) | Senicapoc (ICA-17043) | NS6180 |
| Chemical Class | Triarylmethane | Fluorinated triphenyl acetamide | Benzothiazinone |
| Binding Site | Inner pore (T250, V275) | Inner pore (T250, V275) | Inner pore (T250, V275) |
| Potency (IC50/Kd) | ~20 nM | ~11 nM | ~9 nM |
| Oral Bioavailability | Low | High | Low |
| Metabolic Stability | Moderate (half-life ~2h in primates) | High (half-life ~12.8 days in humans) | Low |
| Primary Use | Preclinical research tool | Clinical trials (Sickle Cell Anemia), research | Preclinical research tool |
| Advantages | Highly selective, well-characterized | Orally bioavailable, long half-life, proven safe in humans | High potency and selectivity |
| Disadvantages | Poor oral bioavailability, potential for off-target effects at high concentrations | Poor bioavailability |
This compound (TRAM-34) is an invaluable tool for in vitro and in vivo preclinical studies due to its high potency and selectivity.[2][3] However, its low oral bioavailability and shorter half-life limit its clinical potential.[1]
Senicapoc (ICA-17043) represents a significant advancement due to its excellent oral bioavailability and long half-life, which has allowed for its evaluation in clinical trials.[1] It shares the same binding site and mechanism of action as this compound.
NS6180 is another highly potent and selective KCa3.1 blocker with a distinct chemical structure.[1] Its low bioavailability currently restricts its use to in vitro and topical applications.
Conclusion
Site-directed mutagenesis is an indispensable technique for unequivocally confirming the binding site of small molecule inhibitors like this compound on their target proteins. The identification of Threonine 250 and Valine 275 as the key interacting residues within the KCa3.1 channel pore provides a clear molecular basis for its inhibitory action. While this compound remains a cornerstone for preclinical research, alternative blockers such as Senicapoc offer improved pharmacokinetic profiles, highlighting the ongoing efforts to translate the therapeutic potential of KCa3.1 inhibition into clinical applications. This guide provides researchers with the foundational knowledge and experimental framework to investigate and validate the binding of novel compounds to the KCa3.1 channel.
References
- 1. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 4. Expression and Role of the Intermediate-Conductance Calcium-Activated Potassium Channel KCa3.1 in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potassium channel KCa3.1 constitutes a pharmacological target for neuroinflammation associated with ischemia/reperfusion stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [nanion.de]
- 14. ahajournals.org [ahajournals.org]
TRAM-34: A Valuable Negative Control for Ion Channel Research
For researchers in pharmacology and drug discovery, identifying specific ion channel blockers is paramount. TRAM-34 (1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole), a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1, serves as an essential tool in these investigations. Its high specificity makes it an ideal negative control to ensure that a novel compound's effects are not mediated by the off-target inhibition of KCa3.1 channels.
This guide provides a comprehensive comparison of TRAM-34's on-target and off-target activities, supported by experimental data. It also outlines a typical experimental workflow for utilizing TRAM-34 as a negative control in ion channel studies, empowering researchers to validate the specificity of their compounds.
High Selectivity: The Cornerstone of a Reliable Negative Control
TRAM-34 exhibits remarkable selectivity for the KCa3.1 channel, with a dissociation constant (Kd) in the low nanomolar range.[1][2] This high affinity for its primary target, coupled with significantly lower affinity for other ion channels, is the key attribute that validates its use as a negative control.
Comparative Inhibitory Activity of TRAM-34
The following table summarizes the inhibitory potency of TRAM-34 against its primary target, KCa3.1, and various off-target channels and enzymes. The stark difference in IC50/Kd values underscores its selectivity.
| Target | Potency (IC50/Kd) | Fold Selectivity vs. KCa3.1 (approx.) | Reference |
| KCa3.1 (IKCa1) | 20 nM (Kd) | - | [1][2] |
| Nonselective Cation Channels | 38 nM (IC50) | ~2x | [3] |
| Human CYP2B6 | 0.9 µM (IC50) | 45x | [4][5] |
| Human CYP2C19 | 1.8 µM (IC50) | 90x | [4][5] |
| Rat CYP2C6 | 2.9 µM (IC50) | 145x | [4] |
| Rat CYP2B1 | 3.0 µM (IC50) | 150x | [4] |
| Human CYP3A4 | 3.6 µM (IC50) | 180x | [4][5] |
| Rat CYP2C11 | 12.6 µM (IC50) | 630x | [4] |
| KV, BKCa, KCa2, Na+, CRAC, Cl- channels | >200-1500x less potent | >200-1500x | [1][2] |
Note: IC50 is the half-maximal inhibitory concentration, and Kd is the equilibrium dissociation constant. A lower value indicates higher potency.
Experimental Workflow: Validating Blocker Specificity with TRAM-34
When a novel compound is found to inhibit a specific ion channel, it is crucial to rule out the possibility that this effect is due to the unintended blockade of KCa3.1 channels, which are expressed in various cell types. TRAM-34 is employed in a control experiment to address this.
Experimental Protocol: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the gold standard for studying ion channel pharmacology. Here is a generalized protocol for using TRAM-34 to confirm the specificity of a novel ion channel blocker.
-
Cell Preparation: Culture cells endogenously expressing the ion channel of interest or a cell line stably transfected with the channel.
-
Electrophysiology Recordings:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply a voltage protocol appropriate for activating the ion channel of interest and record the baseline currents.
-
-
Application of Novel Inhibitor:
-
Perfuse the cell with a solution containing the novel inhibitor at a concentration known to be effective.
-
Record the ion channel currents and quantify the degree of inhibition.
-
-
Washout:
-
Perfuse the cell with the control solution to wash out the novel inhibitor and allow the current to recover.
-
-
Application of TRAM-34 (Negative Control):
-
Perfuse the cell with a solution containing TRAM-34 at a concentration sufficient to block KCa3.1 channels (e.g., 1 µM).
-
Record the ion channel currents.
-
-
Data Analysis:
-
Compare the current inhibition produced by the novel inhibitor with the effect of TRAM-34. If the novel inhibitor's effect is specific to the target channel, TRAM-34 should not produce a similar inhibitory effect.
-
Interpreting the Results: A Logic of Specificity
The rationale behind using TRAM-34 as a negative control is straightforward. If the novel compound's inhibitory effect is significantly greater than the effect of TRAM-34 on the same cell, it provides strong evidence that the novel compound is not acting through KCa3.1 channels.
Off-Target Considerations
While TRAM-34 is highly selective, it is not entirely devoid of off-target effects, particularly at higher concentrations. As the data table shows, TRAM-34 can inhibit several cytochrome P450 (CYP) enzymes in the micromolar range.[4][5] Additionally, it has been shown to inhibit nonselective cation channels at a concentration close to its IC50 for KCa3.1.[3]
Therefore, it is crucial to use TRAM-34 at the lowest effective concentration to block KCa3.1 and to be aware of its potential confounding effects, especially when studying systems where CYP enzymes or nonselective cation channels play a significant role.
Conclusion
TRAM-34 is an indispensable tool for ion channel researchers, providing a reliable method to confirm the specificity of novel inhibitors. Its high selectivity for KCa3.1 channels allows for its effective use as a negative control in well-designed electrophysiological experiments. By incorporating TRAM-34 into their screening cascade, scientists can enhance the confidence in their findings and accelerate the development of new and specific ion channel-targeted therapies.
References
- 1. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity | PLOS One [journals.plos.org]
Evaluating the Therapeutic Index of TRAM-39 and Other KCa3.1 Channel Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of TRAM-39, a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel KCa3.1, against other notable inhibitors such as the clinical candidate Senicapoc (B1681619) and the less selective compound Clotrimazole (B1669251). The objective is to offer a clear, data-driven comparison to inform preclinical and clinical research in drug development.
Introduction to KCa3.1 Channels and Their Inhibition
The KCa3.1 channel, also known as the Gardos channel or IK1, plays a crucial role in regulating membrane potential and calcium signaling in a variety of non-excitable cells. This includes erythrocytes, activated T and B lymphocytes, macrophages, and fibroblasts. Its involvement in cellular proliferation and activation has made it a significant therapeutic target for a range of pathologies, including autoimmune diseases, fibrosis, and sickle cell anemia. Inhibition of KCa3.1 can modulate these cellular processes, offering therapeutic benefits. The therapeutic index (TI), a ratio of the toxic dose to the effective dose of a drug, is a critical measure of a drug's safety profile. A higher TI indicates a wider margin of safety.
Comparative Analysis of KCa3.1 Inhibitors
The therapeutic utility of a KCa3.1 inhibitor is determined not only by its potency but also by its selectivity and safety. This section compares this compound with Senicapoc and Clotrimazole across these key parameters.
This compound is a derivative of the triphenylmethane (B1682552) scaffold, structurally similar to its well-studied analog TRAM-34. It is characterized by its high potency and selectivity for KCa3.1 channels. By replacing the imidazole (B134444) ring of clotrimazole with a pyrazole (B372694) ring, TRAM-34 (and by extension this compound) was designed to avoid the off-target effect of inhibiting cytochrome P450 enzymes, a significant drawback of clotrimazole.[1]
Senicapoc (ICA-17043) was developed as a potent and selective KCa3.1 inhibitor for the treatment of sickle cell disease.[1] It has undergone extensive clinical trials and has been shown to be orally bioavailable with a long half-life.[2] Preclinical and clinical data suggest a favorable safety profile, with the drug being generally well-tolerated.[2]
Clotrimazole is an antifungal agent that was one of the first-identified potent inhibitors of the KCa3.1 channel. However, its clinical utility as a KCa3.1-targeted therapeutic is limited by its lack of selectivity, notably its potent inhibition of cytochrome P450 enzymes, which can lead to significant drug-drug interactions and liver toxicity.[1]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, Senicapoc, and Clotrimazole. Direct calculation of the therapeutic index (TD50/ED50) is challenging due to the variability in experimental models and the lack of publicly available, directly comparable ED50 and TD50 values for all compounds in the same model. However, by comparing potency (IC50) with toxicity data (LD50), a comparative assessment of their therapeutic potential can be made.
Table 1: In Vitro Potency and Selectivity of KCa3.1 Inhibitors
| Compound | Target | IC50 / Kd | Selectivity | Reference |
| This compound | KCa3.1 | Kd = 60 nM | High, no effect on cytochrome P450 | [3] |
| TRAM-34 (analog) | KCa3.1 | IC50 = 20 nM | >200-500 fold over Kv channels, >1000 fold over KCa1.1 & KCa2 channels | [1] |
| Senicapoc | KCa3.1 | IC50 = 11 nM | High | [4] |
| Clotrimazole | KCa3.1 | IC50 = 50-100 nM | Low, inhibits cytochrome P450 enzymes | [1][5] |
Table 2: Preclinical Toxicity and Therapeutic Dose
| Compound | Animal Model | LD50 (Oral) | Effective Dose Range (in vivo) | Therapeutic Indication (Model) | Reference |
| TRAM-34 (analog) | Mouse/Rat | Data not available | 120 mg/kg/day (i.p.) | Renal Fibrosis (UUO) | [5] |
| Senicapoc | Mouse | Data not available (well-tolerated) | 10-30 mg/kg/day | Sickle Cell Disease | [2][6] |
| Clotrimazole | Rat | 708 mg/kg | 50 mg/kg/day (s.c.) | Cancer (Melanoma Metastasis) | [7] |
| Mouse | 761 mg/kg |
Note: A direct calculation of the therapeutic index for this compound and Senicapoc is not possible due to the lack of publicly available LD50 data. However, the high selectivity of this compound and the favorable safety profile of Senicapoc in clinical trials suggest a potentially wider therapeutic window compared to Clotrimazole.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: KCa3.1 channel activation and downstream signaling cascade.
Caption: Generalized workflow for determining the therapeutic index in vivo.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of KCa3.1 inhibitors.
Protocol 1: In Vitro IC50 Determination by Automated Patch-Clamp Electrophysiology
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a compound on KCa3.1 channels expressed in a stable cell line (e.g., HEK293).
-
Cell Culture: HEK293 cells stably expressing human KCa3.1 are cultured in standard DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Solutions:
-
External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Internal Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 8.56 CaCl2 (to achieve 1 µM free Ca2+), 2 Mg-ATP (pH 7.2 with KOH). A free Ca2+ concentration of 1 µM is chosen to optimally test inhibitors.[8]
-
-
Electrophysiology:
-
Drug Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations. The steady-state block at each concentration is measured.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration. The data are fitted with the Hill equation to determine the IC50 value.
Protocol 2: In Vivo Efficacy in a Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
This protocol describes a common model to assess the anti-fibrotic efficacy of KCa3.1 inhibitors like TRAM-34.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. All procedures are performed under anesthesia (e.g., isoflurane).
-
Surgical Procedure:
-
A midline abdominal incision is made to expose the left kidney and ureter.
-
The left ureter is ligated at two points with a 4-0 silk suture.[9]
-
The abdominal incision is closed in layers. Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
Drug Administration:
-
Beginning on the day of surgery, mice are treated daily with the KCa3.1 inhibitor (e.g., TRAM-34 at 120 mg/kg) or vehicle control (e.g., peanut oil) via intraperitoneal injection.[5]
-
-
Endpoint Analysis (at Day 7 or 14 post-UUO):
-
Mice are euthanized, and the obstructed kidneys are harvested.
-
Histology: Kidney sections are stained with Masson's trichrome or Sirius red to assess collagen deposition and fibrosis.
-
Immunohistochemistry: Staining for alpha-smooth muscle actin (α-SMA) is performed to identify activated myofibroblasts.
-
Gene Expression: RNA is extracted from kidney tissue, and quantitative PCR is performed to measure the expression of fibrotic markers (e.g., Col1a1, Acta2, Tgfb1).
-
-
Data Analysis: The extent of fibrosis and marker expression in the treated group is compared to the vehicle control group to determine efficacy. An ED50 can be calculated by testing a range of doses.
Protocol 3: Acute Oral Toxicity Study (LD50 Determination)
This protocol outlines a general procedure for determining the median lethal dose (LD50) in rodents, based on OECD guidelines.
-
Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females, and males are used. Animals are fasted prior to dosing.
-
Dose Administration:
-
The test substance (e.g., Clotrimazole) is administered orally by gavage in a single dose.
-
At least three dose levels are used with a group of animals (e.g., 5 of each sex) at each level.
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and body weight changes for at least 14 days.
-
Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using a standard statistical method (e.g., Probit analysis).
Conclusion
The evaluation of the therapeutic index is a cornerstone of drug development, providing a critical measure of a compound's safety and therapeutic potential.
-
Senicapoc has demonstrated a good safety profile in human clinical trials, being well-tolerated at therapeutically effective doses.[2][10] This clinical experience, despite the trials not meeting their primary endpoints for sickle cell crisis frequency, strongly suggests a clinically acceptable therapeutic index.
-
Clotrimazole , while a potent KCa3.1 inhibitor, possesses a less favorable therapeutic index due to its off-target effects, particularly the inhibition of cytochrome P450 enzymes.[1] Its relatively high oral LD50 in rodents must be considered in the context of these known toxicities at therapeutic concentrations.
References
- 1. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medreport.foundation [medreport.foundation]
- 3. The KCa3.1 blocker TRAM-34 inhibits proliferation of fibroblasts in paraquat-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The intermediate-conductance calcium-activated potassium channel KCa3.1 contributes to atherogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Senicapoc (ICA-17043): a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clotrimazole inhibits cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. Efficacy and safety of the Gardos channel blocker, senicapoc (ICA-17043), in patients with sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TRAM-34: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of TRAM-34 (1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole), a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel (KCa3.1). Adherence to these protocols is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.
TRAM-34: Chemical and Safety Data
A thorough understanding of the compound's properties is fundamental to its safe management. The following table summarizes key quantitative data for TRAM-34.
| Property | Value |
| Molecular Formula | C₂₂H₁₇ClN₂ |
| Molecular Weight | 344.84 g/mol [1] |
| Appearance | Solid |
| Purity | ≥98% (HPLC)[2] |
| Solubility | Soluble in DMSO[2] |
| Storage (Solid) | Recommended storage at 2 - 8 °C[3] |
| Biological Activity | Potent KCa3.1 channel blocker (Kd = 20 nM)[2][4][5][6][7][8][9] |
Immediate Safety Precautions
Before handling TRAM-34, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer.[3] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[3] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]
Step-by-Step Disposal Procedures
As an active pharmacological agent, TRAM-34 and its contaminated materials should be treated as chemical waste. The following procedures are based on standard laboratory practices for the disposal of such compounds.
Disposal of Solid TRAM-34 Waste
This procedure applies to unused TRAM-34 powder, contaminated weighing paper, and other solid labware.
-
Collection:
-
Carefully collect all solid waste contaminated with TRAM-34.
-
Place the collected waste into a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with chemical waste.
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "TRAM-34," and the approximate quantity.
-
Include any relevant hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor. Do not dispose of solid TRAM-34 in the regular trash.
-
Disposal of TRAM-34 Solutions (e.g., in DMSO)
This procedure applies to unused stock solutions, experimental solutions, and solvent rinses of contaminated glassware.
-
Collection:
-
Collect all liquid waste containing TRAM-34 in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Due to the high skin permeability of DMSO, which can facilitate the absorption of dissolved chemicals, extra caution is warranted.[4]
-
-
Labeling:
-
Label the liquid hazardous waste container with "Hazardous Waste," the full chemical name "TRAM-34," the solvent used (e.g., DMSO), and the estimated concentration and volume.
-
Ensure the label is securely attached and legible.
-
-
Storage and Disposal:
-
Store the sealed liquid waste container in secondary containment to prevent spills.
-
Store in a well-ventilated, designated hazardous waste accumulation area.
-
Contact your institution's EHS for collection and disposal. Do not pour TRAM-34 solutions down the drain. [4]
-
Disposal of Contaminated Labware and PPE
This category includes items like pipette tips, vials, gloves, and well plates that have come into contact with TRAM-34.
-
Collection:
-
Segregate contaminated sharps (needles, scalpels) into a designated sharps container for chemical waste.
-
Collect non-sharp contaminated items (e.g., gloves, pipette tips, tubes) in a durable, leak-proof bag or container.
-
-
Labeling:
-
Label the container with "Hazardous Waste," "TRAM-34 Contaminated Debris," and the date.
-
-
Storage and Disposal:
-
Store the sealed container in the designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's EHS department.
-
Experimental Protocols
The following is a representative protocol for studying the effect of TRAM-34 on cell proliferation.
Cell Proliferation Assay
Objective: To determine the effect of TRAM-34 on the proliferation of a cancer cell line (e.g., human endometrial cancer cells).[5]
Materials:
-
Human endometrial cancer cell line (e.g., HEC-1-A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TRAM-34 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
TRAM-34 Treatment:
-
Prepare serial dilutions of TRAM-34 in complete medium from the stock solution to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest TRAM-34 treatment.
-
Remove the medium from the wells and add 100 µL of the prepared TRAM-34 dilutions or vehicle control.
-
Incubate the cells for 48 hours.
-
-
Proliferation Assessment:
-
After the incubation period, add 10 µL of the cell proliferation reagent to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell proliferation.
-
Plot the percentage of proliferation against the TRAM-34 concentration to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of TRAM-34 and a typical experimental workflow for its use.
References
- 1. sfasu.edu [sfasu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. ptb.de [ptb.de]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling TRAM-39
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of TRAM-39 (CAS RN: 197525-99-8), a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel (KCa3.1). As a preferred source for laboratory safety and chemical handling information, this guide aims to build deep trust by providing value beyond the product itself.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is compiled from general safety principles for handling research chemicals of similar nature and available product information. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure the safety of personnel handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications |
| Eyes | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from splashes or dust. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Body | Laboratory Coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory | Fume Hood or Respirator | A properly functioning chemical fume hood is essential. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used, especially when handling the solid compound. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust when working with the solid form of the compound.
-
Use dedicated laboratory equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
-
In case of accidental spill, follow the emergency spill response procedures outlined by your institution's Environmental Health and Safety (EHS) department.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Refer to the manufacturer's instructions for specific storage temperature recommendations, which may include refrigeration or freezing.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with all local, state, and federal regulations for hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
| Solutions containing this compound | Collect in a sealed, labeled, and appropriate hazardous waste container. |
General Disposal Workflow:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless compatibility is confirmed.
-
Containment: Use appropriate, leak-proof, and clearly labeled containers for waste collection.
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name (this compound), and any other required information by your institution.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal service.
Experimental Protocols and Signaling Pathway
This compound is a selective blocker of the KCa3.1 (also known as IKCa1) potassium channel. Its use in research often involves investigating cellular processes regulated by this channel, such as cell proliferation and calcium signaling.
General In Vitro Experimental Protocol: A common application of this compound is to study its effect on cell function. The following is a generalized workflow for such an experiment.
A generalized workflow for an in vitro experiment using this compound.
Signaling Pathway of KCa3.1 Blockade by this compound: this compound exerts its effects by blocking the KCa3.1 channel, which is involved in regulating calcium influx into the cell. The following diagram illustrates this mechanism.
Mechanism of KCa3.1 channel blockade by this compound and its effect on calcium signaling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
